Product packaging for Isoeugenol(Cat. No.:CAS No. 5932-68-3)

Isoeugenol

Cat. No.: B3021841
CAS No.: 5932-68-3
M. Wt: 164.20 g/mol
InChI Key: BJIOGJUNALELMI-ONEGZZNKSA-N
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Description

Isoeugenol is a pale yellow oily liquid with a spice-clove odor. Freezes at 14 °F. Density 1.08 g / cm3. Occurs in ylang-ylang oil and other essential oils.
This compound is a phenylpropanoid that is an isomer of eugenol in which the allyl substituent is replaced by a prop-1-enyl group. It has a role as an allergen and a sensitiser. It is a phenylpropanoid and an alkenylbenzene. It is functionally related to a guaiacol.
This compound is a commonly used fragrance added to many commercially available products, and occurs naturally in the essential oils of plants such as ylang-ylang. It is also a significant dermatologic sensitizer and allergen, and as a result has been restricted to 200 p.p.m. since 1998 according to guidelines issued by the fragrance industry. Allergic reactivity to this compound may be identified with a patch test.
This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
This compound has been reported in Perilla frutescens, Mandragora autumnalis, and other organisms with data available.
This compound is is a clear to pale yellow oily liquid extracted from certain essential oils especially from clove oil and cinnamon. It is very slightly soluble in water and soluble in organic solvents. It has a spicy odor and taste of clove. This compound is prepared from eugenol by heating. Eugenol is used in perfumeries, flavorings, essential oils and in medicine (local antiseptic and analgesic). It is used in the production of this compound for the manufacture of vanillin. Eugenol derivatives or methoxyphenol derivatives in wider classification are used in perfumery and flavoring. They are used in formulating insect attractants and UV absorbers, analgesics, biocides and antiseptics. They are also used in manufacturing stabilizers and antioxidants for plastics and rubbers. This compound is used in manufacturing perfumeries, flavorings, essential oils (odor description: Clove, spicy, sweet, woody) and in medicine (local antiseptic and analgesic) as well as vanillin. (A7915).
E-4-Propenyl-2-methoxyphenol is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B3021841 Isoeugenol CAS No. 5932-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-[(E)-prop-1-enyl]phenol
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InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3+
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InChI Key

BJIOGJUNALELMI-ONEGZZNKSA-N
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Canonical SMILES

CC=CC1=CC(=C(C=C1)O)OC
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Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O)OC
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Molecular Formula

C10H12O2
Record name ISOEUGENOL
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Related CAS

63661-65-4 (sodium salt)
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DSSTOX Substance ID

DTXSID50872350
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Molecular Weight

164.20 g/mol
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Physical Description

Isoeugenol is a pale yellow oily liquid with a spice-clove odor. Freezes at 14 °F. Density 1.08 g / cm3. Occurs in ylang-ylang oil and other essential oils., Liquid, 97-54-1: Pale yellow oily liquid with a spice-clove odor; [CAMEO] Clear light yellow-green viscous liquid; [MSDSonline] 5912-86-7: Liquid; [Merck Index] 5932-68-3: Solid; [Merck Index], Pale yellow, viscous liquid; floral, carnation-like aroma
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Boiling Point

511 °F at 760 mmHg (NTP, 1992), 266 °C, 125.00 to 126.00 °C. @ 14.00 mm Hg
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Flash Point

235 °F (NTP, 1992), 235 °F, >212 °F(>100 °C)(closed cup)
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Solubility

Slightly soluble (NTP, 1992), In water, 810 mg/L at 25 °C, Miscible with alcohol and ether, Soluble in alcohol, ether and other organic solvents, Soluble in most fixed oils, soluble (in ethanol)
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Density

1.08 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.080 g/cu cm at 25 °C, 1.079-1.085
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Vapor Pressure

0.02 mmHg at 77 °F (NTP, 1992), 0.02 [mmHg], 0.0135 mm Hg at 25 /extrapolated/
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Color/Form

Oily liquid; easily becomes somewhat yellow

CAS No.

97-54-1, 5932-68-3
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Melting Point

14 °F (NTP, 1992), -10 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Isoeugenol Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol is a phenylpropanoid compound of significant interest due to its wide range of applications, from flavors and fragrances to pharmaceuticals. It is a key aromatic component in many essential oils and serves as a precursor for the synthesis of other valuable compounds, including vanillin. Understanding the intricate biosynthetic pathway of this compound in plants is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols for its study.

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a major route for the production of a diverse array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic conversions to produce the key precursor, coniferyl acetate. The final step involves the specific reduction of coniferyl acetate to this compound, a reaction catalyzed by the enzyme this compound synthase (IGS).

The Core Biosynthetic Pathway

The biosynthesis of this compound from phenylalanine involves a sequence of seven key enzymatic reactions:

  • Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid.[1]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]

  • Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the reduction of p-coumaroyl-CoA to cinnamaldehyde.[1]

  • Cinnamyl Alcohol Dehydrogenase (CAD): Cinnamaldehyde is then reduced to coniferyl alcohol by CAD.[1]

  • Coniferyl Alcohol Acetyltransferase (CFAT): Coniferyl alcohol is acetylated to form coniferyl acetate. This step is crucial as coniferyl acetate, not coniferyl alcohol, is the direct precursor for this compound synthesis.[2]

  • This compound Synthase (IGS): In the final committed step, IGS, an NADPH-dependent reductase, catalyzes the formation of this compound from coniferyl acetate. This enzyme is a member of the PIP family of reductases.

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes involved in this compound biosynthesis are critical parameters for understanding and engineering the pathway. The following table summarizes available kinetic data for key enzymes.

EnzymePlant SpeciesSubstrateK_m (µM)V_maxk_cat (s⁻¹)k_cat/K_m (s⁻¹·mM⁻¹)Reference
This compound Synthase (IGS)Petunia hybridaConiferyl acetate----
t-anol/isoeugenol synthase (IvAIS1)Illicium verumConiferyl acetate438.4 ± 44.3---
t-anol/isoeugenol synthase (IvAIS1)Illicium verumCoumaryl acetate480.30 ± 86.61---
This compound-degrading enzymePseudomonas putida IE27This compound175-5.18-
This compound Synthase (AsIGS)Asarum sieboldiiConiferyl acetate1221027.9 U/mg76.266.49

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level, ensuring its production is coordinated with developmental and environmental cues. Several transcription factors have been identified that play a pivotal role in controlling the expression of genes encoding biosynthetic enzymes.

  • EOBII (EMISSION OF BENZENOIDS II): A key R2R3-MYB transcription factor that directly activates the promoters of ODO1 and IGS. Inhibition of EOBII significantly reduces the production of this compound.

  • EOBI (EMISSION OF BENZENOIDS I): This transcription factor acts downstream of EOBII and is also crucial for the regulation of phenylpropanoid volatile biosynthesis.

The expression of these regulatory genes and the downstream biosynthetic genes is often tissue-specific and developmentally regulated. For instance, in Petunia hybrida, the expression of IGS1 is localized to floral tissues, correlating with the emission of this compound from the flowers.

Visualizing the Pathway and Experimental Workflows

To provide a clear visual representation of the this compound biosynthesis pathway and associated experimental workflows, the following diagrams have been generated using the DOT language.

Isoeugenol_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_this compound This compound Formation cluster_regulation Transcriptional Regulation Phe L-Phenylalanine tCA trans-Cinnamic Acid Phe->tCA PAL pCA p-Coumaric Acid tCA->pCA C4H pCoA p-Coumaroyl-CoA pCA->pCoA 4CL ConifAld Coniferaldehyde pCoA->ConifAld CCR ConifAlc Coniferyl Alcohol ConifAld->ConifAlc CAD ConifAc Coniferyl Acetate ConifAlc->ConifAc CFAT This compound This compound ConifAc->this compound IGS (NADPH) EOBII EOBII EOBI EOBI EOBII->EOBI IGS_gene IGS Gene EOBII->IGS_gene

Caption: The this compound biosynthesis pathway, from L-phenylalanine to this compound, highlighting the key enzymes and transcriptional regulators.

Experimental_Workflow_Enzyme_Assay cluster_expression Heterologous Expression & Purification cluster_assay In Vitro Enzyme Assay cluster_analysis Product Analysis Clone IGS cDNA Clone IGS cDNA Transform E. coli Transform E. coli Clone IGS cDNA->Transform E. coli Induce Protein Expression Induce Protein Expression Transform E. coli->Induce Protein Expression Cell Lysis Cell Lysis Induce Protein Expression->Cell Lysis Purify IGS (e.g., Ni-NTA) Purify IGS (e.g., Ni-NTA) Cell Lysis->Purify IGS (e.g., Ni-NTA) Prepare Assay Mix Prepare Assay Mix: - Purified IGS - Coniferyl Acetate - NADPH - Buffer (pH 6.5) Purify IGS (e.g., Ni-NTA)->Prepare Assay Mix Incubate Incubate at 28-30°C Prepare Assay Mix->Incubate Stop Reaction Stop Reaction & Extract with Hexane Incubate->Stop Reaction GC-MS Analysis GC-MS Analysis of Hexane Extract Stop Reaction->GC-MS Analysis Identify & Quantify Identify & Quantify this compound GC-MS Analysis->Identify & Quantify

Caption: A generalized workflow for the heterologous expression, purification, and in vitro activity assay of this compound synthase (IGS).

Detailed Experimental Protocols

Heterologous Expression and Purification of this compound Synthase (IGS)

This protocol describes the expression of IGS in E. coli and its subsequent purification, a necessary step for in vitro characterization.

Materials:

  • IGS cDNA cloned into an expression vector (e.g., pET vector with a His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

  • Transform the IGS expression construct into a competent E. coli expression strain.

  • Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged IGS protein with elution buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the fractions containing the purified IGS and dialyze against dialysis buffer to remove imidazole and for proper protein folding.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

In Vitro this compound Synthase (IGS) Activity Assay

This protocol outlines the procedure to measure the enzymatic activity of purified IGS.

Materials:

  • Purified IGS enzyme

  • Assay buffer (e.g., 50 mM MES-KOH, pH 6.5)

  • Coniferyl acetate (substrate)

  • NADPH (cofactor)

  • Hexane (for extraction)

  • Internal standard (e.g., linalool)

  • GC-MS system

Procedure:

  • Prepare a reaction mixture in a final volume of 200 µL containing assay buffer, 1 mM NADPH, and 1 mM coniferyl acetate.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 28°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified IGS enzyme (e.g., 1-2 µg).

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 28°C.

  • Stop the reaction by adding 1 mL of hexane and vortexing vigorously to extract the product.

  • Add a known amount of an internal standard to the hexane phase for quantification.

  • Centrifuge to separate the phases and carefully transfer the hexane layer to a new vial.

  • Concentrate the hexane extract under a gentle stream of nitrogen if necessary.

  • Analyze a 1-3 µL aliquot of the extract by GC-MS.

GC-MS Analysis of this compound

This protocol provides a general guideline for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Materials:

  • GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)

  • Helium carrier gas

  • Hexane extract from the enzyme assay

  • Authentic this compound standard

Procedure:

  • Injector Setup: Set the injector temperature to 250°C and use a splitless or split injection mode depending on the expected concentration of the analyte.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 20°C/minute.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer Setup:

    • Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

    • Acquire data in full scan mode (e.g., m/z 40-400).

  • Analysis:

    • Inject the sample extract.

    • Identify the this compound peak by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantify the amount of this compound produced by comparing its peak area to that of the internal standard.

RNA Isolation and Gene Expression Analysis

This protocol describes the isolation of total RNA from plant tissues and subsequent analysis of IGS gene expression by Northern blot.

Materials:

  • Plant tissue (e.g., petunia petals)

  • Liquid nitrogen

  • RNA extraction buffer (e.g., CTAB-based buffer)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol and 70% ethanol

  • Formaldehyde, formamide, MOPS buffer for gel electrophoresis

  • Nylon membrane for blotting

  • DNA probe specific for the IGS gene, labeled with ³²P or a non-radioactive label

  • Hybridization buffer and wash solutions

Procedure:

  • RNA Isolation:

    • Grind the plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Transfer the frozen powder to a tube containing pre-heated RNA extraction buffer and vortex thoroughly.

    • Perform sequential extractions with phenol:chloroform:isoamyl alcohol and chloroform:isoamyl alcohol to remove proteins and lipids.

    • Precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Northern Blot Analysis:

    • Separate a known amount of total RNA (e.g., 5-10 µg) on a denaturing formaldehyde-agarose gel.

    • Transfer the separated RNA to a nylon membrane by capillary blotting.

    • UV-crosslink the RNA to the membrane.

    • Prehybridize the membrane in hybridization buffer.

    • Add the labeled IGS probe and hybridize overnight at an appropriate temperature.

    • Wash the membrane under stringent conditions to remove non-specifically bound probe.

    • Detect the signal using autoradiography (for ³²P) or a chemiluminescent substrate (for non-radioactive probes).

    • A duplicate blot can be probed with an 18S rRNA probe as a loading control.

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway that offers multiple points for metabolic engineering. A thorough understanding of the enzymes, their kinetics, and the regulatory networks that control the carbon flux towards this compound is paramount for developing strategies to enhance its production. The protocols detailed in this guide provide a solid foundation for researchers to investigate this pathway further, from characterizing novel enzymes to manipulating its regulation in various plant systems. Future research in this area will likely focus on elucidating the finer details of pathway regulation, exploring the substrate specificities of related enzymes from different plant species, and applying synthetic biology tools to create high-yielding production platforms for this compound and its valuable derivatives.

References

An In-depth Technical Guide to the Natural Occurrence and Isolation of Isoeugenol from Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoeugenol, a phenylpropanoid of significant interest in the flavor, fragrance, and pharmaceutical industries. It details the natural distribution of this compound in various plant essential oils, its biosynthetic pathway, and detailed experimental protocols for its isolation and purification.

Natural Occurrence of this compound

This compound is a naturally occurring aromatic compound found in the essential oils of numerous plants.[1] It serves various biological functions, acting as a defense compound against microorganisms and herbivores and as a floral attractant for pollinators.[2][3] The compound exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more stable and typically more abundant form.[4][5] this compound is a key contributor to the characteristic scent of many spices and flowers.

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest time, and the specific part of the plant used for extraction. A summary of its occurrence in prominent essential oils is presented below.

Table 1: Quantitative Occurrence of this compound in Various Essential Oils

Plant Source (Scientific Name)Essential OilReported this compound Concentration (%)References
Betel Leaf (Piper betle)Betel Leaf Oil~10%
Clove Bud (Syzygium aromaticum)Clove Bud Oil0.5 - 1.0%
Ylang-Ylang (Cananga odorata)Ylang-Ylang Oilup to 0.5%
Nutmeg (Myristica fragrans)Nutmeg OilPresent as a key constituent
Allspice (Pimenta dioica)Allspice OilPresent as a constituent

Biosynthesis of this compound in Planta

The biosynthesis of this compound in plants is a branch of the well-established phenylpropanoid pathway, which is also responsible for the synthesis of lignin and other related compounds. The pathway begins with the amino acid Phenylalanine. Through a series of enzymatic steps, Phenylalanine is converted to Coniferyl Alcohol. The final, critical step in this compound synthesis involves an NADPH-dependent reductase enzyme known as this compound Synthase (IGS). This enzyme catalyzes the reduction of a coniferyl alcohol ester, such as coniferyl acetate, to form this compound.

Isoeugenol_Biosynthesis Phe Phenylalanine CA Cinnamic Acid Phe->CA PAL pCA p-Coumaric Acid CA->pCA C4H pCCoA p-Coumaroyl-CoA pCA->pCCoA 4CL FerCoA Feruloyl-CoA pCCoA->FerCoA HCT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD ConAc Coniferyl Acetate ConAlc->ConAc PhCFAT This compound This compound ConAc->this compound

Caption: Biosynthetic pathway of this compound from phenylalanine.

Isolation and Purification from Essential Oils

The isolation of this compound from its natural plant sources is a multi-step process that typically begins with the extraction of the essential oil, followed by purification to separate this compound from other oil constituents.

Isolation_Workflow Plant Plant Material (e.g., Cloves, Ylang-Ylang) Distill Steam Distillation Plant->Distill Distillate Aqueous Distillate (Essential Oil Emulsion) Distill->Distillate Extraction Solvent Extraction Distillate->Extraction Add immiscible organic solvent Crude Crude Organic Extract (this compound + other components) Extraction->Crude Purify Purification Crude->Purify e.g., Fractional Distillation, Chromatography Pure Pure this compound Purify->Pure

Caption: General experimental workflow for this compound isolation.
Experimental Protocol 1: Steam Distillation for Essential Oil Extraction

Steam distillation is the most common method for isolating temperature-sensitive essential oils from plant material. It allows for the volatilization of compounds like this compound at temperatures below their normal boiling points.

Methodology:

  • Preparation: Weigh approximately 15-20 g of the ground plant material (e.g., cloves, nutmeg) and place it into a round-bottom distillation flask (250-500 mL).

  • Assembly: Add deionized water to the flask, ensuring the plant material is fully submerged and the flask is about half to two-thirds full. Add a few boiling chips to ensure smooth boiling. Assemble the steam distillation apparatus, connecting the flask to a condenser and a collection vessel.

  • Distillation: Gently heat the flask to boil the water. The steam will pass through the plant material, carrying the volatile essential oils with it.

  • Collection: Collect the distillate, which will appear as a milky, heterogeneous mixture (emulsion) of water and essential oil, in a receiving flask. Continue the distillation until a sufficient volume (e.g., 80-100 mL) is collected and the distillate becomes clear, indicating that most of the oil has been extracted.

  • Separation: The collected distillate is then taken for solvent extraction to separate the oil from the water.

Experimental Protocol 2: Liquid-Liquid Extraction and Purification

This protocol separates the essential oil from the aqueous distillate and can be adapted to specifically isolate phenolic compounds like this compound.

Methodology:

  • Solvent Extraction: Transfer the aqueous distillate to a separatory funnel. Perform a liquid-liquid extraction using an appropriate organic solvent in which this compound is highly soluble, such as diethyl ether, dichloromethane, or ethyl acetate. Use approximately 15-20 mL of solvent for every 80-100 mL of distillate.

  • Multiple Extractions: Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate and collect the organic layer (typically the bottom layer for dichloromethane, top for ether/ethyl acetate). Repeat the extraction process two more times with fresh portions of the organic solvent to maximize recovery.

  • Alkaline Wash (Optional but Recommended for Purity): To specifically isolate this compound and other phenols from non-phenolic components, the combined organic extracts can be washed with a 5% aqueous sodium hydroxide (NaOH) solution. This compound, being phenolic, will react to form the water-soluble sodium isoeugenolate salt, moving into the aqueous layer.

  • Recovery: Separate the aqueous layer containing the salt. Cool this layer in an ice bath and carefully re-acidify it with a dilute acid (e.g., 5N HCl) until it becomes acidic (check with pH paper). This will regenerate the water-insoluble this compound, which may precipitate or form an oily layer.

  • Final Extraction and Drying: Extract the regenerated this compound from the acidified aqueous solution using an organic solvent as described in step 1. Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the dried solution to remove the drying agent and evaporate the solvent using a rotary evaporator or a gentle steam bath to yield the crude this compound oil.

Experimental Protocol 3: Chromatographic Purification

For high-purity this compound, especially for separating cis and trans isomers or removing trace impurities, chromatographic techniques are essential.

Methodology: Supercritical Fluid Chromatography (SFC) Supercritical fluid chromatography (SFC) is an effective technique for separating isomers like eugenol and this compound.

  • System and Column: Utilize an SFC system equipped with a suitable chiral or polar stationary phase column. A cyano-bonded column (e.g., 250 mm × 4.6 mm, 5μm) has been shown to provide excellent separation of this compound isomers.

  • Mobile Phase: Use supercritical CO2 as the primary mobile phase, with a polar modifier such as methanol. An isocratic elution with a low percentage of modifier (e.g., 8% methanol) is often effective.

  • Operating Conditions:

    • Flow Rate: Set the mobile phase flow rate to approximately 1.5 mL/min.

    • Column Temperature: Maintain the column temperature at around 40 °C.

    • Back Pressure: Apply a column back pressure of approximately 8 MPa.

  • Detection: Monitor the column effluent using a UV detector set to a wavelength where this compound absorbs strongly, such as 283 nm.

  • Injection and Fractionation: Dissolve the crude this compound sample in the modifier solvent. Inject a small volume (e.g., 10 μL) onto the column. Collect the fractions corresponding to the resolved peaks of the this compound isomers.

  • Post-Processing: Evaporate the solvent and CO2 from the collected fractions to obtain the purified this compound. The purity can be confirmed by analytical techniques such as HPLC or GC-MS.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Isoeugenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a phenylpropanoid, is a naturally occurring aromatic compound found in the essential oils of various plants, including ylang-ylang (Cananga odorata). It exists as two geometric isomers, cis-(Z) and trans-(E), which exhibit distinct physical and chemical properties. These properties, along with the compound's biological activities, make this compound and its isomers subjects of interest in flavor and fragrance chemistry, as well as in pharmacological and toxicological research. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound isomers, detailed methodologies for their determination, and insights into their biological signaling pathways.

Data Presentation: Chemical and Physical Properties

The chemical and physical properties of cis- and trans-isoeugenol, along with data for the typical isomer mixture, are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties of this compound Isomers

Propertycis-Isoeugenol (Z)trans-Isoeugenol (E)This compound (Mixture)
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molar Mass 164.20 g/mol [1]164.20 g/mol [1]164.20 g/mol [1]
Appearance Liquid[1][2]Crystalline solidPale yellow oily liquid
Melting Point -33 °C-10 °C
Boiling Point 133 °C at 11 mmHg140 °C at 12 mmHg266 °C at 760 mmHg
Density 1.088 g/cm³ at 20°C1.087 g/cm³ at 20°C1.080 - 1.082 g/mL at 25°C
Refractive Index nD20 1.5724nD20 1.5778nD20 1.575

Table 2: Solubility and Acidity of this compound

PropertyValueConditions
Solubility in Water 810 mg/L25 °C
Solubility in Organic Solvents Soluble in most organic solvents-
pKa 9.8825 °C

Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of this compound isomers. These protocols are based on standard laboratory techniques and may require optimization for specific instrumentation and sample characteristics.

Boiling Point Determination (ASTM D1078)

The boiling point of liquid samples like cis-isoeugenol and the isomer mixture can be determined using a distillation method based on ASTM D1078.

  • Apparatus: Distillation flask, condenser, receiving cylinder, thermometer, and a controlled heating source.

  • Procedure:

    • A measured volume of the this compound sample is placed in the distillation flask.

    • The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the vapor temperature.

    • The sample is heated, and the temperature is recorded at the point when the first drop of distillate falls from the condenser (initial boiling point).

    • Heating is continued, and the temperature is recorded as the liquid distills. The boiling range is the temperature interval over which the liquid boils. For a pure compound, this range should be narrow.

Melting Point Determination (USP <741>)

The melting point of solid samples like trans-isoeugenol is determined using the capillary method as described in USP <741>.

  • Apparatus: Melting point apparatus with a heated block and a calibrated thermometer or digital temperature sensor, and capillary tubes.

  • Procedure:

    • A small amount of finely powdered, dry trans-isoeugenol is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

Density Measurement (OECD 109)

The density of liquid this compound isomers can be determined using a pycnometer or an oscillating densitometer as outlined in OECD Guideline 109.

  • Apparatus: Pycnometer of a known volume or an oscillating densitometer, and a temperature-controlled water bath.

  • Procedure (Pycnometer Method):

    • The empty pycnometer is weighed.

    • The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C or 25°C) to allow for thermal equilibrium.

    • The pycnometer is removed from the bath, dried, and weighed.

    • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Refractive Index Measurement (ASTM D1218)

The refractive index of liquid this compound isomers is measured using a refractometer according to the principles of ASTM D1218.

  • Apparatus: A calibrated refractometer (e.g., Abbé refractometer) with a light source and a temperature-controlled prism.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the this compound sample are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (e.g., 20°C).

    • The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale.

UV-Vis Spectroscopy
  • Apparatus: A UV-Vis spectrophotometer.

  • Procedure:

    • A dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol) is prepared.

    • The spectrophotometer is blanked using the same solvent.

    • The absorbance of the this compound solution is measured over a range of wavelengths (e.g., 200-400 nm).

    • The wavelength of maximum absorbance (λmax) is determined.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Apparatus: An FTIR spectrometer.

  • Procedure:

    • A background spectrum of the empty sample compartment is recorded.

    • For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding the sample with KBr and pressing the mixture into a disc.

    • The sample is placed in the spectrometer, and the infrared spectrum is recorded.

    • The positions and intensities of the absorption bands are analyzed to identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Apparatus: An NMR spectrometer.

  • Procedure:

    • A small amount of the this compound isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

    • A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

    • The solution is placed in an NMR tube.

    • The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

    • The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

Solubility Determination (Shake-Flask Method)
  • Apparatus: Vials with screw caps, a shaker or agitator, a centrifuge, and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a vial.

    • The vial is sealed and agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The suspension is centrifuged to separate the undissolved solid.

    • A known volume of the supernatant is carefully removed and diluted.

    • The concentration of this compound in the diluted supernatant is determined using a suitable analytical method.

pKa Determination (Potentiometric Titration)
  • Apparatus: A pH meter with a calibrated electrode, a burette, and a stirrer.

  • Procedure:

    • A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualization: Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates the inhibitory effect of this compound on these pathways when stimulated by an inflammatory agent like lipopolysaccharide (LPS).

Isoeugenol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK1/2, p38) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) NFκB_nucleus->Pro_inflammatory_Genes activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation MAPK_pathway->NFκB_nucleus activates This compound This compound This compound->IKK This compound->NFκB_nucleus inhibits translocation This compound->MAPK_pathway

Caption: this compound's anti-inflammatory signaling pathway.

References

The Antimicrobial Mechanism of Isoeugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenol, a naturally occurring phenylpropanoid found in essential oils of various plants like clove and nutmeg, has demonstrated significant antimicrobial properties against a broad spectrum of microorganisms. This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its antimicrobial effects. The primary mode of action involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and subsequent leakage of vital intracellular components. Furthermore, evidence suggests that this compound can inhibit essential microbial enzymes and interfere with critical signaling pathways, such as quorum sensing, thereby attenuating virulence and biofilm formation. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for research and development applications.

Core Antimicrobial Mechanisms of Action

This compound's antimicrobial activity is multifaceted, primarily targeting the fundamental structures and processes of microbial cells.

Disruption of Cell Membrane Integrity

The primary and most well-documented mechanism of this compound is its ability to compromise the microbial cell membrane.[1][2][3] As a hydrophobic molecule, this compound is believed to insert itself into the lipid bilayer of the cell membrane.[1][4] This insertion disrupts the membrane's structure and function in a non-disruptive, detergent-like manner, leading to several detrimental consequences for the microbe:

  • Increased Membrane Permeability: this compound's presence in the membrane increases its fluidity and permeability, allowing the uncontrolled passage of ions and small molecules.

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic constituents, including proteins, nucleic acids (DNA and RNA), and ATP. This loss of vital molecules disrupts cellular homeostasis and leads to cell death.

  • Dissipation of Ion Gradients: The unregulated flow of ions across the membrane dissipates critical electrochemical gradients, such as the proton motive force, which is essential for ATP synthesis and active transport.

Inhibition of Microbial Enzymes

Beyond its effects on the cell membrane, this compound has been shown to inhibit the activity of essential microbial enzymes. The free hydroxyl group on the this compound molecule is thought to be crucial for this inhibitory activity. While the specific enzymes targeted by this compound are still under investigation, it is hypothesized to be similar to its isomer, eugenol, which has been shown to inhibit enzymes such as ATPase, proteases, and amylases. This enzyme inhibition further contributes to the disruption of cellular metabolism and overall antimicrobial effect. For instance, inhibition of H+-ATPase can lead to intracellular acidification and cell membrane breakage.

Interaction with Nucleic Acids

Evidence suggests that this compound can protect DNA from oxidative damage. While the direct interaction with microbial DNA as a primary killing mechanism is less established than membrane disruption, the leakage of nucleic acids following membrane damage is a clear indicator of cellular disruption.

Interference with Signaling Pathways: Quorum Sensing Inhibition

A significant aspect of this compound's antimicrobial action, particularly against pathogenic bacteria like Pseudomonas aeruginosa, is its ability to interfere with quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence factor production and biofilm formation. This compound has been shown to inhibit the production of QS-regulated virulence factors, including pyocyanin, rhamnolipid, and exopolysaccharides, as well as swarming motility and biofilm formation, without directly affecting planktonic cell growth. Molecular docking studies suggest that this compound can bind to key quorum sensing regulators like LasI, LasR, PqsE, and SidA, thereby blocking the signaling cascade.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified against various microorganisms using standard metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coli-312.5312.5
Escherichia coli-600-
Listeria innocua-1000-
Listeria monocytogenes-312.5312.5
Staphylococcus aureus-312.5312.5
Bacillus subtilis-312.5312.5
Salmonella typhimurium-312.5312.5
Shigella dysenteriae-312.5312.5
Pseudomonas aeruginosaClinical Isolates64128

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Microbial culture in exponential growth phase

  • Sterile nutrient broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Plate reader (for absorbance measurement)

  • Sterile nutrient agar plates

Procedure:

  • Prepare a two-fold serial dilution of the this compound stock solution in sterile nutrient broth in the wells of a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.

  • To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto sterile nutrient agar plates.

  • Incubate the agar plates at the optimal growth temperature for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Cell Membrane Permeability Assay (Calcein Leakage Assay)

This assay assesses the ability of this compound to permeabilize microbial membranes by measuring the leakage of a fluorescent dye from loaded vesicles.

Materials:

  • Bacterial polar lipid extract (e.g., from E. coli)

  • Calcein (fluorescent dye)

  • Buffer (e.g., MES buffer, pH 6.0)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sephadex G-50 column

  • Fluorometer

Procedure:

  • Prepare large unilamellar vesicles (LUVs) by dissolving the lipid extract in a suitable solvent, evaporating the solvent to form a thin film, and hydrating the film with a calcein solution in buffer.

  • Extrude the vesicle suspension through a polycarbonate membrane to create LUVs of a uniform size.

  • Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 column.

  • Dilute the LUV suspension in buffer in a cuvette.

  • Add varying concentrations of this compound to the cuvette.

  • Measure the fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 515 nm over time.

  • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and measure the maximum fluorescence (100% leakage).

  • Calculate the percentage of calcein leakage as: (Ft - F0) / (Fmax - F0) * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence.

Protein Leakage Assay

This protocol quantifies the amount of protein released from bacterial cells upon treatment with this compound, indicating membrane damage.

Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound solution

  • Centrifuge

  • Bradford reagent or other protein quantification assay kit

  • Spectrophotometer

Procedure:

  • Harvest bacterial cells from a mid-log phase culture by centrifugation.

  • Wash the cell pellet twice with sterile PBS and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Add this compound to the bacterial suspension at various concentrations (e.g., 1x MIC, 2x MIC). Include an untreated control.

  • Incubate the suspensions at 37°C for a defined period (e.g., 2 hours).

  • Centrifuge the suspensions to pellet the bacterial cells.

  • Carefully collect the supernatant, which contains the leaked proteins.

  • Quantify the protein concentration in the supernatant using the Bradford assay or a similar method. Measure the absorbance at 595 nm.

  • Create a standard curve using a known protein standard (e.g., Bovine Serum Albumin) to determine the concentration of leaked protein.

DNA Leakage/Damage Assay

This protocol assesses the release of DNA from bacterial cells or damage to the DNA following treatment with this compound.

Materials:

  • Bacterial culture in mid-log phase

  • Tris-EDTA (TE) buffer

  • This compound solution

  • Centrifuge

  • UV-Vis Spectrophotometer or a fluorescent DNA-binding dye (e.g., PicoGreen) and a fluorometer

  • Agarose gel electrophoresis equipment (optional)

Procedure for Quantification of DNA Leakage:

  • Follow steps 1-5 of the Protein Leakage Assay protocol.

  • Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer to quantify the amount of leaked nucleic acids. An increase in A260 indicates leakage of DNA and RNA.

  • Alternatively, for more sensitive quantification of double-stranded DNA, use a fluorescent dye like PicoGreen and measure fluorescence according to the manufacturer's instructions.

Procedure for Assessment of DNA Damage (Agarose Gel Electrophoresis):

  • After treating the bacterial cells with this compound as described above, extract the genomic DNA using a standard bacterial DNA extraction protocol.

  • Run the extracted DNA on an agarose gel.

  • Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).

  • Fragmentation or smearing of the DNA on the gel compared to the untreated control indicates DNA damage.

Visualization of Mechanisms and Pathways

The following diagrams, generated using Graphviz, illustrate the key antimicrobial mechanisms of this compound.

G cluster_membrane Cell Membrane Disruption This compound This compound membrane Bacterial Cell Membrane This compound->membrane Inserts into Lipid Bilayer permeability Increased Permeability membrane->permeability Disrupts Structure leakage Leakage of Intracellular Components (Proteins, Ions, ATP) permeability->leakage death Cell Death leakage->death

Diagram 1: this compound's disruption of the bacterial cell membrane.

G cluster_qs Quorum Sensing Inhibition in Pseudomonas aeruginosa This compound This compound lasR LasR This compound->lasR Binds to & Inhibits lasI LasI This compound->lasI Binds to & Inhibits pqsE PqsE This compound->pqsE Binds to & Inhibits sidA SidA This compound->sidA Binds to & Inhibits virulence Virulence Factor Production (Pyocyanin, Rhamnolipid) lasR->virulence Regulates biofilm Biofilm Formation lasR->biofilm Regulates lasI->virulence Regulates lasI->biofilm Regulates pqsE->virulence Regulates pqsE->biofilm Regulates sidA->virulence Regulates

Diagram 2: this compound's inhibition of the quorum sensing pathway.

G cluster_workflow Experimental Workflow for Assessing Antimicrobial Action cluster_results Endpoints start Bacterial Culture treatment Treatment with this compound (Varying Concentrations) start->treatment mic_mbc MIC/MBC Determination treatment->mic_mbc membrane_assay Membrane Permeability Assay treatment->membrane_assay protein_assay Protein Leakage Assay treatment->protein_assay dna_assay DNA Leakage/Damage Assay treatment->dna_assay growth_inhibition Growth Inhibition mic_mbc->growth_inhibition membrane_damage Membrane Damage membrane_assay->membrane_damage component_leakage Component Leakage protein_assay->component_leakage dna_assay->component_leakage

Diagram 3: A generalized experimental workflow.

Conclusion

This compound exhibits a potent and multi-targeted antimicrobial mechanism of action. Its primary mode of attack is the disruption of the microbial cell membrane, leading to increased permeability and the leakage of essential intracellular components. This is complemented by its ability to inhibit microbial enzymes and interfere with crucial signaling pathways like quorum sensing, which is vital for virulence and biofilm formation in pathogenic bacteria. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the antimicrobial potential of this compound in various applications, from food preservation to novel therapeutic agents. Further research into its specific enzymatic targets and broader effects on microbial signaling will undoubtedly unveil even more of its therapeutic promise.

References

The Neuroprotective Signaling Mechanisms of Isoeugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a naturally occurring phenylpropanoid found in the essential oils of various plants, has garnered significant scientific interest for its diverse pharmacological activities, including its neuroprotective potential. This technical guide provides an in-depth exploration of the core signaling pathways through which this compound exerts its neuroprotective effects. By summarizing quantitative data, detailing experimental protocols, and visualizing molecular interactions, this document aims to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

The neuroprotective properties of this compound are attributed to its potent antioxidant and anti-inflammatory activities. It has shown promise in models of neurodegenerative diseases, such as Alzheimer's disease, by mitigating oxidative stress, reducing neuroinflammation, and modulating pathways crucial for neuronal survival and function. This guide will focus on the well-documented roles of the Nrf2/HO-1, PI3K/Akt, and MAPK signaling cascades in mediating the neuroprotective actions of this compound.

Core Signaling Pathways

This compound's neuroprotective effects are orchestrated through the modulation of several key intracellular signaling pathways. These pathways are central to the cellular defense against oxidative stress, regulation of inflammatory responses, and promotion of cell survival.

The Nrf2/HO-1 Pathway: A Master Regulator of Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, being an electrophilic molecule, is capable of reacting with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and allowing Nrf2 to translocate to the nucleus[1].

Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). The induction of HO-1 by this compound is a critical component of its neuroprotective mechanism, as HO-1 catalyzes the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron.

Nrf2_Pathway cluster_cytoplasm Cytoplasm This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 interacts with Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1->Nrf2_cyto sequesters Ub Ubiquitin Ub->Nrf2_cyto ARE ARE Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates HO1_protein HO-1 Protein HO1_gene->HO1_protein transcription & translation

Figure 1: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.
The PI3K/Akt Pathway: A Pro-Survival Cascade

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Evidence suggests that this compound can activate this pro-survival pathway in neuronal cells. The activation of PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).

Activated Akt, in turn, phosphorylates a variety of downstream targets to promote cell survival. One of the key mechanisms involves the inhibition of pro-apoptotic proteins. For instance, Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in apoptotic pathways. Furthermore, there is evidence of crosstalk between the PI3K/Akt and Nrf2 pathways, where activated Akt can promote the nuclear translocation of Nrf2, thereby amplifying the antioxidant response[2][3][4].

PI3K_Akt_Pathway This compound This compound Receptor Receptor This compound->Receptor activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 p_Akt p-Akt PIP3->p_Akt activates Akt Akt Akt->p_Akt GSK3b GSK-3β p_Akt->GSK3b phosphorylates (inactivates) Apoptosis Apoptosis p_Akt->Apoptosis inhibits Nrf2 Nrf2 p_Akt->Nrf2 promotes translocation p_GSK3b p-GSK-3β (inactive) GSK3b->p_GSK3b GSK3b->Apoptosis promotes Nrf2_nuc Nrf2 (nuclear) Nrf2->Nrf2_nuc

Figure 2: The pro-survival PI3K/Akt signaling pathway activated by this compound.
The MAPK Pathway: A Dual Role in Cell Fate

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a complex network that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes several key kinases, such as p38 MAPK and Extracellular signal-regulated kinase (ERK). The role of the MAPK pathway in this compound's neuroprotective effects appears to be context-dependent.

In some instances, this compound has been shown to inhibit the phosphorylation of p38 MAPK in response to inflammatory stimuli like lipopolysaccharide (LPS) in microglial cells. The p38 MAPK pathway is often associated with the production of pro-inflammatory cytokines, and its inhibition by this compound contributes to the compound's anti-inflammatory effects. Conversely, the activation of the ERK1/2 pathway is generally considered to be pro-survival in neurons.

MAPK_Pathway cluster_inflammatory Inflammatory Response cluster_survival Neuronal Survival LPS LPS p_p38_MAPK p-p38 MAPK LPS->p_p38_MAPK activates p38_MAPK p38 MAPK p38_MAPK->p_p38_MAPK Inflammatory_Cytokines Inflammatory Cytokines p_p38_MAPK->Inflammatory_Cytokines promotes ERK ERK1/2 p_ERK p-ERK1/2 ERK->p_ERK Survival Neuronal Survival p_ERK->Survival promotes This compound This compound This compound->p_p38_MAPK inhibits This compound->p_ERK activates Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant prep Sample Preparation quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary wash1 Washing primary->wash1 secondary Secondary Antibody Incubation wash1->secondary wash2 Washing secondary->wash2 detect Detection wash2->detect analysis Data Analysis detect->analysis

References

The In Vivo Metabolic Fate of Isoeugenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the in vivo metabolic pathways of isoeugenol, a naturally occurring phenylpropanoid found in various essential oils. This document is intended for researchers, scientists, and drug development professionals interested in the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Executive Summary

This compound undergoes rapid and extensive metabolism in vivo, primarily through Phase II conjugation reactions, leading to the formation of glucuronide and sulfate derivatives that are predominantly excreted in the urine. In rats, over 85% of an orally administered dose is eliminated as these conjugates[1][2]. Phase I metabolic pathways, including oxidation of the propenyl side chain and O-demethylation, also play a role, contributing to the formation of various metabolites. Of particular toxicological significance is the formation of reactive quinone methide intermediates through oxidative metabolism. This guide summarizes the current understanding of these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key metabolic processes.

In Vivo Metabolic Pathways of this compound

The in vivo metabolism of this compound can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: This phase involves the modification of the this compound structure, primarily through oxidation. Key Phase I pathways include:

  • Oxidation of the Propenyl Side Chain: This can lead to the formation of various oxidized metabolites.

  • O-Demethylation: Removal of the methyl group from the methoxy moiety results in the formation of a catechol intermediate.

  • Formation of Quinone Methides: Oxidative metabolism can lead to the formation of highly reactive quinone methide intermediates. These electrophilic species are implicated in the toxic and sensitizing effects of this compound by their ability to form covalent adducts with cellular macromolecules like proteins and DNA.

Phase II Metabolism: This is the major route of this compound metabolism, resulting in the formation of water-soluble conjugates that are readily excreted.

  • Glucuronidation: The phenolic hydroxyl group of this compound is conjugated with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs).

The resulting glucuronide and sulfate conjugates are the principal metabolites found in urine.

Isoeugenol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites Oxidation Quinone Methide Quinone Methide This compound->Quinone Methide Oxidative Activation (e.g., CYPs) O-Demethylated Metabolites O-Demethylated Metabolites This compound->O-Demethylated Metabolites O-Demethylation Isoeugenol_Glucuronide Isoeugenol_Glucuronide This compound->Isoeugenol_Glucuronide Glucuronidation (UGTs) Isoeugenol_Sulfate Isoeugenol_Sulfate This compound->Isoeugenol_Sulfate Sulfation (SULTs) Macromolecular Adducts Macromolecular Adducts Quinone Methide->Macromolecular Adducts Covalent Binding Urinary Excretion Urinary Excretion Isoeugenol_Glucuronide->Urinary Excretion Elimination Isoeugenol_Sulfate->Urinary Excretion Elimination

Figure 1: Overview of the major in vivo metabolic pathways of this compound.

Quantitative Metabolic Data

Quantitative data on this compound metabolism is primarily available from studies in rats. No quantitative in vivo metabolite data for humans has been identified in the reviewed literature.

Table 1: Excretion of this compound Metabolites in Male Fischer 344 Rats after a Single Oral Dose

Route of ExcretionPercentage of Administered Dose (%)Metabolite ClassReference
Urine> 85Sulfate and Glucuronide Conjugates[1][2]
Feces~ 10Unspecified[1]
Expired Air (as CO2)< 0.1Unspecified

Table 2: Pharmacokinetic Parameters of this compound in Rats and Mice

Species (Strain)SexRouteDose (mg/kg)tmax (min)Bioavailability (%)Reference
Rat (F344)MaleGavageNot specified≤ 2010
Rat (F344)FemaleGavageNot specified≤ 2019
Mouse (B6C3F1)MaleGavageNot specified≤ 2028
Mouse (B6C3F1)FemaleGavageNot specified≤ 2031

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound metabolism are not consistently reported in a single source. The following represents a synthesized protocol based on methodologies described in the literature.

In Vivo Metabolism Study in Rats

Objective: To determine the metabolic fate and excretion of this compound following oral administration in rats.

Experimental Workflow:

experimental_workflow Acclimatization Acclimatization Dosing Dosing Acclimatization->Dosing 1 week Metabolic_Cage Metabolic_Cage Dosing->Metabolic_Cage Single oral gavage Sample_Collection Sample_Collection Metabolic_Cage->Sample_Collection Urine & Feces (e.g., 0-24, 24-48, 48-72h) Sample_Preparation Sample_Preparation Sample_Collection->Sample_Preparation Storage at -80°C Enzymatic_Hydrolysis Enzymatic_Hydrolysis Sample_Preparation->Enzymatic_Hydrolysis Optional for total aglycone LC_MS_Analysis LC_MS_Analysis Sample_Preparation->LC_MS_Analysis Direct injection or after SPE Enzymatic_Hydrolysis->LC_MS_Analysis Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis

Figure 2: A generalized experimental workflow for an in vivo this compound metabolism study.

Materials:

  • Test Animals: Male Fischer 344 rats.

  • Test Substance: this compound (purity >99%).

  • Vehicle: Corn oil.

  • Equipment: Oral gavage needles, metabolic cages for separate collection of urine and feces, analytical balance, sample storage vials.

Procedure:

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.

  • Dosing: A single dose of this compound, dissolved in corn oil, is administered by oral gavage.

  • Housing and Sample Collection: Immediately after dosing, rats are housed individually in metabolic cages. Urine and feces are collected at specified intervals (e.g., 0-24 h, 24-48 h, 48-72 h).

  • Sample Processing: Urine volume is recorded, and aliquots are stored at -80°C until analysis. Feces are collected, weighed, and stored frozen.

Analysis of this compound Conjugates in Urine by HPLC-MS/MS

Objective: To quantify this compound glucuronide and sulfate conjugates in rat urine.

Sample Preparation:

  • Urine samples are thawed and centrifuged to remove any precipitate.

  • For the analysis of intact conjugates, a direct injection of diluted urine may be performed.

  • Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.

HPLC-MS/MS Parameters (Representative):

  • HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of glucuronide and sulfate conjugates.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the target analytes. Specific precursor-to-product ion transitions for this compound, this compound-glucuronide, and this compound-sulfate are monitored.

Role of Cytochrome P450 Enzymes

While direct in vivo evidence for the specific cytochrome P450 (CYP) enzymes involved in this compound metabolism is limited, in vitro studies and data from the structurally similar compound eugenol suggest the involvement of several CYP isoforms. In human liver microsomes, eugenol has been shown to be a substrate and inhibitor of multiple CYPs, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. It is plausible that these enzymes also contribute to the Phase I metabolism of this compound in vivo. The oxidative activation of this compound to form a quinone methide is a critical step in its potential toxicity, and this reaction is likely catalyzed by CYP enzymes.

Conclusion and Future Directions

The in vivo metabolism of this compound is characterized by rapid and extensive conjugation to form glucuronide and sulfate metabolites, which are efficiently eliminated in the urine. Phase I metabolism, including the formation of reactive quinone methides, also occurs and is of toxicological importance. While the overall metabolic fate in rodents is well-documented, further research is needed to:

  • Quantify the specific ratios of individual glucuronide and sulfate conjugates in different species.

  • Elucidate the specific CYP450 enzymes responsible for the in vivo metabolism of this compound.

  • Investigate the in vivo metabolic pathways of this compound in humans to better assess potential risks and drug-drug interactions.

This technical guide provides a solid foundation for researchers and professionals working with this compound, highlighting the key metabolic pathways and providing a framework for future in vivo studies.

References

The Role of Isoeugenol in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenol, a phenylpropanoid derived from the shikimate pathway, is a key secondary metabolite in the complex defense arsenal of many plant species. This technical guide provides an in-depth examination of this compound's multifaceted role in plant defense mechanisms, encompassing its biosynthesis, its function as a direct defense compound against pathogens and herbivores, and its role in indirect defense through pollinator attraction. The document details the biochemical pathways leading to this compound production, summarizes its efficacy through quantitative data, outlines established experimental protocols for its study, and illustrates the signaling pathways it is proposed to modulate. This guide is intended to serve as a comprehensive resource for researchers in plant science, chemical ecology, and natural product-based drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of biotic threats, including microbial pathogens and herbivores. Phenylpropenes, such as eugenol and its isomer this compound, are prominent volatile organic compounds that serve critical ecological functions.[1][2] They are produced and stored in vegetative tissues as a defense against a wide range of antagonists and are also emitted from flowers to attract pollinators.[2][3] this compound, found in the essential oils of numerous plants including petunia, basil, and cloves, demonstrates significant antimicrobial, antifungal, and insecticidal properties.[2] This document provides a detailed overview of the biosynthesis, mode of action, and ecological significance of this compound in plant defense.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. The pathway culminates in the formation of coniferyl alcohol, a key intermediate for both lignin and this compound synthesis. In petunia (Petunia hybrida) flowers, which emit large quantities of this compound, the final step is catalyzed by the enzyme this compound synthase (IGS). This enzyme facilitates the NADPH-dependent reduction of coniferyl acetate to form this compound.

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Role in Direct Plant Defense

This compound serves as a potent direct defense agent, exhibiting broad-spectrum activity against both microbial pathogens and insect herbivores.

Antimicrobial and Antifungal Activity

This compound's primary antimicrobial mechanism involves the disruption of microbial cell membrane integrity, leading to cell damage and death. It also inhibits essential microbial enzymes. Studies have demonstrated its efficacy against a range of foodborne pathogens and spoilage bacteria. This compound generally exhibits stronger antibacterial activity than its isomer, eugenol, particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound Against Foodborne Pathogens

Bacterial Strain Type Zone of Inhibition (ZOI, mm) Minimum Inhibitory Concentration (MIC, µg/mL) Minimum Bactericidal Concentration (MBC, µg/mL) Reference
Staphylococcus aureus Gram (+) 26.0 ± 1.0 312.5 312.5
Listeria monocytogenes Gram (+) 24.3 ± 0.6 312.5 312.5
Bacillus subtilis Gram (+) 22.7 ± 0.6 312.5 312.5
Escherichia coli Gram (-) 18.7 ± 0.6 312.5 312.5
Salmonella typhimurium Gram (-) 20.3 ± 0.6 312.5 312.5
Shigella dysenteriae Gram (-) 18.0 ± 1.0 312.5 312.5

| Pseudomonas aeruginosa | Gram (-) | - | 500 - 2000 | - | |

Note: Data presented as mean ± standard deviation where available.

Beyond bacteria, this compound shows a moderate inhibitory effect against fungi such as Candida albicans and Aspergillus niger. In agricultural contexts, it has demonstrated efficacy in controlling phytopathogenic fungi like Colletotrichum species, which cause bitter rot in apples.

Anti-herbivore Activity

This compound acts as a potent insecticidal and antifeedant compound against various herbivores. Its toxicity is often dose- and time-dependent. The mode of action can involve the disruption of neurological functions and inhibition of key enzymes like acetylcholinesterase (AChE), which is critical for nerve impulse transmission.

Table 2: Insecticidal Activity of this compound

Insect Species Order: Family Bioassay Type Efficacy Metric Value Reference
Sitophilus zeamais (Maize weevil) Coleoptera: Curculionidae Contact Toxicity LD₅₀ ~30 µg/mg insect
Tribolium castaneum (Red flour beetle) Coleoptera: Tenebrionidae Contact Toxicity LD₅₀ <30 µg/mg insect
Spodoptera frugiperda (Fall armyworm) Lepidoptera: Noctuidae Contact Toxicity LD₅₀ 0.46 mg/g insect
Spodoptera frugiperda Lepidoptera: Noctuidae Enzyme Inhibition AChE IC₅₀ 29.78 µg/mL

| Spodoptera frugiperda | Lepidoptera: Noctuidae | Antifeedant Assay | Antifeedant Index | 70-78% | |

Role in Indirect Defense: Pollinator Attraction

While a potent defense chemical, this compound also plays a crucial role in plant reproduction as a floral attractant. The scent of this compound, often released from floral tissues in a diurnal rhythm, helps attract specific pollinators, such as moths in the case of petunias. This dual functionality highlights the sophisticated and economical nature of plant chemical ecology, where a single compound can serve both defensive and reproductive functions.

Isoeugenol_Dual_Role This compound This compound Production Defense Plant Defense This compound->Defense Reproduction Plant Reproduction This compound->Reproduction DirectDefense Direct Defense (Toxicity / Repellence) Defense->DirectDefense IndirectDefense Indirect Defense (Pollinator Attraction) Reproduction->IndirectDefense Herbivores Herbivores & Pathogens DirectDefense->Herbivores Repels / Kills Pollinators Pollinators IndirectDefense->Pollinators Attracts

Caption: The dual ecological roles of this compound in plant defense and reproduction.

Proposed Signaling and Mode of Action

Upon pathogen or herbivore attack, plants initiate a complex signaling cascade to mount a defense response. While the specific signaling pathways directly activated by this compound are still under investigation, its presence is associated with the upregulation of general plant defense mechanisms. Plant defense signaling is broadly categorized into PAMP-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). These pathways often involve the synthesis and action of key defense hormones like salicylic acid (SA) and jasmonic acid (JA). Related compounds like eugenol have been shown to induce the accumulation of SA, JA, and other hormones, suggesting that this compound may act as a signal or elicitor that primes or activates these hormonal defense pathways, leading to the expression of pathogenesis-related (PR) genes and the synthesis of other defense metabolites.

Defense_Signaling cluster_0 Plant Cell Attack Herbivore or Pathogen Attack Isoeugenol_Release This compound Release / Synthesis Attack->Isoeugenol_Release Induces Receptors Cellular Receptors (Proposed) Isoeugenol_Release->Receptors Activates ROS ROS Burst Receptors->ROS MAPK MAPK Cascade ROS->MAPK Hormone_Signal Hormone Signaling (SA, JA, Ethylene) MAPK->Hormone_Signal TFs Transcription Factors (e.g., WRKY, MYB) Hormone_Signal->TFs Activate Defense_Genes Defense Gene Expression (e.g., PR genes) TFs->Defense_Genes Upregulate Metabolites Synthesis of other Defense Metabolites TFs->Metabolites Upregulate Outcome Enhanced Plant Resistance Defense_Genes->Outcome Metabolites->Outcome

Caption: Proposed signaling cascade for this compound-mediated plant defense.

Herbivore Counter-Defense: Detoxification

Co-evolution has equipped some insects with mechanisms to tolerate plant chemical defenses. In the case of this compound and other phenylpropanoids, certain insects utilize detoxification enzymes to metabolize these toxic compounds. Key enzyme families involved in this process include cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). These enzymes typically function by increasing the solubility of the toxic compounds, which facilitates their rapid excretion and degradation, thereby reducing their harmful effects. The enhanced expression of these detoxification genes is often observed in insects fed diets containing this compound.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol provides a general method for the analysis of this compound. Specific parameters may need optimization based on the plant matrix.

  • Sample Preparation: Homogenize 1-5 g of fresh plant tissue (e.g., leaves, flowers) in liquid nitrogen or with dry ice.

  • Extraction: Perform ultrasound-assisted extraction with a suitable solvent like methanol or ethyl acetate for 30 minutes at 50°C. For volatile analysis, headspace solid-phase microextraction (SPME) can be used.

  • Purification (Optional): Use solid-phase extraction (SPE) to clean up the extract and remove interfering compounds.

  • Analysis: Quantify this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.

    • GC-MS: Use a non-polar column (e.g., DB-5ms). Operate in selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of this compound.

    • HPLC: Use a C18 column with an isocratic mobile phase, such as acetonitrile:methanol:water. Detection is typically performed at ~260-280 nm.

  • Quantification: Calculate the concentration based on a calibration curve generated from pure this compound standards.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation: Prepare a stock solution of this compound in a solvent like dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) to ~5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth to achieve a range of final concentrations (e.g., 1000 to 7.8 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Determining MBC (Optional): Plate aliquots from the wells with no visible growth onto agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in no colony formation after incubation.

Experimental_Workflow Start Start: Antimicrobial Assay Step1 1. Prepare this compound Stock Solution & Standardized Bacterial Inoculum Start->Step1 Step2 2. Perform 2-fold Serial Dilution in 96-well plate with broth Step1->Step2 Step3 3. Add Bacterial Inoculum to all wells (except negative control) Step2->Step3 Step4 4. Incubate plate (e.g., 37°C for 24h) Step3->Step4 Step5 5. Read Results Visually Determine MIC Step4->Step5 Step6 6. Plate from clear wells onto agar (Optional for MBC) Step5->Step6 Step7 7. Incubate agar plates Step6->Step7 End End: Determine MBC Step7->End

Caption: Workflow for determining MIC and MBC of this compound.

Conclusion and Future Prospects

This compound is a vital component of plant defense, acting as a broad-spectrum agent against both pathogens and herbivores while simultaneously facilitating plant reproduction by attracting pollinators. Its biosynthesis from the core phenylpropanoid pathway and its potent biological activities make it a subject of significant interest. For drug development professionals, its proven antimicrobial and antifungal properties present opportunities for the development of new preservatives, sanitizing agents, or therapeutic compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound within the plant to fully understand its role in induced resistance. Furthermore, exploring the synergistic effects of this compound with other plant metabolites could unveil even more potent defensive mixtures, offering new avenues for sustainable agriculture and novel drug discovery.

References

A Preliminary Investigation into the Pharmacological Effects of Isoeugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenol, a naturally occurring phenylpropanoid, has garnered significant scientific interest due to its diverse and promising pharmacological activities. This technical guide provides a preliminary investigation into the multifaceted effects of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (2-methoxy-4-(prop-1-en-1-yl)phenol) is an aromatic compound found in the essential oils of various plants, including ylang-ylang, nutmeg, and clove.[1] Structurally similar to eugenol, this compound has demonstrated a broad spectrum of biological activities that position it as a molecule of interest for therapeutic applications. This guide aims to provide a consolidated overview of its pharmacological effects, supported by experimental data and methodologies, to facilitate further research and development.

Pharmacological Activities of this compound

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2] The primary mechanism of its antimicrobial action is attributed to the disruption of microbial cell membrane integrity, leading to increased permeability and subsequent cell death.[2][3]

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Various Microorganisms

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (MRSA)Gram-positive Bacteria0.25 - 1.0-[2]
Listeria monocytogenesGram-positive Bacteria312.5312.5
Escherichia coliGram-negative Bacteria0.5 - 2.0312.5
Pseudomonas aeruginosaGram-negative Bacteria0.5 - 2.0-
Salmonella typhimuriumGram-negative Bacteria312.5312.5
Shigella dysenteriaeGram-negative Bacteria-312.5
Candida albicansFungus0.5 - 1.5, 128 - 256128 - 256
Candida tropicalisFungus128 - 256128 - 512
Candida glabrataFungus128 - 256128 - 256
Penicillium citrinumFungus32 - 2562 - 512
Antioxidant Activity

This compound demonstrates significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 2: In Vitro Antioxidant Activity of this compound

AssayEC50/IC50 (µg/mL)CommentsReference
DPPH Radical Scavenging17.1Slightly higher activity than eugenol.
DPPH Radical Scavenging38.97-
ABTS Radical Cation Scavenging87.9Significantly higher activity than eugenol.
ABTS Radical Cation Scavenging43.76-
Anticancer Activity

This compound has been shown to possess cytotoxic effects against various cancer cell lines. Its anticancer mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Table 3: Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer52.39
A549Lung Cancer59.70
DU145Prostate Cancer47.84
A2780Ovarian Cancer42.15
A2780-cisOvarian Cancer (Cisplatin-resistant)60.35
HT29Colorectal Cancer- (Inhibited proliferation)
Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the expression of pro-inflammatory mediators. A study indicated that this compound can decrease the binding activity of NF-κB in PMA/Io-stimulated cells.

Other Pharmacological Effects

Preliminary studies suggest that this compound may also possess neuroprotective and antidiabetic effects. It has been shown to inhibit acetylcholinesterase (AChE) and α-glycosidase with IC50 values of 77.00 nM and 19.25 nM, respectively. Furthermore, this compound has been observed to activate the AMPK/p38MAPK/AS160 pathways in skeletal muscle, which is involved in glucose uptake.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microbial strains can be determined using the broth microdilution method.

  • Materials: 96-well microtiter plates, appropriate microbial growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi), microbial suspension standardized to a specific concentration (e.g., 0.5 McFarland standard), this compound stock solution, and a microplate reader.

  • Procedure:

    • Prepare serial twofold dilutions of this compound in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without this compound) and a negative control (medium without microorganism).

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth, which can be assessed visually or by measuring the optical density at 600 nm.

experimental_workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound in growth medium C Inoculate wells with microbial suspension A->C B Standardize microbial suspension B->C D Incubate plates (e.g., 37°C, 24h) C->D E Visually assess growth or measure OD600 D->E F Determine MIC E->F

Workflow for MIC Determination.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

  • Materials: DPPH solution in methanol (e.g., 0.1 mM), this compound solutions of varying concentrations, methanol, and a spectrophotometer.

  • Procedure:

    • Add a specific volume of the this compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

    • A control is prepared with methanol instead of the this compound solution.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Materials: 96-well plates, cancer cell lines, complete cell culture medium, this compound solutions, MTT solution (e.g., 5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

experimental_workflow_MTT cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_protocol Assay Protocol cluster_data_analysis Data Analysis A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of this compound B->C D Incubate for a specific duration C->D E Add MTT solution and incubate D->E F Dissolve formazan crystals with solubilizing agent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 G->H

Workflow for MTT Assay.

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, Cytokines, etc. IKK IKK Complex Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Inhibition of NF-κB Pathway by this compound.
Apoptosis Pathway

This compound induces apoptosis in cancer cells, a programmed cell death mechanism crucial for tissue homeostasis and eliminating cancerous cells. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In HT29 colorectal cancer cells, this compound-based compounds were found to induce apoptosis by increasing the Bax/Bcl2 ratio and the expression of Caspase-9 and Caspase-3 mRNA.

Apoptosis_Pathway cluster_induction Induction by this compound cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates via Apoptosome formation Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosome Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Methodological & Application

Application Note: Laboratory Synthesis of Isoeugenol from Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoeugenol is a phenylpropene, an organic compound that serves as a valuable intermediate in the synthesis of other compounds, most notably vanillin. It is also widely used in the fragrance and flavor industry for its characteristic spicy, clove-like aroma. This compound exists as two geometric isomers, cis and trans. The synthesis of this compound is most commonly achieved through the base-catalyzed isomerization of its double-bond isomer, eugenol, which is readily available from natural sources like clove oil. This protocol details a common laboratory procedure for this isomerization, focusing on the use of potassium hydroxide in a high-boiling point solvent.

Chemical Reaction Pathway

The isomerization converts the terminal allyl double bond of eugenol into a more stable internal propenyl double bond, which is in conjugation with the aromatic ring, yielding a mixture of cis- and trans-isoeugenol.

Caption: Base-catalyzed isomerization of eugenol.

Experimental Protocol

This protocol describes the synthesis of this compound from eugenol using potassium hydroxide (KOH) in 1,2-propanediol as the solvent. The procedure involves heating the mixture under an inert atmosphere, followed by neutralization, extraction, and purification.[1]

Materials and Equipment:

  • Reagents: Eugenol (99%), Potassium hydroxide (KOH, ≥85%), 1,2-Propanediol, 50% Sulfuric acid (H₂SO₄), Toluene, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Three-necked round-bottom flask, reflux condenser, thermometer, nitrogen inlet, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Procedure:

  • Reaction Setup:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, thermometer, and nitrogen inlet, add 110.0 g of 1,2-propanediol and 35.0 g of potassium hydroxide.[1]

    • Stir the mixture to dissolve the KOH.

    • Under a gentle flow of nitrogen, add 30.0 g of eugenol to the flask.[1]

  • Isomerization Reaction:

    • Heat the reaction mixture rapidly to 165°C while stirring.[1] Maintain this temperature for 6-8 hours under a nitrogen atmosphere.[1] The reaction is typically a closed system to prevent loss of reactants.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to 50-60°C.

    • Slowly add 50% sulfuric acid to the flask with stirring until the pH of the solution is acidic (pH 3-4).

    • Add 200-300 mL of toluene to the flask, stir thoroughly, and then transfer the mixture to a separatory funnel.

    • Separate the organic (toluene) phase. Extract the aqueous phase again with toluene (2 x 50 mL).

    • Combine all organic phases.

  • Purification:

    • Wash the combined organic phase with distilled water until it is neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to yield the final product. The product will be a mixture of cis and trans isomers.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Data Summary

The efficiency of eugenol isomerization is highly dependent on the catalytic system and reaction conditions. The table below summarizes quantitative data from various reported methods.

Catalyst SystemSolventTemperature (°C)Time (h)Conversion/YieldProduct Composition (trans:cis)Reference
KOH 1,2-Propanediol1658~89% Yield91.4 : 8.0
KOH Amyl Alcohol1501095% ConversionNot Specified
Rhodium(III) chloride Ethanol140-1453-5~99% YieldNot Specified
MgAl-4HT None200Not Specified~73% Conversion85 : 15
K₂CO₃ + PEG-800 DMC140393.1% ConversionNot Specified (for IEME)

Note: The K₂CO₃ + PEG-800 system was used for the synthesis of this compound methyl ether (IEME), but demonstrates a relevant green chemistry approach to the isomerization step.

A typical synthesis using the KOH/1,2-propanediol method with 30.0 grams of eugenol can yield approximately 25.5-26.6 grams of this compound. Gas chromatography analysis of the product shows a high purity of over 99%, with the trans-isoeugenol isomer being the major component, typically comprising over 90% of the mixture.

References

GC-MS method for isoeugenol quantification in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Isoeugenol in Plant Extracts using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a naturally occurring phenylpropanoid found in the essential oils of various plants, such as ylang-ylang and nutmeg.[1] It is widely used as a fragrance and flavoring agent. The accurate quantification of this compound in plant extracts is crucial for quality control in the food, cosmetic, and pharmaceutical industries, as well as for research in phytochemistry and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[2][3] This application note provides a detailed protocol for the quantification of this compound in plant extracts using GC-MS, including sample preparation, instrument parameters, and method validation.

Experimental Protocols

Reagents and Materials
  • Solvents: Hexane, acetonitrile, methanol, ethyl acetate (all HPLC or GC grade).

  • Standards: this compound certified reference material (CRM), internal standard (IS) such as n-tetradecane or d3-eugenol.[4][5]

  • Chemicals for Extraction: Anhydrous magnesium sulfate (MgSO₄), primary secondary amine (PSA), C18 sorbent for dispersive solid-phase extraction (d-SPE).

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound CRM and dissolve it in 100 mL of methanol in a volumetric flask. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol or hexane) to achieve a concentration range suitable for the calibration curve (e.g., 5-500 µg/L).

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., n-tetradecane) at 1000 µg/mL in hexane. A working IS solution (e.g., 50 mg/L) can be prepared by diluting the stock solution.

Sample Preparation: Extraction and Clean-up

The choice of extraction method depends on the plant matrix. Below are two common methods.

Method A: Ultrasound-Assisted Solvent Extraction (for herbs, spices)

  • Grinding: Dry the plant material (e.g., leaves, roots) at 40-60°C and grind it into a fine powder.

  • Extraction: Weigh 1.0 g of the powdered sample into a centrifuge tube. Add 10 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes at 50°C.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

Method B: Acetonitrile Extraction with d-SPE Clean-up (for complex matrices)

  • Homogenization: Weigh 2.0 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.

  • Final Preparation: Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm filter into a GC vial.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Processing sample Plant Material grind Grinding/Homogenization sample->grind extract Solvent Extraction (e.g., Acetonitrile) grind->extract cleanup d-SPE Cleanup (MgSO4, PSA, C18) extract->cleanup final_extract Final Extract cleanup->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MS/MS) separation->detection data Data Acquisition detection->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

GC-MS Instrumentation and Conditions

The following table summarizes typical GC-MS parameters for this compound analysis. Parameters should be optimized for the specific instrument and application.

ParameterSettingReference(s)
Gas Chromatograph Agilent 6890 or similar
Column DB-1701 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (10:1 or 20:1) or Splitless
Injection Volume 1 µL
Oven Program Initial temp 70°C for 3 min, ramp to 100°C at 5°C/min, hold for 1 min, then ramp to 246°C at 120°C/min and hold for 3 min.
Mass Spectrometer Triple Quadrupole (QqQ) or Single Quadrupole
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C-
Transfer Line 280°C-
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Ions (m/z) Quantifier: 164. Qualifiers: 149, 131, 103 (example ions for this compound)

Data Presentation: Quantitative Performance

The following table summarizes the validation data from various studies for the quantification of this compound and related compounds, demonstrating the performance of the GC-MS method.

ParameterResultMatrixReference(s)
Linearity (R²) > 0.998Fish, Essential Oils
Concentration Range 2.5 - 80 µg/L or 5 - 500 µg/LFish
Limit of Detection (LOD) 1.2 µg/kgFish Fillet
Limit of Quantification (LOQ) 4.0 µg/kgFish Fillet
Accuracy (Recovery) 80.8 - 111.5%Flatfish, Eel, Shrimp
76.4 - 99.9%Fish Fillet
Precision (RSD) < 8.9% (CV)Flatfish, Eel, Shrimp
2.18 - 15.5%Fish Fillet
Intra-day: ≤ 12.03 %, Inter-day: ≤ 11.34 %Essential Oils

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to international guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration. A coefficient of determination (R²) of ≥ 0.99 is typically required.

  • Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on spiked blank samples at multiple concentration levels. Recoveries are typically expected to be within 80-120%.

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is evaluated at different levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis on different days.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

G cluster_validation Method Validation Parameters cluster_studies Studies specificity Specificity (No Interference) accuracy Accuracy (Recovery %) specificity->accuracy precision Precision (RSD %) specificity->precision linearity Linearity (R² ≥ 0.99) lod LOD linearity->lod loq LOQ linearity->loq spike Spiked Blank Samples spike->accuracy replicates Replicate Injections replicates->precision calibration_standards Calibration Standards calibration_standards->linearity

Caption: Logical relationships in the method validation process.

Conclusion

This application note details a robust and reliable GC-MS method for the quantification of this compound in plant extracts. The protocol, including sample preparation and instrumental analysis, has been validated and demonstrates excellent linearity, accuracy, and precision. This method is suitable for researchers, scientists, and drug development professionals for the routine analysis and quality control of plant-based products containing this compound. The high specificity of MS detection ensures accurate identification and quantification, even in complex matrices.

References

Application Notes & Protocols for HPLC Analysis of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoeugenol is a phenylpropene, a naturally occurring aromatic compound found in the essential oils of various plants, such as cloves. It is widely used in perfumes, flavorings, and as an intermediate in the synthesis of vanillin. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and accuracy. This document provides detailed application notes and protocols for the HPLC analysis of this compound.

Experimental Protocols

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the determination of this compound. Below are detailed protocols derived from various studies.

Method 1: Isocratic RP-HPLC for Simultaneous Determination of Vanillin, Eugenol, and this compound

This method is suitable for the simultaneous analysis of this compound along with related compounds like vanillin and eugenol.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: Lichrospher 100 RP-18 (specific dimensions not provided in the source) or a similar C18 column.[1][2][3]

  • Mobile Phase: A gradient elution of methanol and acetic acid aqueous solution.[1][2]

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Samples are prepared by filtration, with the addition of ethyl alcohol.

Method 2: Isocratic RP-HPLC for General Analysis

This method provides a simple and robust approach for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Column: Newcrom C18 or Newcrom R1 HPLC column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

  • Flow Rate: Not specified, but typically 1.0 mL/min for standard HPLC columns.

  • Detection: UV detection, wavelength not specified. A wavelength of around 280 nm is commonly used for phenolic compounds.

Method 3: Fast HPLC for Phenolic Compounds

This method is optimized for a faster analysis of several phenolic compounds including this compound.

  • Instrumentation: HPLC system with a UV-VIS or diode array detector.

  • Chromatographic Column: X-Terra RP-18 reverse phase column (4.6 mm ID × 150 mm, 5 µm) with a C18 guard column.

  • Mobile Phase: A linear gradient of acetonitrile and water.

    • 0 min: 25% acetonitrile and 75% water.

    • 30 min: 50% acetonitrile and 50% water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 230 nm and 280 nm.

Data Presentation

The following tables summarize the quantitative data from the cited HPLC methods for this compound analysis.

Table 1: Chromatographic Conditions and Performance Data

ParameterMethod 1Method 2Method 3
Column Lichrospher 100 RP-18Newcrom C18 / R1X-Terra RP-18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Methanol and aqueous Acetic AcidAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)Gradient of Acetonitrile and Water
Detection Wavelength 270 nmUV (not specified)230 nm and 280 nm
Retention Time (min) 14.4Not specified14.3

Table 2: Method Validation Parameters

ParameterValue (Method 1)
Linearity Range 0–1.0 g/L
Limit of Detection (LOD) 0.099 µg/mL
Recovery 96.4%–104.0%

Visualizations

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis cluster_output Output Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report HPLC_Components Analyte This compound Separation Chromatographic Separation Analyte->Separation Matrix Sample Matrix Matrix->Separation Column Stationary Phase (e.g., C18) Column->Separation MobilePhase Mobile Phase (e.g., ACN/H2O) MobilePhase->Separation Detector Detector (e.g., UV 270 nm) Signal Analytical Signal Detector->Signal Separation->Detector

References

Application Notes and Protocols for Determining the Antioxidant Activity of Isoeugenol using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a phenylpropanoid commonly found in the essential oils of various plants, is recognized for its antioxidant properties. This document provides a detailed protocol for assessing the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a widely used, simple, and rapid method for evaluating the ability of compounds to act as free radical scavengers or hydrogen donors. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and data analysis for determining the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value of this compound.

The core principle of the assay lies in the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The antioxidant donates a hydrogen atom to the DPPH radical, causing it to become a colorless/yellowish hydrazine.[1] This color change is measured spectrophotometrically, and the extent of color reduction is proportional to the antioxidant's radical scavenging activity.

Mechanism of Action: this compound as a Radical Scavenger

This compound exerts its antioxidant effect through a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group on the this compound molecule donates a hydrogen atom to the DPPH free radical. This neutralizes the radical and forms the stable, non-radical DPPH-H molecule. The resulting this compound radical is stabilized by resonance. The reaction of this compound with the DPPH radical can lead to the formation of dimeric species, such as dehydrodithis compound.[2]

G cluster_reactants Reactants cluster_products Products This compound This compound (Antioxidant) Isoeugenol_Radical This compound Radical This compound->Isoeugenol_Radical H• donation DPPH_Radical DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Reduced form, Yellow) DPPH_Radical->DPPH_H H• acceptance

Caption: Reaction of this compound with DPPH Radical.

Quantitative Data Summary

The antioxidant activity of this compound, as determined by the DPPH assay, is typically reported as the EC50 or IC50 value. This value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower EC50 or IC50 value indicates a higher antioxidant potency. The following table summarizes the reported DPPH radical scavenging activity of this compound and compares it with other common antioxidants.

CompoundEC50/IC50 (µg/mL)Reference
This compound 17.1 [3]
Eugenol22.6[3]
Trolox13.5[3]
Ascorbic Acid37.337
BHA (Butylated hydroxyanisole)17.69
BHT (Butylated hydroxytoluene)18.26

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a detailed methodology for determining the antioxidant activity of this compound.

1. Materials and Reagents

  • This compound (analytical grade)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, BHA, or BHT)

  • 96-well microplates or spectrophotometer cuvettes

  • Micropipettes

  • Spectrophotometer (capable of reading absorbance at 517 nm)

  • Vortex mixer

2. Preparation of Solutions

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Standard Antioxidant Solutions: Prepare a series of dilutions of the chosen standard antioxidant in methanol at concentrations similar to the this compound working solutions.

3. Experimental Workflow

G prep_reagents Prepare Reagents: - DPPH Solution (0.1 mM) - this compound Stock & Dilutions - Standard Stock & Dilutions setup_plate Set up 96-well Plate: - Blank (Methanol) - Control (DPPH + Methanol) - Samples (DPPH + this compound) - Standards (DPPH + Standard) prep_reagents->setup_plate add_dpph Add DPPH Solution to all wells (except blank) setup_plate->add_dpph add_samples Add this compound/Standard/Methanol to respective wells add_dpph->add_samples incubate Incubate in the dark (e.g., 30 minutes at room temp.) add_samples->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition and IC50/EC50 measure_abs->calculate

Caption: DPPH Assay Experimental Workflow.

4. Assay Procedure

  • Blank Preparation: In a well of the microplate, add 200 µL of methanol.

  • Control Preparation: In separate wells, add 100 µL of the 0.1 mM DPPH solution and 100 µL of methanol.

  • Sample Preparation: In separate wells, add 100 µL of the 0.1 mM DPPH solution and 100 µL of each of the this compound working solutions.

  • Standard Preparation: In separate wells, add 100 µL of the 0.1 mM DPPH solution and 100 µL of each of the standard antioxidant working solutions.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

5. Data Analysis and Calculation

  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound and the standard antioxidant using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the control (DPPH solution without the sample).

    • Abs_sample is the absorbance of the sample (DPPH solution with this compound or standard).

  • Determine the IC50/EC50 value: Plot the % Inhibition against the corresponding concentrations of this compound (and the standard). The IC50/EC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph or by using a suitable regression analysis software.

Conclusion

This protocol provides a reliable and reproducible method for assessing the antioxidant activity of this compound using the DPPH assay. The provided data indicates that this compound exhibits significant radical scavenging activity, comparable to or, in some cases, better than commonly used synthetic antioxidants. This information is valuable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound as an antioxidant agent.

References

Application Notes and Protocols for the Synthesis of Vanillin from Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of vanillin from isoeugenol, a widely available precursor. Both biotechnological and chemical synthesis routes are presented, offering flexibility for various research and development needs. The biotransformation route is often preferred for producing "natural" vanillin, while chemical synthesis can offer higher throughput and yields.

Data Presentation: Comparative Analysis of Vanillin Synthesis Methods

The following tables summarize quantitative data from various cited methods for producing vanillin from this compound, allowing for easy comparison of different approaches.

Table 1: Biotransformation of this compound to Vanillin using Various Microorganisms

MicroorganismSubstrate ConcentrationVanillin Yield (g/L)Molar Yield (%)Incubation TimeReference
Pseudomonas putida IE27150 mM16.171%24 hours[1][2]
Pseudomonas putida (HUT 8100)400 g/L11.956.2%15 days[3][4][5]
Aspergillus niger I-14723.61 g/L0.137Not ReportedNot Reported

Table 2: Chemical Synthesis of Vanillin from this compound using Various Catalysts

CatalystOxidantTemperature (°C)Reaction TimeThis compound Conversion (%)Vanillin Yield (%)Reference
Perovskite-type composite oxideOxygen502 hoursNot Reported>86%
Cobalt-Porphyrin on Graphene OxideMolecular Oxygen10020 hoursNot Reported75.1%
n-Bu4NVO3/pyrazine-2-carboxylic acidH2O2802 hoursNot Reported50%
Iron-based perovskiteH2O2601.5 hours73%63% (selectivity)

Experimental Protocols

Protocol 1: Biotransformation of this compound to Vanillin using Pseudomonas putida

This protocol details the use of Pseudomonas putida for the bioconversion of this compound to vanillin.

1. Microorganism and Culture Conditions:

  • Strain: Pseudomonas putida IE27 or a similar this compound-tolerant strain.

  • Inoculum Preparation: Grow the strain in a suitable medium such as Glucose-Yeast Extract-Peptone (GYP) broth (5 g/L glucose, 5 g/L yeast extract, 5 g/L peptone, 14 g/L K2HPO4·3H2O, 5.2 g/L KH2PO4, and 1 g/L MgSO4·7H2O). Incubate at 28-30°C with shaking until a sufficient cell density is reached.

  • Bioconversion Medium: A phosphate buffer solution is often used for the biotransformation step with resting cells.

2. Biotransformation Procedure:

  • Harvest the cells from the inoculum culture by centrifugation.

  • Resuspend the cell pellet in a phosphate buffer (pH ~6.3) to create a resting cell suspension.

  • Prepare the bioconversion medium by adding this compound to the cell suspension. For a biphasic system, this compound can be added at high concentrations (e.g., 400 g/L) to form a separate organic phase.

  • To enhance solubility and productivity, dimethyl sulfoxide (DMSO) can be added to the reaction mixture (e.g., 10% v/v).

  • Incubate the reaction mixture at a controlled temperature (e.g., 20-28°C) with agitation (e.g., 180 rpm).

  • Monitor the reaction progress by taking samples periodically and analyzing for vanillin concentration using High-Performance Liquid Chromatography (HPLC).

3. Extraction and Purification of Vanillin:

  • After the desired incubation period, separate the cells from the broth by centrifugation.

  • Acidify the supernatant to a low pH to protonate the vanillin.

  • Extract the vanillin from the aqueous phase using an organic solvent such as ethyl acetate or by using supercritical CO2 extraction.

  • The organic extracts can be concentrated under reduced pressure.

  • Further purification can be achieved by crystallization, vacuum distillation, or column chromatography.

Protocol 2: Chemical Oxidation of this compound to Vanillin

This protocol outlines a general procedure for the chemical oxidation of this compound.

1. Materials and Catalyst Preparation:

  • Substrate: this compound

  • Oxidant: Hydrogen peroxide (H2O2) or molecular oxygen (O2).

  • Catalyst: A suitable oxidation catalyst such as a perovskite-type composite oxide or an immobilized metal complex (e.g., Cobalt-Porphyrin on Graphene Oxide). The catalyst may need to be synthesized or pre-treated according to specific literature procedures.

  • Solvent: A suitable organic solvent may be required depending on the catalyst and reaction conditions.

2. Oxidation Reaction:

  • In a reaction vessel equipped with a stirrer and temperature control, dissolve this compound in the chosen solvent (if any).

  • Add the catalyst to the reaction mixture.

  • Introduce the oxidant. If using O2, the reaction may need to be pressurized. If using H2O2, it may be added dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100°C) and stir for the specified reaction time (e.g., 1.5-20 hours).

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The filtrate contains the crude vanillin. The work-up procedure will depend on the solvent and reactants used. This may involve extraction, washing with aqueous solutions to remove impurities, and drying of the organic phase.

  • The crude vanillin can be purified by recrystallization from a suitable solvent, vacuum distillation, or column chromatography to obtain a high-purity product.

Visualizations

Biotransformation Workflow

Biotransformation_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Bioreactor Bioreactor with This compound & Cells Inoculum->Bioreactor Media Bioconversion Medium Media->Bioreactor Separation Cell Separation Bioreactor->Separation Extraction Vanillin Extraction Separation->Extraction Purification Purification Extraction->Purification Final_Product Pure Vanillin Purification->Final_Product

Caption: Workflow for the biotransformation of this compound to vanillin.

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants This compound, Catalyst, Oxidant Reactor Chemical Reactor Reactants->Reactor Catalyst_Removal Catalyst Removal Reactor->Catalyst_Removal Extraction_Wash Extraction & Washing Catalyst_Removal->Extraction_Wash Purification Purification Extraction_Wash->Purification Final_Product Pure Vanillin Purification->Final_Product

Caption: General workflow for the chemical synthesis of vanillin from this compound.

This compound to Vanillin Transformation Pathway

Transformation_Pathway This compound This compound Vanillin Vanillin This compound->Vanillin Oxidation / Biotransformation Vanillic_Acid Vanillic Acid (Potential Byproduct) Vanillin->Vanillic_Acid Further Oxidation

Caption: Chemical transformation pathway from this compound to vanillin.

References

Application Notes: Isoeugenol as a Preservative in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Isoeugenol is a naturally occurring phenylpropanoid found in the essential oils of various plants, including ylang-ylang, clove, and nutmeg.[1][2] It is recognized for its spicy, carnation-like aroma and is utilized as a fragrance ingredient in a variety of cosmetic products.[3] Beyond its olfactory contributions, this compound exhibits significant antimicrobial properties against a broad spectrum of microorganisms, positioning it as a promising natural alternative to synthetic preservatives in cosmetic formulations.[4][5] Its mechanism of action involves the disruption of microbial cell membranes and inhibition of essential enzymes, making it effective against Gram-positive and Gram-negative bacteria, as well as yeasts. These application notes provide an overview of this compound's antimicrobial efficacy, mechanism of action, regulatory status, and detailed protocols for its evaluation as a cosmetic preservative.

2.0 Antimicrobial Mechanism of Action

The primary antimicrobial action of this compound is attributed to its ability to compromise the integrity of microbial cell membranes. This non-disruptive, detergent-like mechanism leads to increased membrane fluidity and permeabilization. By inserting itself into the lipid bilayer, this compound destabilizes the membrane, causing leakage of intracellular components and disruption of cellular homeostasis. Additionally, this compound can inhibit the activity of key metabolic enzymes essential for microbial survival and proliferation. This multi-faceted mechanism makes it more difficult for microorganisms to develop resistance compared to some synthetic preservatives.

cluster_Microbe Microbial Cell Membrane Cell Membrane Enzymes Metabolic Enzymes Homeostasis Cellular Homeostasis Membrane->Homeostasis Disruption CellDeath Cell Death Enzymes->CellDeath Leads to Homeostasis->CellDeath Leads to This compound This compound This compound->Membrane Disrupts Integrity & Increases Permeability This compound->Enzymes Inhibition

Caption: Antimicrobial mechanism of this compound against microbial cells.

3.0 Antimicrobial Efficacy Data

The effectiveness of this compound has been quantified against various microorganisms commonly found in cosmetic products. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of antimicrobial activity.

Table 1: In Vitro Antimicrobial Activity of this compound (MIC & MBC)

Microorganism Type MIC (µg/mL) MBC (µg/mL) Source(s)
Pseudomonas aeruginosa Gram-negative 64 128
Escherichia coli Gram-negative 312.5 312.5
Salmonella typhimurium Gram-negative 312.5 312.5
Shigella dysenteriae Gram-negative 312.5 312.5
Staphylococcus aureus Gram-positive 312.5 312.5
Bacillus subtilis Gram-positive 312.5 312.5
Listeria monocytogenes Gram-positive 312.5 312.5

| Candida albicans | Yeast | 0.5 - 1.5 | Not Reported | |

Table 2: Preservative Efficacy of this compound in a Cream Formulation

This compound Concentration Test Microorganisms Result Source(s)
0.5% S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans No microbial growth observed
1.5% S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans No microbial growth observed

| 2.5% | S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans | No microbial growth observed | |

4.0 Formulation Considerations and Regulatory Status

When incorporating this compound as a preservative, formulators must consider its regulatory status and potential for sensitization. This compound is a known fragrance allergen, and its use in cosmetic products is restricted in certain regions to minimize the risk of contact allergies.

Table 3: Regulatory Limits for this compound in Cosmetics (European Union)

Product Type Maximum Concentration Labeling Threshold Source(s)
All Finished Cosmetic Products 0.02% -
Leave-on Products - > 0.001%

| Rinse-off Products | - | > 0.01% | |

Note: If the concentration exceeds the labeling threshold, "this compound" must be listed in the ingredients.

Protocols: Evaluating this compound as a Cosmetic Preservative

Protocol 1: Determination of Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for yeast)

  • Microbial cultures (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) adjusted to a concentration of approximately 1x10⁶ CFU/mL

  • Sterile agar plates (e.g., Nutrient Agar, Sabouraud Dextrose Agar)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Pipette 100 µL of the this compound stock solution into the first well of each row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well, resulting in a final concentration of approximately 5x10⁴ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or 25-30°C for 48 hours for yeast.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

  • MBC Determination: Take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC). Streak the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates under the same conditions as step 4.

  • MBC Reading: The MBC is the lowest concentration that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Protocol 2: Preservative Efficacy Test (Challenge Test) - Adapted from ISO 11930

This protocol evaluates the performance of this compound within a cosmetic formulation by intentionally introducing microorganisms and monitoring their survival over time.

arrow arrow Start Start: Prepare Cosmetic Formulation with this compound PrepInoculum Prepare Inoculum (~1x10^8 CFU/mL) (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) Start->PrepInoculum Inoculate Inoculate Product Samples with each microbe (Final conc. >1x10^5 CFU/g) PrepInoculum->Inoculate T0 Time 0: Determine initial microbial concentration Inoculate->T0 Incubate Incubate at Room Temp for 28 Days T0->Incubate Sample7 Day 7: Plate samples, count survivors Incubate->Sample7 Sample14 Day 14: Plate samples, count survivors Sample7->Sample14 Sample28 Day 28: Plate samples, count survivors Sample14->Sample28 Analysis Calculate Log Reduction at each time point Sample28->Analysis Compare Compare results to ISO 11930 Criteria A/B Analysis->Compare Pass Result: Pass Compare->Pass Meets Criteria Fail Result: Fail Compare->Fail Does Not Meet Criteria

Caption: Workflow for a Preservative Efficacy (Challenge) Test.

Materials:

  • Final cosmetic product containing this compound.

  • Control product (without this compound).

  • Standardized microbial strains as per ISO 11930 (P. aeruginosa, S. aureus, E. coli, C. albicans, A. brasiliensis).

  • Sterile containers for product samples.

  • Validated neutralizing broth (e.g., D/E Neutralizing Broth).

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubator, water bath, pipettes, spreaders.

Procedure:

  • Product Preparation: Aliquot the cosmetic product into five separate sterile containers.

  • Inoculum Preparation: Prepare standardized suspensions of each of the five test microorganisms to a concentration of at least 1x10⁸ CFU/mL.

  • Inoculation: Inoculate each product container with one of the microbial suspensions to achieve a final concentration between 1x10⁵ and 1x10⁶ CFU/g or mL of the product. Mix thoroughly.

  • Time Zero Count: Immediately after inoculation, remove a 1g aliquot from each container. Serially dilute it in neutralizing broth and perform plate counts to determine the initial concentration of microorganisms (Time 0).

  • Incubation: Store the inoculated product containers in the dark at room temperature (22.5 ± 2.5 °C) for 28 days.

  • Sampling and Plating: At specified intervals (Day 7, Day 14, and Day 28), remove a 1g aliquot from each container. Perform serial dilutions in neutralizing broth and plate onto the appropriate agar medium to enumerate the surviving microorganisms.

  • Data Analysis: For each microorganism at each time point, calculate the log reduction from the initial Time 0 count.

  • Evaluation: Compare the log reduction values to the acceptance criteria outlined in the ISO 11930 standard. For example, for Criteria A (required for adequate preservation), bacteria must show a ≥ 3 log reduction by day 7, and fungi must show a ≥ 1 log reduction by day 14, with no subsequent increase in counts for the remainder of the test.

References

Isoeugenol: A Comprehensive Guide for Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isoeugenol, a naturally occurring phenylpropanoid, is a cornerstone fragrance ingredient prized for its warm, spicy, and floral characteristics. Found in essential oils like ylang-ylang, clove, and nutmeg, it imparts a signature sweet, clove-like, and slightly woody aroma reminiscent of carnation.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the effective and safe use of this compound in perfumery and other scented products.

Olfactory Profile and Applications

This compound possesses a complex and versatile scent profile, making it a valuable component in a wide range of fragrance compositions. Its primary odor characteristics are sweet, spicy (clove-like), and floral (carnation), with woody and balsamic undertones. It is a long-lasting base note that can provide warmth and depth to a fragrance, with a longevity of over 400 hours on a smelling strip.

Typical Applications in Perfumery:

  • Floral Accords: Essential for creating carnation scents and adds a spicy warmth to rose and other exotic floral bouquets.

  • Oriental and Ambery Fragrances: Contributes a rich, spicy character that blends well with resins, balsams, and other oriental notes.

  • Woody Compositions: Its subtle woody facets enhance the overall depth and complexity of woody fragrances.

  • Flavor Applications: The Food and Drug Administration (FDA) has approved this compound as a flavoring agent for direct addition to food.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for formulation development, stability testing, and safety assessments. Commercial this compound is typically a mixture of (E)- and (Z)-isomers, with the more stable (E)-isomer being predominant.

PropertyValueReferences
Chemical Formula C10H12O2
Molecular Weight 164.20 g/mol
Appearance Pale yellow to pinkish oily liquid
Odor Sweet, spicy, clove-like, woody, floral
Boiling Point 266 °C (511 °F) at 760 mmHg
Density Approximately 1.08 g/cm³
Vapor Pressure 0.003 mmHg @ 20°C
Flash Point 112 °C (233.6 °F)
Solubility in Water 810 mg/L
Log P (Octanol/Water) 2.65
Odor Threshold 100 ppb (0.00001%)

Regulatory and Safety Considerations

This compound is a well-known skin sensitizer and is subject to restrictions by the International Fragrance Association (IFRA). It is classified as an allergen under European regulations. Adherence to these regulations is mandatory to ensure consumer safety.

IFRA Standards: The use of this compound in finished products is restricted. For example, in the IFRA 51st amendment, the permitted amount in a Category 4 product (e.g., fine fragrance) is 0.11%. For detailed and up-to-date restriction levels across all product categories, it is imperative to consult the latest IFRA Standards.

Safety Data Sheet (SDS) Information: this compound may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation, as well as allergic skin reactions and respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves and eye protection, should be worn when handling the neat material.

Experimental Protocols

Purity and Identity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity and the identification of its isomers.

Objective: To determine the percentage purity of this compound and identify the (E)- and (Z)-isomers.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS)

  • Helium (carrier gas)

  • This compound standard

  • Solvent (e.g., hexane or ethanol)

  • Volumetric flasks and pipettes

  • Autosampler vials

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent at a known concentration (e.g., 1000 µg/mL). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the solvent to a known concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless injection can be used)

    • Carrier Gas Flow: Helium at a constant flow (e.g., 1.0 mL/min)

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-30°C/min. Hold at the final temperature for a few minutes.

    • MS Conditions: Operate in electron ionization (EI) mode. Set the mass range to scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peaks corresponding to the (E)- and (Z)-isomers of this compound by comparing their retention times and mass spectra to the standard and library data.

    • Quantify the amount of each isomer and any impurities by integrating the peak areas and comparing them to the calibration curve.

GC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions Inject Inject into GC-MS Standard->Inject Sample Prepare this compound Test Sample Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

GC-MS Analysis Workflow
Stability Testing in a Fragrance Formulation

This protocol describes an accelerated stability test to evaluate the performance of this compound in a typical hydroalcoholic fragrance base.

Objective: To assess the color and odor stability of a fragrance formulation containing this compound under accelerated aging conditions.

Materials and Equipment:

  • Finished fragrance formulation containing this compound

  • Control fragrance formulation without this compound

  • Clear and amber glass bottles

  • Oven capable of maintaining 40°C ± 2°C

  • UV light chamber

  • Refrigerator/freezer for freeze-thaw cycles (-10°C)

  • pH meter, viscometer (optional)

  • Trained olfactory panel

Protocol:

  • Sample Preparation: Prepare the fragrance formulation with this compound and the control. Fill samples into both clear and amber glass bottles.

  • Initial Evaluation (Time 0): Evaluate all samples for their initial color, clarity, and odor profile. Record pH and viscosity if applicable.

  • Storage Conditions:

    • Accelerated Aging (Heat): Place samples in an oven at 40°C.

    • Light Exposure: Place samples in a UV light chamber.

    • Freeze-Thaw Cycling: Subject samples to three cycles of 24 hours at -10°C followed by 24 hours at room temperature (25°C).

    • Real-Time Aging: Store samples at room temperature (25°C) in the dark.

  • Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks for accelerated testing).

  • Evaluation Parameters:

    • Color and Clarity: Visually inspect for any changes in color or the formation of precipitates.

    • Odor: A trained panel should evaluate the odor profile compared to the initial sample and the real-time aged sample. Note any changes in character, intensity, or the appearance of off-notes.

    • pH and Viscosity: Measure any changes in these parameters if relevant to the formulation.

  • Data Analysis: Compare the results from the different storage conditions to predict the long-term stability of the fragrance. Note that discoloration is a known issue with this compound, especially in soap.

Stability_Testing_Workflow cluster_storage Storage Conditions Prep Prepare Fragrance Samples (with and without this compound) InitialEval Initial Evaluation (T=0) (Color, Odor, pH, Viscosity) Prep->InitialEval Heat Accelerated Aging (40°C Oven) InitialEval->Heat Light UV Light Exposure InitialEval->Light FreezeThaw Freeze-Thaw Cycles (-10°C to 25°C) InitialEval->FreezeThaw RealTime Real-Time Aging (25°C, Dark) InitialEval->RealTime PeriodicEval Periodic Evaluation (e.g., 1, 2, 4, 8, 12 weeks) Heat->PeriodicEval Light->PeriodicEval FreezeThaw->PeriodicEval RealTime->PeriodicEval FinalAnalysis Final Data Analysis and Stability Prediction PeriodicEval->FinalAnalysis

Fragrance Stability Testing Workflow
Dermal Sensitization Potential: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance. This is a specialized toxicological assay that must be conducted in a certified laboratory following established guidelines (e.g., OECD 429).

Objective: To determine the skin sensitization potential of this compound and establish the concentration required to elicit a threefold increase in lymphocyte proliferation (EC3 value).

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater compared to a vehicle control.

Brief Methodology:

  • Animal Model: Typically, female CBA/J mice are used.

  • Dose Formulation: this compound is dissolved in a suitable vehicle (e.g., acetone/olive oil) at various concentrations.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsum of each ear for three consecutive days.

  • Proliferation Measurement: On day 5, mice are injected intravenously with a solution containing a marker for DNA synthesis (historically 3H-methyl thymidine, now more commonly 5-bromo-2'-deoxyuridine - BrdU).

  • Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised and a single-cell suspension is prepared.

  • Measurement and Analysis: The incorporation of the marker is measured (e.g., by scintillation counting for radioactivity or ELISA for BrdU). The stimulation index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

  • EC3 Calculation: The EC3 value is interpolated from the dose-response curve as the concentration that induces an SI of 3.

LLNA_Signaling_Pathway cluster_skin Skin Application cluster_immune Immune Response This compound This compound (Hapten) Haptenation Hapten-Protein Complex Formation This compound->Haptenation Protein Skin Proteins Protein->Haptenation Langerhans Langerhans Cells (Antigen Presenting Cells) Haptenation->Langerhans Migration Migration to Lymph Node Langerhans->Migration TCell T-Cell Activation and Proliferation Migration->TCell

References

Application Notes and Protocols: Neuroprotective Effects of Isoeugenol in In-Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective effects of isoeugenol in various in-vitro models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways to facilitate further research and development of this compound as a potential neuroprotective agent.

Introduction

This compound, a naturally occurring phenolic compound found in the essential oils of various plants, has demonstrated significant neuroprotective potential in preclinical studies. Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties. In-vitro studies are crucial for elucidating the specific molecular pathways through which this compound exerts its protective effects on neuronal cells. This document outlines key in-vitro assays and models to investigate the neuroprotective capacity of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective effects of this compound from various in-vitro assays.

Table 1: Antioxidant and Enzyme Inhibitory Activities of this compound

Assay TypeParameterResultReference
DPPH Radical Scavenging AssayIC₅₀38.97 µg/mL[1][2][3]
ABTS Radical Scavenging AssayIC₅₀43.76 µg/mL[1][2]
Acetylcholinesterase (AChE) Inhibition% Inhibition (at 1 mg/mL)78.39 ± 0.40%
Butyrylcholinesterase (BChE) Inhibition% Inhibition (at 1 mg/mL)67.73 ± 0.03%

Table 2: Cytotoxicity of this compound

Cell LineAssayParameterResultReference
Human Submandibular Cell LineMTT AssayCC₅₀0.0523 mM

Table 3: Neuroprotective Effects of this compound in Cell-Based Assays (Illustrative Data)

In-Vitro ModelAssayParameter MeasuredIllustrative Result with this compound
SH-SY5Y cells + 6-OHDAMTT AssayCell ViabilityIncreased by 30-40%
N2a-APPswe cellsELISAAβ₄₀ Peptide LevelsSignificantly decreased
PC12 cells + H₂O₂DCFH-DA AssayIntracellular ROSDecreased by 25-35%
BV2 Microglia + LPSELISATNF-α ReleaseDecreased by 40-50%
BV2 Microglia + LPSELISAIL-6 ReleaseDecreased by 35-45%
SH-SY5Y cells + 6-OHDAAnnexin V/PI StainingApoptotic CellsDecreased by 20-30%
N2a-APPswe cellsWestern BlotNuclear Nrf2Increased levels

Note: The data in Table 3 is illustrative and based on typical results from neuroprotection assays. Specific quantitative outcomes may vary depending on the experimental conditions.

Key Signaling Pathways

This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways, primarily the Nrf2 antioxidant response pathway. Evidence also suggests potential roles for the NF-κB and MAPK signaling pathways.

cluster_0 This compound's Neuroprotective Mechanisms cluster_1 Oxidative Stress Reduction cluster_2 Anti-inflammatory Action cluster_3 Anti-Apoptotic Effects This compound This compound keap1 Keap1 This compound->keap1 Inhibits ikk IKK This compound->ikk Inhibits (putative) caspases Caspase-3/9 This compound->caspases Inhibits (putative) nrf2 Nrf2 nucleus Nucleus nrf2->nucleus Translocates to Nucleus are ARE (Antioxidant Response Element) nucleus->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, GCL) are->antioxidant_enzymes Upregulates ros_reduction Reduced ROS & Oxidative Stress antioxidant_enzymes->ros_reduction Leads to ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB nucleus2 Nucleus nfkb->nucleus2 Translocates to Nucleus inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus2->inflammatory_genes Activates Transcription inflammation Reduced Neuroinflammation inflammatory_genes->inflammation Leads to apoptosis Apoptosis caspases->apoptosis Reduces

Caption: Signaling pathways modulated by this compound for neuroprotection.

Experimental Protocols

Detailed protocols for key in-vitro assays to evaluate the neuroprotective effects of this compound are provided below.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution. Prepare similar dilutions for ascorbic acid.

  • Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells. For the blank, add 100 µL of methanol. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage of scavenging activity (%) = [(A₀ - A₁)/A₀] x 100

      • A₀ = Absorbance of the control (DPPH solution without sample)

      • A₁ = Absorbance of the sample

    • Calculate the IC₅₀ value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare this compound & Control Dilutions start->prep_samples add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph add_samples Add 100 µL Sample/ Control to wells prep_samples->add_samples add_dpph->add_samples incubate Incubate 30 min in the dark add_samples->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging & IC50 read_abs->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Assessment of Cholinesterase Inhibition: Ellman's Assay

This colorimetric method is used to determine the inhibition of acetylcholinesterase (AChE) by this compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Procedure: a. In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer. b. Add 25 µL of different concentrations of this compound or the positive control. For the control, add 25 µL of buffer. c. Initiate the reaction by adding 25 µL of the AChE solution to each well. d. Incubate at 37°C for 15 minutes. e. Measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Calculation:

    • Calculate the rate of reaction for each concentration.

    • Percentage of inhibition (%) = [(Rate of control - Rate of sample)/Rate of control] x 100

    • Determine the IC₅₀ value.

Assessment of Neuroprotection against Oxidative Stress: MTT Assay in SH-SY5Y Cells

This assay assesses the ability of this compound to protect neuronal cells from neurotoxin-induced cell death. 6-hydroxydopamine (6-OHDA) is a common neurotoxin used to model Parkinson's disease in vitro.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: a. Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours. b. After pre-treatment, add 6-OHDA (e.g., 100 µM) to the wells (except for the control wells) and incubate for another 24 hours.

  • MTT Assay: a. After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm.

  • Calculation:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells adhere Allow cells to adhere for 24h seed_cells->adhere pretreat Pre-treat with this compound for 2h adhere->pretreat add_neurotoxin Add 6-OHDA and incubate for 24h pretreat->add_neurotoxin add_mtt Add MTT solution and incubate for 4h add_neurotoxin->add_mtt add_dmso Add DMSO to dissolve formazan add_mtt->add_dmso read_abs Read Absorbance at 570 nm add_dmso->read_abs calculate Calculate Cell Viability read_abs->calculate end End calculate->end

Caption: Workflow for the MTT neuroprotection assay.

Assessment of Anti-Neuroinflammatory Effects: Cytokine Measurement in BV2 Microglia

This protocol measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV2 murine microglial cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Protocol:

  • Cell Seeding: Seed BV2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA: a. Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the samples and express the results in pg/mL.

Assessment of Apoptosis: Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • SH-SY5Y cells

  • Neurotoxin (e.g., 6-OHDA)

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat SH-SY5Y cells in 6-well plates with this compound followed by the neurotoxin as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: a. Resuspend the cells in 1X binding buffer provided in the kit. b. Add Annexin V-FITC and PI to the cell suspension. c. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Differentiate cell populations:

    • Annexin V- / PI- : Viable cells
    • Annexin V+ / PI- : Early apoptotic cells
    • Annexin V+ / PI+ : Late apoptotic/necrotic cells
    • Annexin V- / PI+ : Necrotic cells

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

Conclusion

The in-vitro data strongly support the neuroprotective potential of this compound. Its ability to mitigate oxidative stress through the activation of the Nrf2 pathway and to potentially reduce neuroinflammation and apoptosis makes it a promising candidate for further investigation in the context of neurodegenerative diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic applications of this compound.

References

Application Notes and Protocols: Formulation of Isoeugenol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a phenylpropanoid found in essential oils of plants like cloves and nutmeg, is a compound of significant interest due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anesthetic activities. However, its clinical application is often hampered by poor water solubility, potential volatility, and susceptibility to degradation. Encapsulating this compound into advanced drug delivery systems can overcome these limitations by enhancing its stability, improving bioavailability, and enabling controlled release. These application notes provide detailed protocols and data for formulating this compound in various carrier systems.

This compound-Loaded Liposomal Gel for Topical Delivery

Liposomal encapsulation is an effective strategy for delivering this compound topically, particularly for treating skin infections like those caused by Methicillin-Resistant Staphylococcus aureus (MRSA). Liposomes can fuse with bacterial membranes, delivering the active compound directly. Incorporating these liposomes into a gel base improves skin adhesion and provides a sustained release profile.[1][2][3]

Data Presentation: Physicochemical Properties of this compound Formulations
Formulation TypeCarrier MaterialsParticle Size (nm)Encapsulation Efficiency (%)Zeta Potential (mV)Drug Release (at 24h)ApplicationReference
Liposomal GelSoya lecithin, Cholesterol, Carbopol 940143.31 ± 7.1757.8 ± 2.89-2575.95 ± 3.79%Anti-MRSA[1][2]
Conventional LiposomesPhosphatidylcholine~120> 90%N/AN/AGeneral Delivery
Chitosan-coated LiposomesPhosphatidylcholine, Chitosan> 120 (size increases with chitosan conc.)N/AN/AN/AMucoadhesive Delivery
Spray-Dried EmulsionBeta-lactoglobulin, n-OSA modified starchN/AHighN/AN/AAntibacterial (Food)
Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes using the Freeze-Thaw Method

This protocol describes the preparation of this compound-loaded liposomes based on the methodology reported for anti-MRSA applications.

Materials:

  • This compound

  • Soya lecithin

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Centrifuge

Procedure:

  • Dissolve a specific molar ratio of soya lecithin and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Add this compound to the lipid solution.

  • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation, leading to the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to sonication in a bath sonicator to reduce the vesicle size.

  • Perform five consecutive freeze-thaw cycles by alternately placing the liposomal suspension in a freezer (-20°C) and a warm water bath (40°C). This process helps to increase the encapsulation efficiency.

  • To obtain unilamellar vesicles, the suspension can be further extruded through polycarbonate membranes of a defined pore size.

  • Separate the unencapsulated this compound by centrifuging the liposomal dispersion at 16,000 rpm for 30 minutes.

  • Collect the pellet (this compound-loaded liposomes) and resuspend in fresh PBS for further use.

Protocol 2: Formulation of this compound-Liposomal Gel

This protocol details the incorporation of the prepared liposomes into a Carbopol gel base for topical application.

Materials:

  • This compound-loaded liposome suspension

  • Carbopol 940 (0.5% w/v)

  • Triethanolamine

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Disperse Carbopol 940 (0.5% w/v) in distilled water with continuous stirring using a magnetic stirrer.

  • Allow the dispersion to swell overnight to ensure complete hydration of the polymer.

  • Slowly add the prepared this compound-loaded liposome suspension to the Carbopol gel base with gentle stirring until a homogenous mixture is obtained.

  • Neutralize the gel and adjust the pH to approximately 6.4 by adding triethanolamine dropwise. This will increase the viscosity of the gel.

  • Store the final this compound-liposomal gel in a cool, dark place.

Protocol 3: Determination of Encapsulation Efficiency (%EE)

The %EE is a critical parameter to quantify the amount of drug successfully loaded into the carrier.

Procedure:

  • Take a known volume (e.g., 5 mL) of the prepared this compound-liposome dispersion.

  • Centrifuge the sample at 16,000 rpm for 30 minutes to separate the liposomes from the aqueous medium containing the free drug.

  • Carefully collect the supernatant. The supernatant can be filtered through a 0.22 µm syringe filter to remove any residual liposomes.

  • Quantify the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at a λmax of approximately 284 nm.

  • Calculate the %EE using the following formula:

    %EE = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100

Protocol 4: In Vitro Drug Release Study

This study evaluates the release profile of this compound from the formulation over time.

Procedure:

  • Use a dialysis bag method. Cut a dialysis membrane and securely tie one end.

  • Place a known amount of the this compound-liposomal gel into the dialysis bag and tie the other end.

  • Suspend the bag in a beaker containing a release medium (e.g., PBS at pH 6.0 to simulate skin surface pH) maintained at a constant temperature (e.g., 37°C).

  • Stir the release medium gently with a magnetic stirrer.

  • At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the withdrawn samples for this compound concentration using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released against time. Studies have shown a sustained release with 75.95 ± 3.79% of this compound released after 24 hours from a liposomal gel formulation.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Protocol 1: Liposome Preparation cluster_gel Protocol 2: Gel Formulation A 1. Dissolve Lipids (Soya Lecithin, Cholesterol) & this compound in Solvent B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with PBS (Forms MLVs) B->C D 4. Freeze-Thaw Cycles (Enhances EE) C->D E 5. Centrifuge to Isolate This compound-Liposomes D->E G 7. Add Liposome Suspension to Gel Base E->G Incorporate Liposomes F 6. Disperse Carbopol in Water F->G H 8. Neutralize with Triethanolamine (pH ~6.4) G->H I Final Product: This compound-Liposomal Gel H->I

Caption: Experimental workflow for preparing this compound-liposomal gel.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for developing targeted drug delivery strategies.

Anti-Inflammatory Pathway: this compound has demonstrated anti-inflammatory effects by influencing pathways like NF-κB and MAPK, which leads to the inhibition of pro-inflammatory mediators.

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Stimuli->IKK MAPK MAPK Pathway (ERK, p38, JNK) Stimuli->MAPK This compound This compound Delivery System This compound->IKK This compound->MAPK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene MAPK->Gene

Caption: this compound's inhibition of NF-κB and MAPK inflammatory pathways.

Anti-Adipogenesis Pathway: Studies have shown that this compound can inhibit the differentiation of preadipocytes into mature fat cells by attenuating early-stage signaling, including the AKT and ERK1/2 pathways.

G MDI Hormonal Stimulation (MDI Cocktail) AKT p-AKT MDI->AKT ERK p-ERK1/2 MDI->ERK This compound This compound This compound->AKT This compound->ERK MCE Mitotic Clonal Expansion (MCE) AKT->MCE ERK->MCE Factors Adipogenic Transcription Factors (PPARγ, C/EBPα) MCE->Factors Adipogenesis Adipogenesis & Lipid Accumulation Factors->Adipogenesis

Caption: this compound inhibits adipogenesis via AKT and ERK pathways.

Other Potential Delivery Systems

While liposomes are well-documented, other systems hold promise for this compound delivery.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These systems use solid lipids, offering advantages like improved stability and controlled release. They are suitable for both hydrophilic and lipophilic drugs and can be used for topical, oral, and parenteral routes. The preparation often involves high-pressure homogenization or microemulsion techniques.

  • Emulsions and Nanoemulsions: Oil-in-water emulsions can effectively encapsulate this compound, enhancing its efficacy against both Gram-positive and Gram-negative bacteria. Techniques like ultrasonication can produce nanoemulsions with droplet sizes in the range of 80-100 nm, improving stability and bioavailability.

  • Polymeric Nanoparticles: Biodegradable polymers like chitosan can be used to form nanoparticles via methods such as ionic gelation. These systems can offer controlled release and mucoadhesive properties, making them suitable for various delivery routes.

Conclusion

The formulation of this compound into drug delivery systems, particularly liposomal gels, presents a viable strategy to enhance its therapeutic potential for topical applications. The provided protocols offer a foundation for researchers to develop and characterize these advanced formulations. Furthermore, understanding the molecular pathways affected by this compound allows for the rational design of delivery systems tailored to specific diseases, such as inflammatory conditions or metabolic disorders. Future work should focus on optimizing formulation parameters to maximize loading and stability, and on conducting in vivo studies to validate the efficacy of these systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoeugenol from Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of isoeugenol from eugenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the isomerization of eugenol to this compound?

A1: The most common methods involve heating eugenol in the presence of a catalyst. These methods can be broadly categorized as alkaline isomerization, transition metal-catalyzed isomerization, and phase-transfer catalysis.[1][2]

Q2: What is the underlying principle of the isomerization reaction?

A2: The isomerization of eugenol to this compound is a chemical reaction where the allyl group (-CH₂-CH=CH₂) is converted to a propenyl group (-CH=CH-CH₃). This involves the migration of the double bond to a position conjugated with the aromatic ring, which is a more thermodynamically stable arrangement.[3]

Q3: Which catalyst generally gives the highest yield?

A3: Rhodium(III) chloride (RhCl₃) has been reported to achieve nearly 100% conversion of eugenol to this compound.[4] However, the choice of catalyst often depends on a balance of factors including cost, reaction conditions, and environmental considerations. Alkaline catalysts like potassium hydroxide (KOH) are also widely used and can provide high yields under optimized conditions.[1]

Q4: What are the typical solvents used in this reaction?

A4: The choice of solvent depends on the catalyst. For alkaline isomerization with KOH, high-boiling point alcohols like amyl alcohol or glycerol are commonly used. For transition metal catalysts like RhCl₃, ethanol is a suitable solvent. Some modern methods also explore solvent-free conditions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by taking aliquots of the reaction mixture at different time intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). These methods can separate and quantify the amounts of eugenol and this compound.

Experimental Protocols

Method 1: Alkaline Isomerization using Potassium Hydroxide (KOH)

This protocol is a traditional and widely used method for the isomerization of eugenol.

Materials:

  • Eugenol

  • Potassium Hydroxide (KOH)

  • Amyl alcohol or Glycerol

  • Dilute Sulfuric Acid (H₂SO₄) for neutralization

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a fume hood, consisting of a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer.

  • To the flask, add amyl alcohol (or glycerol) and potassium hydroxide.

  • Heat the mixture to the desired reaction temperature (e.g., 150°C) with stirring.

  • Once the temperature is stable, add eugenol to the flask.

  • Maintain the reaction at the set temperature for the desired duration (e.g., 10 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute sulfuric acid.

  • Transfer the mixture to a separatory funnel and add distilled water and an organic solvent (e.g., diethyl ether) for extraction.

  • Separate the organic layer, and wash it with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Method 2: Transition Metal-Catalyzed Isomerization using Rhodium(III) Chloride (RhCl₃)

This method offers high conversion rates under relatively milder conditions compared to the traditional alkaline method.

Materials:

  • Eugenol

  • Rhodium(III) chloride (RhCl₃)

  • Absolute ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Set up the reaction apparatus as described in Method 1.

  • In a separate small vial, dissolve a catalytic amount of RhCl₃ in a few drops of absolute ethanol.

  • Add eugenol to the reaction flask and heat it to the desired temperature (e.g., 140-145°C).

  • Introduce the ethanolic solution of RhCl₃ into the heated eugenol to start the reaction.

  • Maintain the reaction at this temperature for 3-5 hours. The color of the reaction mixture will typically change from pale yellow to dark orange.

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be recovered by filtration.

  • The resulting liquid is a mixture of this compound isomers. Further purification can be achieved by vacuum distillation.

Method 3: Phase-Transfer Catalyzed Isomerization

This method utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between reactants in different phases, often allowing for milder reaction conditions.

Materials:

  • Eugenol

  • Potassium Carbonate (K₂CO₃)

  • Polyethylene Glycol 800 (PEG-800) as the phase-transfer catalyst

  • Dimethyl Carbonate (DMC)

Equipment:

  • Reaction flask with a reflux condenser and dropping funnel

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • This procedure describes a one-step synthesis of this compound methyl ether, which involves isomerization. For the synthesis of this compound, the methylation step can be omitted, and the general principle of PTC can be applied.

  • A study on a one-step green synthesis of this compound methyl ether from eugenol provides insights into the conditions. The optimal conditions for the combined methylation and isomerization were found to be a reaction temperature of 140°C for 3 hours.

  • The molar ratio of reactants was n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Eugenol Isomerization

Catalyst SystemTemperature (°C)Time (h)Eugenol Conversion (%)This compound Yield (%)Selectivity (%)Reference
KOH / Amyl Alcohol1501095--
RhCl₃ / Ethanol140-1453-5~100~99-
Pd/C (Microwave)-218.497.8942.67
K₂CO₃ / PEG-800140393.186.1 (as IEME)91.6 (as IEME)
NiAl₃-HT2006~77--

*IEME: this compound Methyl Ether

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Inefficient stirring. 4. Presence of impurities in starting materials.1. Optimize reaction time and temperature based on literature for the specific catalyst. 2. Use fresh catalyst or regenerate the catalyst if possible. For RhCl₃, ensure it is properly dissolved. 3. Ensure vigorous and consistent stirring throughout the reaction. 4. Purify eugenol before the reaction if necessary.
Formation of Side Products 1. High reaction temperatures can lead to polymerization or degradation. 2. Oxidation of eugenol or this compound. 3. For alkaline catalysis, side reactions with the solvent can occur.1. Carefully control the reaction temperature. Lowering the temperature might reduce side product formation, though it may require longer reaction times. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Choose a more inert solvent if solvent-related side products are identified.
Difficulty in Product Purification 1. Presence of unreacted eugenol. 2. Formation of high-boiling point byproducts. 3. Emulsion formation during workup.1. Optimize the reaction for higher conversion. Fractional vacuum distillation can be used to separate this compound from eugenol. 2. Use column chromatography for purification if distillation is not effective. 3. Add a saturated brine solution to break the emulsion during aqueous workup.
Cis/Trans Isomer Ratio Not as Desired The cis/trans ratio of this compound is influenced by the catalyst and reaction conditions.The synthesis method described in a patent (CN103848728A) suggests that controlling the distillation temperature can help in obtaining a higher percentage of the desired trans-isoeugenol. The choice of catalyst also plays a crucial role; for instance, some solid superbase catalysts have shown high selectivity for the trans-isomer.

Visualizations

Chemical Reaction Pathway

reaction_pathway eugenol Eugenol (4-allyl-2-methoxyphenol) This compound This compound (4-propenyl-2-methoxyphenol) eugenol->this compound Isomerization (Catalyst, Heat)

Caption: Isomerization of eugenol to this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reaction_Apparatus 1. Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Add_Reagents 2. Add Solvent and Catalyst Reaction_Apparatus->Add_Reagents Heat_Mixture 3. Heat to Reaction Temperature Add_Reagents->Heat_Mixture Add_Eugenol 4. Add Eugenol Heat_Mixture->Add_Eugenol Run_Reaction 5. Maintain Temperature and Stir Add_Eugenol->Run_Reaction Cool_Down 6. Cool Reaction Mixture Run_Reaction->Cool_Down Neutralize 7. Neutralize (if alkaline) Cool_Down->Neutralize Extract 8. Extract with Organic Solvent Neutralize->Extract Dry_Organic_Layer 9. Dry Organic Layer Extract->Dry_Organic_Layer Concentrate 10. Concentrate under Vacuum Dry_Organic_Layer->Concentrate Purify 11. Purify by Vacuum Distillation Concentrate->Purify troubleshooting_tree Start Low this compound Yield Check_Conversion Check Eugenol Conversion (GC/HPLC) Start->Check_Conversion High_Conversion Conversion > 95%? Check_Conversion->High_Conversion Yes Low_Conversion Conversion < 95%? Check_Conversion->Low_Conversion No Check_Side_Products Analyze for Side Products (GC-MS) High_Conversion->Check_Side_Products Optimize_Reaction Optimize Reaction: - Increase Time/Temp - Check Catalyst Activity - Improve Stirring Low_Conversion->Optimize_Reaction Side_Products_Present Significant Side Products? Check_Side_Products->Side_Products_Present Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Optimize_Conditions Optimize Conditions: - Lower Temperature - Use Inert Atmosphere Side_Products_Present->Optimize_Conditions Purification_Issue Review Purification Protocol No_Side_Products->Purification_Issue

References

identifying degradation products of isoeugenol under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying the degradation products of isoeugenol under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under stress conditions?

A1: this compound is susceptible to degradation under oxidative, photolytic, and thermal stress. The primary degradation products depend on the specific stressor:

  • Oxidative and Photolytic Stress: Under these conditions, particularly through photo-induced oxidation, this compound primarily forms dimeric compounds known as 7,4'-oxyneolignans .[1][2] Reactive intermediates such as quinone methides and ortho-quinones are also proposed to be involved in the degradation pathway.[2]

  • Thermal Stress: At elevated temperatures, a key degradation product of this compound is vanillin .[3][4]

  • Microbial Degradation: Certain microorganisms can also degrade this compound, often leading to the formation of vanillin.

Q2: How can I monitor the degradation of my this compound sample?

A2: The degradation of this compound can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation and quantification of the parent this compound peak and the emerging peaks of its degradation products.

Q3: What are the general mechanisms behind this compound degradation?

A3: The degradation of this compound primarily involves the modification of its propenyl side chain and the phenolic hydroxyl group. Under oxidative and photolytic conditions, the reaction often proceeds through the formation of reactive intermediates like phenoxyl radicals, leading to dimerization. Thermal degradation can involve the cleavage of the propenyl side chain to yield vanillin.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram of my this compound standard.

  • Possible Cause: Your this compound standard may have already started to degrade due to improper storage. This compound is sensitive to light and air.

  • Solution: Store your this compound standard in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Before use, it is advisable to verify the purity of the standard using HPLC or GC-MS.

Issue 2: The concentration of this compound in my sample is decreasing over time during my experiment.

  • Possible Cause: The experimental conditions may be promoting the degradation of this compound. This can be due to exposure to light, elevated temperatures, or the presence of oxidizing agents in your reaction mixture.

  • Solution: Minimize the exposure of your sample to light by using amber-colored reaction vessels or by working in a dark room. Control the temperature of your experiment carefully. If possible, de-gas your solvents to remove dissolved oxygen.

Issue 3: I am having difficulty separating this compound from its degradation products by HPLC.

  • Possible Cause: The HPLC method may not be optimized for the separation of this compound and its degradation products, which can have similar polarities.

  • Solution: Adjust the mobile phase composition and the gradient elution profile. A C18 column is commonly used for this separation. Consider using a different organic modifier or adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape and resolution.

Quantitative Data on this compound Degradation

The extent of this compound degradation is highly dependent on the specific stress conditions. The following table summarizes available quantitative data:

Stress ConditionParametersDegradation of this compound (%)Major Degradation ProductsYield (%)Reference
Photo-induced Oxidation Exposure to light and air40% after 100 dayssyn-7,4'-oxyneolignan10.5
anti-7,4'-oxyneolignan1.5
Thermal Degradation 100 °C, 20 h, 3.0 MPa O₂High ConversionVanillin75.1
Microbial Biotransformation Serratia marcescens (DSM 30126), 9 days20.5% conversionVanillin3.8 g/L
Bacillus subtilis12.4% conversionVanillin-
Pseudomonas chlororaphis12.6% conversionVanillin-
Bacillus subtilis HS814.7% molar yieldVanillin1.36 g/L

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Photo-oxidative Stress

This protocol is designed to induce the degradation of this compound through exposure to light and air.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile or methanol)

  • A clear glass container

  • A light source with a broad spectrum (including UV and visible light)

  • Constant airflow source

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration.

  • Place the solution in the clear glass container.

  • Expose the container to the light source while maintaining a constant airflow over the surface of the solution. One study reported exposing 17 grams of this compound to light for five weeks with six-hour dark/light cycles. Another study noted 40% degradation after 100 days of photo-induced oxidation with air.

  • At regular intervals, withdraw an aliquot of the solution for analysis by HPLC or GC-MS to monitor the degradation of this compound and the formation of degradation products.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

This protocol provides a general method for the separation and analysis of this compound and its degradation products.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • A C18 reversed-phase column (e.g., ZORBAX SB-C-18, 2.1 x 150 mm, 3.5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.085% (v/v) TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow rate: 0.35 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm and 330 nm

    • Injection volume: 5 µL

  • Gradient Elution:

    • A typical gradient could be a linear increase from 10% to 25% of mobile phase B over 10 minutes, followed by a rapid increase to 90% B in 1 minute, and then to 100% B in 1 minute.

  • Sample Analysis:

    • Filter the samples through a 0.45 µm syringe filter before injection.

    • Inject the sample and record the chromatogram.

    • Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and UV spectra with those of reference standards, if available.

Protocol 3: Analysis of this compound and its Degradation Products by GC-MS

This protocol is suitable for the analysis of volatile degradation products of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • A suitable solvent for sample preparation (e.g., ethyl acetate)

  • Helium (carrier gas)

Procedure:

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 1 minute.

      • Ramp 1: Increase to 150 °C at a rate of 6 °C/min.

      • Ramp 2: Increase to 240 °C at a rate of 7 °C/min, hold for 3 minutes.

    • Injection Mode: Splitless or split, depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Sample Analysis:

    • Prepare the sample in a suitable solvent.

    • Inject the sample into the GC-MS system.

    • Identify the peaks by comparing their mass spectra with a library of known compounds (e.g., NIST library) and their retention times with those of reference standards.

Visualizations

degradation_pathway This compound This compound reactive_intermediates Reactive Intermediates (Quinone Methide, Ortho-Quinone) This compound->reactive_intermediates Oxidation/ Photolysis vanillin Vanillin This compound->vanillin Thermal Degradation dimers Dimeric Products (7,4'-oxyneolignans) reactive_intermediates->dimers Dimerization

Caption: Proposed degradation pathways of this compound under different stress conditions.

experimental_workflow cluster_stress Stress Application oxidative Oxidative (e.g., H₂O₂) stressed_sample Stressed Sample oxidative->stressed_sample photolytic Photolytic (Light Exposure) photolytic->stressed_sample thermal Thermal (Heating) thermal->stressed_sample isoeugenol_sample This compound Sample isoeugenol_sample->oxidative isoeugenol_sample->photolytic isoeugenol_sample->thermal analysis Chromatographic Analysis (HPLC or GC-MS) stressed_sample->analysis data_analysis Data Analysis and Product Identification analysis->data_analysis

Caption: General experimental workflow for the analysis of this compound degradation.

References

Technical Support Center: Optimizing Isoeugenol Extraction from Clove Oil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of isoeugenol synthesis from clove oil. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for laboratory procedures. Here you will find frequently asked questions, troubleshooting guides, comparative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway from clove oil to this compound?

The process is typically a two-stage procedure. First, eugenol is extracted and isolated from clove oil. Second, the extracted eugenol undergoes a chemical reaction known as isomerization, which converts it into this compound by shifting the position of a double bond in its chemical structure.

Q2: What are the main methods to isomerize eugenol to this compound?

There are several established methods, primarily categorized as:

  • Alkaline Isomerization: This classic method involves heating eugenol with a strong base, such as potassium hydroxide (KOH), in a high-boiling point solvent like ethylene glycol or glycerol.[1][2][3]

  • Transition Metal Catalysis: This approach uses catalysts from group VIII metals, such as Rhodium(III) chloride (RhCl₃) or Palladium on Carbon (Pd/C), to facilitate the isomerization, often under milder conditions or with higher efficiency.[1][4]

  • Microwave-Assisted Synthesis: A modern "green chemistry" approach that uses microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times. This can be combined with solid base catalysts like potassium fluoride on alumina (KF/Al₂O₃).

Q3: What is the difference between cis- and trans-isoeugenol, and why is it important?

Cis- and trans-isoeugenol are geometric isomers that differ in the spatial arrangement of substituent groups around the propenyl double bond. The trans-isomer is generally the more desired product for fragrance and flavor applications due to its characteristic aromatic properties. The choice of isomerization method can significantly influence the ratio of trans to cis isomers in the final product.

Q4: How are the products (eugenol, this compound) typically analyzed and quantified?

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile compounds like eugenol and this compound. High-Performance Liquid Chromatography (HPLC) is also a robust method for quantification. For structural confirmation, Fourier-Transform Infrared Spectroscopy (FTIR) is useful, as it can detect the specific vibrational bands corresponding to the chemical groups in the molecules, such as the characteristic peak for the trans double bond in this compound.

Troubleshooting Guide

Q1: Why is my this compound yield unexpectedly low?

  • Incomplete Reaction: The isomerization may not have gone to completion. Verify your reaction parameters. For alkaline isomerization, ensure the temperature is sufficiently high (typically 140-200°C) and the reaction time is adequate (can be several hours). For catalytic methods, ensure the catalyst has not expired and is used in the correct proportion.

  • Suboptimal Catalyst/Base Concentration: For the alkaline procedure, the molar ratio of base (e.g., KOH) to eugenol is critical. A low ratio can significantly slow down the reaction. Similarly, the mass of a heterogeneous catalyst like Pd/C must be optimized for the scale of your reaction.

  • Purification Losses: Significant product can be lost during workup steps like liquid-liquid extraction, especially if emulsions form. Ensure proper separation and minimize the number of transfer steps.

  • Side Reactions: At very high temperatures or with prolonged reaction times, degradation or polymerization of the product can occur.

Q2: My final product is a mixture of cis- and trans-isoeugenol with a high percentage of the cis isomer. How can I improve the selectivity for the trans isomer?

The traditional alkaline isomerization method is known to produce a significant amount of the cis isomer, sometimes as high as 30%. To favor the formation of the more stable trans isomer, consider the following:

  • Change the Method: Transition metal-catalyzed reactions can offer higher selectivity.

  • Optimize Reaction Time and Temperature: Extended reaction times can sometimes allow the kinetic cis product to convert to the more thermodynamically stable trans product. However, this must be balanced against the risk of degradation.

  • Use a Patented Protocol: Certain patented methods, for instance involving specific solvent systems like toluene and vacuum distillation, claim to achieve a trans-isoeugenol content of over 95%.

Q3: The reaction is proceeding very slowly. What are the options to increase the rate?

  • Increase Temperature: The reaction rate is highly dependent on temperature. A modest increase in temperature can significantly speed up the conversion.

  • Increase Catalyst/Base Concentration: Increasing the molar equivalent of KOH in the alkaline method or the amount of catalyst can accelerate the reaction.

  • Switch to a Faster Method: Microwave-assisted synthesis is specifically designed for rapid heating and dramatically shorter reaction times compared to conventional heating in an oil bath.

Q4: My purified this compound is yellow or brownish. What is the cause and how can I prevent it?

This discoloration is typically due to oxidation. This compound is susceptible to air oxidation, which can be accelerated by light and heat, leading to the formation of colored byproducts like quinone methides.

  • Work Under an Inert Atmosphere: Conducting the reaction and purification steps under a nitrogen or argon atmosphere can prevent oxidation.

  • Store Properly: Store the purified this compound in a cool, dark place, preferably under an inert atmosphere, to maintain its quality.

  • Purification: If the product is already discolored, redistillation under vacuum may help to remove some colored impurities.

Data Presentation

Table 1: Comparison of Selected Eugenol Isomerization Methods

MethodCatalyst / ReagentSolventTemperature (°C)TimeReported Conversion / YieldKey Advantages / Disadvantages
Alkaline Isomerization Potassium Hydroxide (KOH)Amyl Alcohol / Glycerol150 - 2004 - 15 hHigh conversion, but variable yieldAdv: Low-cost reagents. Disadv: High temperatures, long reaction times, may produce significant cis-isomer.
Transition Metal Catalysis Rhodium(III) chloride (RhCl₃)Ethanol~140~3 hNear total conversion reportedAdv: High efficiency, faster than alkaline method. Disadv: Catalyst is expensive.
Microwave-Assisted (Heterogeneous) KF/Al₂O₃Ethylene GlycolVaries (MW Power)~90 min78% Yield (literature value)Adv: Very fast, "green" method. Disadv: Requires specialized microwave equipment.
Microwave-Assisted (Heterogeneous) Palladium on Carbon (Pd/C)None (Solvent-free)Varies (800 W)120 min18.5% Conversion, 7.9% YieldAdv: Solvent-free. Disadv: Low yield reported under these specific conditions, requires optimization.
Ultrasonic Synthesis KOH / EthanolToluene100 - 1301 - 2 h98% Purity (>95% trans)Adv: High trans-selectivity, relatively fast. Disadv: Requires sonication equipment, followed by vacuum distillation.

Experimental Protocols

Protocol 1: Classical Alkaline Isomerization of Eugenol

This protocol is based on the widely used method of heating eugenol with a strong base in a high-boiling solvent.

  • Setup: Assemble a round-bottom flask with a reflux condenser, thermometer, and magnetic stirrer, placed in a heating mantle or oil bath.

  • Reagents: To the flask, add eugenol (1 equivalent). In a separate container, dissolve potassium hydroxide (KOH, ~2-4 equivalents) in a minimal amount of water, then add a high-boiling solvent such as ethylene glycol.

  • Reaction: Slowly add the eugenol to the heated KOH/solvent mixture under stirring. Heat the reaction mixture to 160-180°C and maintain this temperature for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., 10% HCl) until it is acidic (pH 3-4).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the this compound with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Microwave-Assisted Isomerization using KF/Al₂O₃

This protocol describes a rapid and efficient method using a solid-supported base and microwave irradiation.

  • Preparation: In a microwave-safe reaction vessel, add finely ground KF/Al₂O₃ catalyst (e.g., 40% w/w, ~20 mmol equivalent).

  • Reagents: Add ethylene glycol as the solvent, followed by eugenol (e.g., 2 mmol).

  • Reaction: Place the vessel in a laboratory microwave reactor. Irradiate the mixture for a set time (e.g., 10-90 minutes) at a specific power level, monitoring the temperature. Optimum conditions from literature suggest refluxing in ethylene glycol for 90 minutes can yield 78%.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the crude product. Further purification can be achieved via column chromatography or vacuum distillation.

Mandatory Visualizations

G Figure 1. General Experimental Workflow clove_oil Clove Oil eugenol_extraction Eugenol Extraction (e.g., Steam Distillation) clove_oil->eugenol_extraction eugenol Purified Eugenol eugenol_extraction->eugenol isomerization Isomerization Reaction (e.g., Alkaline or Catalytic) eugenol->isomerization crude_iso Crude this compound isomerization->crude_iso purification Purification (Vacuum Distillation) crude_iso->purification final_product Purified this compound (cis/trans mixture) purification->final_product analysis Analysis (GC-MS, HPLC, FTIR) final_product->analysis

Figure 1. General Experimental Workflow

Figure 2. Isomerization of Eugenol

G Figure 3. Troubleshooting Low this compound Yield start Low this compound Yield check_reaction Analyze crude product (GC-MS, TLC). Is unreacted Eugenol present? start->check_reaction incomplete Cause: Incomplete Reaction check_reaction->incomplete Yes side_products Are significant side products or degradation evident? check_reaction->side_products No incomplete_sol1 Solution: - Increase reaction time - Increase temperature - Increase catalyst/base amount incomplete->incomplete_sol1 harsh_cond Cause: Reaction conditions too harsh side_products->harsh_cond Yes purification_issue Cause: Purification Loss side_products->purification_issue No harsh_cond_sol1 Solution: - Decrease temperature - Reduce reaction time - Use inert atmosphere harsh_cond->harsh_cond_sol1 purification_sol1 Solution: - Check for emulsions during extraction - Ensure efficient distillation - Minimize transfers purification_issue->purification_sol1

Figure 3. Troubleshooting Low this compound Yield

References

Technical Support Center: Addressing Isoeugenol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the effective delivery of lipophilic compounds like isoeugenol in aqueous experimental systems is paramount. Due to its poor water solubility, this compound frequently presents challenges such as precipitation, which can lead to inaccurate and irreproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and common laboratory solvents?

A1: this compound is classified as slightly soluble or having low solubility in water. Its solubility in most organic solvents, however, is significantly higher. Below is a summary of its solubility in various solvents.

SolventSolubilityReference
Water~810 mg/L at 25°C[1]
Ethanol (EtOH)≥32 mg/mL[2]
Dimethyl Sulfoxide (DMSO)≥21.7 mg/mL[2]
Propylene GlycolMiscible[3]
EtherMiscible[3]

Q2: My this compound precipitated out of the cell culture medium after I added it. What is the most likely cause?

A2: Precipitation of this compound in cell culture media is a common issue arising from its lipophilic nature and low aqueous solubility. The primary cause is likely exceeding its solubility limit in the final concentration of your medium. This can be exacerbated by improper initial dissolution of the stock solution or a suboptimal final concentration of the co-solvent (like DMSO) in the media.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with many protocols recommending concentrations below 0.1%. It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your experimental samples.

Q4: Can I pre-warm the cell culture media before adding the this compound stock solution?

A4: Yes, adding the this compound stock solution to pre-warmed (37°C) cell culture media can sometimes help prevent immediate precipitation.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffers or Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the solution after adding this compound.

  • Inconsistent results in biological assays.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the aqueous solution.

  • The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too low in the final solution.

  • The pH of the buffer is not optimal for this compound solubility.

  • The temperature of the solution affects solubility.

Solutions:

  • Optimize Co-solvent Concentration:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

    • When diluting into your aqueous buffer or media, ensure the final co-solvent concentration is sufficient to maintain solubility, while remaining non-toxic to cells (typically <0.5% for DMSO).

  • Sequential Dilution:

    • Instead of adding the concentrated stock directly to the full volume of aqueous media, perform serial dilutions to gradually decrease the solvent concentration.

  • Increase Serum Concentration:

    • If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the cell culture media can aid in solubilizing lipophilic compounds.

  • pH Adjustment:

    • The solubility of phenolic compounds like this compound can be pH-dependent. While significant pH changes can affect biological systems, slight adjustments within a physiologically acceptable range may be beneficial.

  • Use of a Carrier:

    • For persistent solubility issues, consider using a carrier molecule like cyclodextrin or formulating this compound into a nanoemulsion.

Experimental Protocols for Enhancing this compound Solubility

Method 1: Use of Co-solvents

The simplest method to solubilize this compound for in vitro experiments is by using a water-miscible organic solvent.

Protocol for Preparing this compound Solutions with DMSO:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile DMSO to create a stock solution (e.g., 100 mM). To aid dissolution, you can gently warm the solution to 37°C or use sonication.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Pre-warm your cell culture medium or aqueous buffer to 37°C.

    • Vortex the this compound stock solution before use.

    • Add the required volume of the stock solution to the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.

    • Mix immediately by gentle inversion or swirling.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest this compound concentration.

Method 2: Encapsulation with β-Cyclodextrin

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

Protocol for Preparing this compound-β-Cyclodextrin (IE-β-CD) Inclusion Complex:

This protocol is adapted from methods used for similar phenolic compounds.

  • Molar Ratio: A 1:1 molar ratio of this compound to β-cyclodextrin is often effective.

  • Preparation of β-Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water with stirring. Gentle heating may be required to fully dissolve the β-cyclodextrin.

  • Addition of this compound: Slowly add this compound (dissolved in a minimal amount of ethanol if necessary) to the β-cyclodextrin solution while stirring vigorously.

  • Complexation: Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution and then lyophilize it to obtain a solid powder of the this compound-β-cyclodextrin inclusion complex.

  • Reconstitution: The lyophilized powder can be dissolved in water or aqueous buffers for use in experiments.

Characterization of the Inclusion Complex (Optional but Recommended):

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the interaction between this compound and β-cyclodextrin.

  • Differential Scanning Calorimetry (DSC): To verify the formation of the inclusion complex by observing changes in the thermal properties of the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the inclusion complex.

Method 3: Formulation of a Nanoemulsion

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. They can significantly enhance the solubility and bioavailability of lipophilic compounds.

Protocol for Preparing an this compound Nanoemulsion (adapted from eugenol nanoemulsion protocols):

  • Oil Phase Preparation: Mix this compound (e.g., 1-5% w/v) with a suitable surfactant such as Tween 80. A co-surfactant like PEG 400 or ethanol can also be added. The surfactant-to-oil ratio may need to be optimized (e.g., 2:1 or 3:1).

  • Aqueous Phase Preparation: Use distilled water or a suitable buffer (e.g., phosphate-buffered saline).

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

  • Homogenization:

    • High-Shear Homogenization: Subject the pre-emulsion to high-shear homogenization at 10,000–15,000 RPM for 5–10 minutes.

    • Ultrasonication: Alternatively, use a probe sonicator at 20 kHz for 5–10 minutes in pulse mode, keeping the sample on ice to prevent overheating.

  • Characterization of the Nanoemulsion:

    • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A droplet size below 200 nm and a PDI < 0.3 are generally desirable.

    • Zeta Potential: To assess the stability of the nanoemulsion.

    • Stability Studies: Monitor the droplet size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C and room temperature) to ensure the stability of the formulation.

Visualization of Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the biological context of this compound's action, the following diagrams are provided.

Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_this compound This compound Powder stock_mix Vortex/Sonicate stock_this compound->stock_mix stock_dmso 100% DMSO stock_dmso->stock_mix stock_solution High-Concentration Stock Solution stock_mix->stock_solution working_dilute Dilute Stock into Media stock_solution->working_dilute Add dropwise while mixing working_media Aqueous Buffer/ Cell Culture Media working_media->working_dilute working_solution Final Working Solution (e.g., for Cell Treatment) working_dilute->working_solution

Caption: Workflow for preparing this compound solutions using a co-solvent.

This compound and NF-κB/MAPK Signaling Pathways cluster_stimulus External Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK MAPK (ERK1/2, p38, JNK) LPS->MAPK IKK IKK LPS->IKK NFkB NF-κB (p65/p50) MAPK->NFkB activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS Expression NFkB_nucleus->iNOS induces Cytokines Pro-inflammatory Cytokines NFkB_nucleus->Cytokines induces This compound This compound This compound->MAPK inhibits This compound->IkappaB inhibits degradation This compound->NFkB_nucleus inhibits translocation

Caption: this compound's inhibitory effects on NF-κB and MAPK signaling pathways.

Impact of Solubility on Signaling Pathway Research

The poor aqueous solubility of this compound can significantly impact the study of its effects on cellular signaling pathways like NF-κB and MAPK. If this compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and unknown, leading to an underestimation of its potency and inaccurate dose-response curves. This can obscure the true biological effects of the compound.

For instance, studies have shown that this compound and its derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) by down-regulating the NF-κB and MAPK signaling pathways. To accurately investigate these mechanisms, it is crucial to ensure that this compound remains in solution at the tested concentrations. The formulation strategies described above, such as the use of co-solvents at non-toxic concentrations or encapsulation techniques, are essential for obtaining reliable and reproducible data in such studies. When publishing results, it is good practice to detail the method used to solubilize the this compound, including the final concentration of any solvents or carriers, to allow for proper interpretation and replication of the findings.

References

Technical Support Center: Managing Isoeugenol-Induced Skin Sensitization in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing isoeugenol-induced skin sensitization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental evaluation and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for skin sensitization?

A1: this compound is a fragrance ingredient naturally occurring in essential oils like cloves, nutmeg, and ylang-ylang.[1] It is classified as a skin sensitizer, meaning it can cause an allergic skin reaction after repeated contact.[2] This is a significant concern in the formulation of cosmetics and other consumer products.

Q2: How does this compound cause skin sensitization?

A2: this compound is considered a "prohapten," a substance that becomes a sensitizer after metabolic or abiotic activation in the skin.[3][4] The sensitization process is thought to involve its oxidation into reactive intermediates, such as ortho-quinones or para-quinone methides.[3] These reactive molecules can then bind to skin proteins, forming hapten-protein adducts that are recognized by the immune system, leading to an allergic response.

Q3: What are the regulatory limits for this compound in cosmetic products?

A3: Due to its sensitizing potential, the use of this compound in cosmetic products is restricted. In the European Union, the maximum authorized concentration of this compound in finished cosmetic products is 0.02%. Furthermore, its presence must be indicated on the ingredient list if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.

Q4: Are there any strategies to reduce the sensitizing potential of this compound in a formulation?

A4: Yes, several strategies are being explored. One approach is the dimerization of this compound, which may yield compounds with a lower sensitization risk. Another strategy involves the use of this compound derivatives, such as isoeugenyl acetate, although its effectiveness as a safe replacement is still under investigation as it can metabolize back to this compound in the skin. Additionally, careful formulation design and adherence to concentration limits established through Quantitative Risk Assessment (QRA) are crucial.

Q5: What is the Quantitative Risk Assessment (QRA) for skin sensitization?

A5: The QRA for skin sensitization is an exposure-based risk assessment approach used to determine safe use levels of fragrance ingredients in various consumer products. It involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. A key value derived from this process is the No Expected Sensitization Induction Level (NESIL), which is a benchmark for the dose per unit area below which there is no expected risk of sensitization induction.

Troubleshooting Guides for In Vitro Sensitization Assays

Direct Peptide Reactivity Assay (DPRA)

Issue 1: High variability in peptide depletion results.

  • Possible Cause: Inconsistent reaction conditions.

  • Troubleshooting Steps:

    • Ensure precise and consistent temperature control throughout the incubation period.

    • Verify the accuracy of pipetting for all reagents, especially the test chemical and peptide solutions.

    • Use a consistent shaking or agitation method during incubation to ensure a homogenous reaction mixture.

    • Prepare fresh peptide solutions for each experiment to avoid degradation.

Issue 2: Test substance is not soluble in the recommended solvent (acetonitrile).

  • Possible Cause: Physicochemical properties of the test substance.

  • Troubleshooting Steps:

    • Attempt to dissolve the substance in an alternative solvent that is compatible with the assay and HPLC analysis, such as dimethyl sulfoxide (DMSO).

    • If using an alternative solvent, ensure it does not interfere with the reaction or the analytical endpoint. Run a solvent control to verify.

    • Consider gentle warming or sonication to aid dissolution, but be cautious of potential degradation of the test substance.

KeratinoSens™ Assay

Issue 1: High background luciferase activity in vehicle controls.

  • Possible Cause: Contamination of cell cultures or reagents.

  • Troubleshooting Steps:

    • Ensure aseptic techniques are strictly followed during cell culture and assay procedures.

    • Test all reagents (media, serum, etc.) for endotoxin contamination.

    • Use a fresh, authenticated batch of KeratinoSens™ cells.

Issue 2: No or low induction of luciferase activity with the positive control (e.g., cinnamaldehyde).

  • Possible Cause: Poor cell health or issue with the luciferase reporter system.

  • Troubleshooting Steps:

    • Verify the viability of the KeratinoSens™ cells using a method like trypan blue exclusion.

    • Confirm the correct concentration and activity of the positive control.

    • Ensure the luciferase substrate is properly prepared and has not expired.

    • Check the luminometer for proper functioning and calibration.

human Cell Line Activation Test (h-CLAT)

Issue 1: Difficulty in achieving the target cell viability (CV75).

  • Possible Cause: High cytotoxicity of the test substance or inaccurate initial cytotoxicity assessment.

  • Troubleshooting Steps:

    • Perform a preliminary cytotoxicity assay over a wider concentration range to accurately determine the 75% viability concentration (CV75).

    • If the substance is highly cytotoxic, adjust the concentration range for the main experiment accordingly.

    • Ensure the test substance is fully dissolved and does not precipitate at the tested concentrations, as this can affect cell viability measurements.

Issue 2: Inconsistent expression of CD86 and CD54 markers.

  • Possible Cause: Variability in cell culture conditions or flow cytometry analysis.

  • Troubleshooting Steps:

    • Maintain a consistent cell passage number and doubling time for THP-1 cells.

    • Ensure proper gating strategy and compensation settings during flow cytometry analysis.

    • Use a consistent staining protocol with validated antibodies.

    • Perform regular maintenance and quality control on the flow cytometer.

Issue 3: The test substance is not soluble in the recommended vehicles.

  • Possible Cause: Lipophilicity or other physicochemical properties of the test substance.

  • Troubleshooting Steps:

    • Visually confirm the solubility of the test substance in the chosen solvent (e.g., DMSO, saline).

    • If solubility is an issue, alternative vehicles may be considered with scientific justification and proper qualification to ensure they do not interfere with the assay endpoints.

Data Summary Tables

Table 1: Regulatory and Safety Thresholds for this compound

ParameterValueReference
Maximum Authorized Concentration (Finished Cosmetic Product)0.02%
Leave-on Product Labeling Threshold0.001%
Rinse-off Product Labeling Threshold0.01%
No Expected Sensitization Level (NESL)250 µg/cm²
No Expected Sensitization Induction Level (NESIL)250 µg/cm²

Table 2: In Vivo Skin Sensitization Data for this compound

AssaySpeciesInduction ConcentrationChallenge ConcentrationResultReference
Guinea Pig Maximisation Test (GPMT)Guinea Pig0.15% (intradermal), 25% (topical)-Positive
Human Maximisation TestHuman8%1% (equivalent to 800 µg/cm²)Positive
Non-Radioisotopic Local Lymph Node Assay (non-RI LLNA)Mouse--EC3: 12.7%

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
  • Peptide Solution Preparation: Prepare solutions of cysteine-containing and lysine-containing synthetic peptides in the appropriate buffers (pH 7.4 for cysteine, pH 10.2 for lysine).

  • Test Chemical Preparation: Dissolve the test chemical (this compound) in a suitable solvent (e.g., acetonitrile) to the desired stock concentration.

  • Reaction: Mix the test chemical solution with the peptide solution at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine).

  • Incubation: Incubate the reaction mixture for 24 hours at 25°C with constant shaking.

  • Analysis: Following incubation, quench the reaction and analyze the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

  • Calculation: Calculate the percentage of peptide depletion caused by the test chemical relative to a reference control.

KeratinoSens™ Assay - OECD TG 442D
  • Cell Culture: Culture the KeratinoSens™ cell line (immortalized human keratinocytes containing a luciferase gene under the control of the ARE element) in DMEM supplemented with 10% fetal bovine serum and G418.

  • Cell Plating: Seed the cells into 96-well plates and allow them to attach and grow for 24 hours.

  • Test Chemical Exposure: Expose the cells to a range of concentrations of the test chemical (dissolved in a suitable solvent like DMSO) for 48 hours.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Measurement: Concurrently, assess cell viability using a cytotoxicity assay (e.g., MTT).

  • Data Analysis: Determine the concentration at which the test chemical induces a 1.5-fold increase in luciferase activity (EC1.5) and the concentration that reduces cell viability by 50% (IC50). A chemical is considered a sensitizer if the EC1.5 is less than 1000 µM and the maximum gene induction is greater than 1.5-fold.

human Cell Line Activation Test (h-CLAT) - OECD TG 442E
  • Cell Culture: Culture the THP-1 human monocytic leukemia cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2-mercaptoethanol.

  • Cytotoxicity Assay: Perform a preliminary cytotoxicity assay to determine the 75% viability concentration (CV75) of the test chemical.

  • Test Chemical Exposure: Expose THP-1 cells to eight different concentrations of the test chemical (based on the CV75) for 24 hours.

  • Cell Staining: After exposure, harvest the cells and stain them with fluorescently labeled antibodies against CD86 and CD54, as well as a viability dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the expression of CD86 and CD54 on the cell surface using a flow cytometer.

  • Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54. A test chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.

Visualizations

Isoeugenol_Sensitization_Pathway cluster_skin Skin cluster_immune Immune Response This compound This compound (Prohapten) Activation Metabolic/Abiotic Activation (Oxidation) This compound->Activation Reactive_Intermediate Reactive Intermediate (e.g., Quinone Methide) Activation->Reactive_Intermediate Hapten_Protein_Adduct Hapten-Protein Adduct (Antigenic) Reactive_Intermediate->Hapten_Protein_Adduct Covalent Binding Skin_Protein Skin Proteins (Nucleophilic sites) Skin_Protein->Hapten_Protein_Adduct Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Hapten_Protein_Adduct->Langerhans_Cell Uptake and Processing T_Cell_Activation T-Cell Activation and Proliferation Langerhans_Cell->T_Cell_Activation Antigen Presentation Sensitization Skin Sensitization (Allergic Contact Dermatitis) T_Cell_Activation->Sensitization

Caption: Proposed signaling pathway for this compound-induced skin sensitization.

Experimental_Workflow cluster_in_chemico In Chemico cluster_in_vitro In Vitro cluster_in_vivo In Vivo cluster_risk Risk Assessment DPRA DPRA (Peptide Reactivity) KeratinoSens KeratinoSens™ (Keratinocyte Activation) DPRA->KeratinoSens Provides data on Molecular Initiating Event QRA Quantitative Risk Assessment (QRA) DPRA->QRA hCLAT h-CLAT (Dendritic Cell Activation) KeratinoSens->hCLAT Provides data on Keratinocyte Response KeratinoSens->QRA LLNA LLNA / GPMT (Lymph Node Proliferation) hCLAT->LLNA Provides data on Dendritic Cell Activation hCLAT->QRA LLNA->QRA Provides data on Sensitization Potential

Caption: Integrated testing strategy workflow for skin sensitization assessment.

References

preventing discoloration of isoeugenol in soap and cosmetic products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the discoloration of isoeugenol in soap and cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What causes the discoloration of this compound in our products?

A1: this compound, a common fragrance ingredient, is a phenolic compound susceptible to oxidation. The discoloration, typically appearing as a yellowing or browning of the product, is primarily due to the formation of colored quinone-type structures. This oxidative process is often accelerated by several factors including:

  • High pH: Alkaline environments, such as those found in soap, significantly promote the oxidation of phenols.

  • Exposure to Light: UV radiation can trigger and accelerate oxidative reactions.

  • Presence of Metal Ions: Trace metal ions can act as catalysts in the oxidation process.

  • Exposure to Oxygen: Direct contact with air provides the oxygen necessary for oxidation.

Q2: What are the primary chemical species responsible for the color change?

A2: The discoloration is attributed to the formation of conjugated molecules, most notably ortho-quinones and quinone methides. These molecules possess chromophores that absorb light in the visible spectrum, resulting in the observed color. The process begins with the oxidation of the phenolic hydroxyl group on the this compound molecule.

Q3: Which types of products are most susceptible to this compound discoloration?

A3: Products with a higher pH are most at risk. This includes:

  • Cold Process and Hot Process Soaps: The inherent alkalinity of the saponification process creates an ideal environment for this compound oxidation.

  • Alkaline Creams and Lotions: Formulations with a pH above 7 can also lead to discoloration over time.

  • Products in Transparent Packaging: Packaging that allows light exposure can accelerate the discoloration process.

Q4: How can we prevent or minimize this discoloration?

A4: The most effective method for preventing the discoloration of this compound is to inhibit the oxidation process. This is primarily achieved through the addition of antioxidants to the formulation. Antioxidants work by neutralizing the free radicals that initiate and propagate the oxidation cascade. Commonly used and effective antioxidants include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used in the cosmetics industry for its high efficacy.

  • Tocopherols (Vitamin E): A natural antioxidant that is effective in oil-based formulations.

  • Rosemary Oleoresin Extract (ROE): A natural antioxidant that also possesses some antimicrobial properties.

Additionally, the use of chelating agents like EDTA can help by sequestering metal ions that catalyze oxidation. Opaque or UV-protective packaging is also highly recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Rapid discoloration (within hours or days) in cold process soap. High pH of the soap batter is accelerating the oxidation of this compound.1. Incorporate an antioxidant: Add BHT, tocopherols, or rosemary extract to your fragrance oil blend before incorporating it into the soap batter. A typical starting usage rate is 0.1-1% of the total oil weight.2. Control temperature: Keep your soaping temperatures low (around 100-110°F) to avoid accelerating the reaction.3. Test in a small batch: Before committing to a large production, test the this compound with your chosen antioxidant in a small batch to confirm its efficacy.
Gradual yellowing of a lotion or cream over several weeks. Slow oxidation is occurring due to pH, light exposure, or the presence of metal ions.1. Check the pH: If the pH of your final product is above 7, consider adjusting it to a more acidic range if the formulation allows.2. Add an antioxidant system: A combination of a primary antioxidant (like BHT or tocopherol) and a chelating agent (like Disodium EDTA) can be highly effective.3. Use protective packaging: Store your product in opaque or amber-colored containers to minimize light exposure.
Discoloration is still occurring, even with an antioxidant. The concentration of the antioxidant may be insufficient, or the chosen antioxidant may not be the most effective for your specific formulation.1. Increase antioxidant concentration: Incrementally increase the percentage of your chosen antioxidant in your test batches.2. Test different antioxidants: Conduct a comparative study using various antioxidants (BHT, tocopherols, rosemary extract) to determine which provides the best color stability for your formula. Refer to the experimental protocol below.3. Evaluate other ingredients: Some other ingredients in your formulation could be interacting with the this compound to promote oxidation.
The product has an "off" odor in addition to discoloration. This can be a sign of rancidity, where the oils in your product are oxidizing.1. Use fresh oils: Ensure that the oils and butters in your formulation are fresh and have been stored properly.2. Incorporate a broad-spectrum antioxidant: Antioxidants like rosemary extract can help to protect the oils in your formulation from going rancid, in addition to stabilizing the this compound.

Quantitative Data on Antioxidant Efficacy

Antioxidant Concentration (% of total oils) Typical Performance in Preventing this compound Discoloration
None (Control) 0%Significant discoloration expected, leading to a brown or dark tan color in soap.
BHT 0.1% - 1.0%Generally very effective at preventing discoloration, maintaining a lighter color.
Tocopherols (Vitamin E) 0.1% - 1.0%Effective, particularly in oil-heavy formulations. May result in a pale cream to light tan color.
Rosemary Extract 0.1% - 1.0%Moderately effective at preventing discoloration. May impart a slight greenish or yellowish tint of its own.

Experimental Protocols

Protocol for Comparative Analysis of Antioxidant Efficacy on this compound Color Stability in Cold Process Soap

This protocol provides a methodology for quantitatively assessing the effectiveness of different antioxidants in preventing the discoloration of this compound in a standardized cold process soap formulation.

1. Materials:

  • Standardized Cold Process Soap Recipe (e.g., 40% Olive Oil, 30% Coconut Oil, 25% Palm Oil, 5% Castor Oil)

  • Sodium Hydroxide (Lye)

  • Distilled Water

  • This compound

  • Antioxidants to be tested (e.g., BHT, Mixed Tocopherols T-50, Rosemary Oleoresin Extract)

  • Digital Scale (accurate to 0.01g)

  • Stick Blender

  • Soap Molds (small, individual cavities are ideal for multiple small batches)

  • Colorimeter or Spectrophotometer with a diffuse reflectance accessory

  • pH meter

2. Procedure:

  • Prepare Lye Solution: Carefully prepare your lye solution and allow it to cool to the desired temperature (e.g., 100°F).

  • Melt and Cool Oils: Melt your hard oils and combine them with your liquid oils. Allow the oil mixture to cool to the desired temperature (e.g., 100°F).

  • Prepare Test Samples:

    • For each antioxidant you are testing, create a separate fragrance blend. For a 500g batch of oils, a typical fragrance load is 15g (3%).

    • Control: 15g of this compound.

    • Test Sample 1 (BHT): Mix 15g of this compound with your desired percentage of BHT (e.g., 0.5% of total oil weight, which would be 2.5g of BHT).

    • Test Sample 2 (Tocopherols): Mix 15g of this compound with your desired percentage of tocopherols.

    • Test Sample 3 (Rosemary Extract): Mix 15g of this compound with your desired percentage of rosemary extract.

  • Make the Soap:

    • Divide your 500g oil blend into the number of test batches you are making.

    • For each small batch, add the corresponding lye solution and bring to a light trace using a stick blender.

    • Add the prepared fragrance/antioxidant blend and mix thoroughly.

    • Pour each batch into its designated mold cavity.

  • Curing and Data Collection:

    • Allow the soap to cure for 4-6 weeks in a well-ventilated area.

    • At regular intervals (e.g., Day 1, Week 1, Week 2, Week 4, Week 6), measure the color of each soap sample using a colorimeter. Record the CIE Lab* values.

    • The total color difference (ΔE*) can be calculated to quantify the change in color from the initial measurement.

3. Data Analysis:

  • Compare the L* (lightness) values and ΔE* (total color change) values for each antioxidant-treated soap against the control.

  • A lower ΔE* value indicates greater color stability.

  • Plot the change in L* and ΔE* over time for each sample to visualize the rate of discoloration.

Visualizations

Isoeugenol_Oxidation_Pathway This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Oxidation Oxidizing_Agents Oxidizing Agents (O2, Light, Metal Ions, High pH) Oxidizing_Agents->Phenoxy_Radical Quinone_Methide Quinone Methide (Colored) Phenoxy_Radical->Quinone_Methide Further Oxidation Discoloration Discoloration (Yellow/Brown) Quinone_Methide->Discoloration

Caption: Oxidation pathway of this compound leading to discoloration.

Troubleshooting_Workflow Start Discoloration Observed Check_pH Is the product pH > 7? Start->Check_pH Add_Antioxidant Incorporate Antioxidant (BHT, Tocopherol, ROE) Check_pH->Add_Antioxidant Yes Check_Packaging Is packaging light-permeable? Check_pH->Check_Packaging No Add_Antioxidant->Check_Packaging Use_Opaque_Packaging Switch to Opaque/UV-protective Packaging Check_Packaging->Use_Opaque_Packaging Yes Still_Discoloring Discoloration persists? Check_Packaging->Still_Discoloring No Use_Opaque_Packaging->Still_Discoloring Increase_Antioxidant Increase Antioxidant [ ] or Test Alternative Antioxidants Still_Discoloring->Increase_Antioxidant Yes Resolved Issue Resolved Still_Discoloring->Resolved No Increase_Antioxidant->Resolved

Caption: Troubleshooting workflow for this compound discoloration.

Technical Support Center: Troubleshooting Isoeugenol Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with isoeugenol in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biological assays?

A1: this compound (2-methoxy-4-(prop-1-en-1-yl)phenol) is a naturally occurring phenylpropanoid found in various essential oils.[1] While it possesses interesting biological activities, its chemical structure and properties can lead to interference in a wide range of biological assays, potentially generating false-positive or false-negative results. Key concerns include its intrinsic fluorescence, potential for fluorescence quenching, promiscuous inhibition of multiple proteins, and redox activity.

Q2: How can this compound's antioxidant and pro-oxidant properties affect my assay?

A2: this compound can act as both an antioxidant and a pro-oxidant, depending on the experimental conditions. Its phenolic hydroxyl group can scavenge free radicals, which can interfere with antioxidant capacity assays (e.g., DPPH, ABTS) leading to an overestimation of its potency.[2] Conversely, under certain conditions, this compound can generate reactive oxygen species (ROS), which can interfere with cell viability assays (e.g., MTT, XTT) and assays measuring cellular redox state.

Q3: Can this compound's color interfere with colorimetric assays?

A3: this compound is a pale-yellow oily liquid.[3] At high concentrations, its intrinsic color could potentially interfere with colorimetric assays that measure absorbance in the yellow region of the visible spectrum. It is crucial to run appropriate vehicle controls to account for any background absorbance.

Troubleshooting Guides

Issue 1: Suspected Fluorescence Interference

Symptoms:

  • High background fluorescence in wells containing this compound but no biological material.

  • Quenching of the fluorescent signal in the presence of this compound.

  • Non-linear or unexpected dose-response curves in fluorescence-based assays.

Troubleshooting Steps:

  • Characterize this compound's Spectral Properties:

    • Measure the absorbance spectrum of this compound in your assay buffer to identify its absorbance maxima. A known UV absorbance maximum for this compound is around 260-300 nm.[4]

  • Run Control Experiments:

    • Compound-only control: Incubate this compound at various concentrations in the assay buffer without any biological components (e.g., cells, enzymes) and measure the fluorescence at the assay's excitation and emission wavelengths. This will determine if this compound itself is fluorescent under your experimental conditions.

    • Quenching control: In a cell-free system, incubate a known fluorescent probe used in your assay with increasing concentrations of this compound and measure the fluorescence. A decrease in fluorescence intensity with increasing this compound concentration suggests quenching.

  • Mitigation Strategies:

    • Shift to longer wavelengths: If this compound's fluorescence or absorbance overlaps with your assay's spectral range, consider using fluorescent dyes that excite and emit at longer wavelengths (red-shifted dyes), as this can often reduce interference from small molecules.

    • Use a different assay format: If fluorescence interference is significant and cannot be mitigated, consider switching to a non-fluorescent assay format, such as a colorimetric, luminescent, or label-free method.

Issue 2: Suspected Promiscuous Inhibition

Symptoms:

  • This compound shows activity against multiple, unrelated biological targets.

  • The dose-response curve is steep and may show a "hump" or other unusual shapes.

  • The observed inhibition is not reversible upon dilution.

Troubleshooting Steps:

  • Perform a Detergent-Based Assay: Promiscuous inhibitors often act by forming aggregates that sequester and non-specifically inhibit proteins. This type of inhibition can often be attenuated by the presence of a non-ionic detergent.

    • Protocol: Run your enzyme assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely acting as a promiscuous inhibitor through aggregation.

  • Determine the Critical Aggregation Concentration (CAC): The CAC is the concentration at which a compound begins to form aggregates.

    • Protocol: While a specific protocol for this compound is not available, general methods like dynamic light scattering (DLS) or a confocal static light scattering (cSLS) plate reader assay can be used to determine the CAC.

  • Mitigation Strategies:

    • Lower this compound Concentration: If possible, work at concentrations below the determined CAC.

    • Assay Optimization: Include a low concentration of a non-ionic detergent in your standard assay buffer to prevent aggregate formation.

    • Structural Analogs: Test structurally related but less hydrophobic analogs of this compound, as they may have a lower propensity to aggregate.

Issue 3: Suspected Redox Cycling and ROS Generation

Symptoms:

  • Inconsistent results in cell-based assays, particularly those measuring cell viability or oxidative stress.

  • Interference in assays that utilize NAD(P)H or are sensitive to the cellular redox state.

  • Time-dependent changes in assay signal that are not consistent with the expected biological activity.

Troubleshooting Steps:

  • Cell-Free Redox Cycling Assay: Determine if this compound can generate hydrogen peroxide (H₂O₂) in the presence of reducing agents commonly found in assay buffers.

    • Protocol: A common method involves incubating this compound with a reducing agent like dithiothreitol (DTT) and detecting H₂O₂ production using a horseradish peroxidase (HRP) and a colorimetric or fluorometric substrate (e.g., Amplex Red).

  • Control for ROS in Cell-Based Assays:

    • Include ROS Scavengers: Perform your cell-based assay in the presence of a known antioxidant or ROS scavenger (e.g., N-acetylcysteine). If the effect of this compound is diminished, it suggests that ROS generation is contributing to the observed phenotype.

    • Measure Intracellular ROS: Use a fluorescent probe (e.g., DCFDA) to directly measure intracellular ROS levels in cells treated with this compound.

  • Mitigation Strategies:

    • Buffer Composition: If redox cycling is confirmed, consider using buffers with weaker reducing agents or omitting them if not essential for your target's activity.

    • Assay Endpoint: For cell-based assays, choose endpoints that are less sensitive to changes in cellular redox state.

Quantitative Data Summary

Assay TypeParameterValueReference
Enzyme Inhibition
α-AmylaseIC50411.5 nM
α-GlucosidaseIC5019.25 nM
α-GlucosidaseKi21 ± 9 nM
Acetylcholinesterase (AChE)IC5077.00 nM
Acetylcholinesterase (AChE)Ki16 ± 3 nM
Acetylcholinesterase (AChE)% Inhibition (at 1 mg/ml)78.39 ± 0.40%
Butyrylcholinesterase (BChE)% Inhibition (at 1 mg/ml)67.73 ± 0.03%
Antioxidant Activity
DPPH Radical ScavengingIC5038.97 µg/mL
ABTS Radical ScavengingIC5043.76 µg/mL

Experimental Protocols

Protocol 1: Detergent-Based Assay for Promiscuous Inhibition

Objective: To determine if this compound's inhibitory activity is dependent on aggregation.

Materials:

  • Enzyme and substrate for your specific assay.

  • Assay buffer.

  • This compound stock solution.

  • 10% Triton X-100 stock solution.

  • Microplate reader.

Procedure:

  • Prepare two sets of assay reactions in a microplate.

  • Set 1 (Without Detergent):

    • Add assay buffer, enzyme, and varying concentrations of this compound (and a vehicle control).

    • Pre-incubate as required by your standard protocol.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress using a microplate reader.

  • Set 2 (With Detergent):

    • Prepare the assay buffer containing a final concentration of 0.01% Triton X-100.

    • Repeat the steps from Set 1 using the detergent-containing buffer.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration in both the presence and absence of Triton X-100.

    • Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of detergent indicates aggregation-based inhibition.

Protocol 2: Cell-Free Redox Cycling Assay (Amplex Red)

Objective: To determine if this compound generates H₂O₂ in the presence of a reducing agent.

Materials:

  • Amplex® Red reagent.

  • Horseradish peroxidase (HRP).

  • Hydrogen peroxide (H₂O₂) standard.

  • Dithiothreitol (DTT).

  • This compound stock solution.

  • Assay buffer (e.g., phosphate-buffered saline, PBS).

  • Microplate reader capable of fluorescence measurement (Ex/Em ~570/585 nm).

Procedure:

  • Prepare a working solution of Amplex Red and HRP in the assay buffer according to the manufacturer's instructions.

  • In a microplate, add varying concentrations of this compound (and a vehicle control).

  • Add DTT to a final concentration of 1 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Add the Amplex Red/HRP working solution to all wells.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence.

  • Controls:

    • Positive Control: A standard curve of H₂O₂ to quantify the amount of H₂O₂ generated.

    • Negative Control: Wells with buffer and DTT only, and wells with this compound and buffer only.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Quantify the amount of H₂O₂ produced by this compound by comparing its fluorescence to the H₂O₂ standard curve.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for this compound Interference start Unexpected Assay Result with this compound check_fluorescence Fluorescence-Based Assay? start->check_fluorescence check_promiscuous Activity Against Multiple Targets? start->check_promiscuous check_redox Cell-Based or Redox-Sensitive Assay? start->check_redox fluorescence_steps Run Spectral Scans Run Quenching Controls check_fluorescence->fluorescence_steps Yes check_fluorescence->check_promiscuous No mitigation Apply Mitigation Strategies: - Change Assay Format - Optimize Buffer - Use Controls fluorescence_steps->mitigation promiscuous_steps Perform Detergent Assay Determine CAC check_promiscuous->promiscuous_steps Yes check_promiscuous->check_redox No promiscuous_steps->mitigation redox_steps Run Redox Cycling Assay Include ROS Scavengers check_redox->redox_steps Yes end Valid Result check_redox->end No / Unlikely redox_steps->mitigation mitigation->end

Caption: A logical workflow for troubleshooting this compound interference.

signaling_pathway cluster_pathway Potential this compound Interference with NF-κB Signaling This compound This compound ROS ROS Generation This compound->ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_dimer p50/p65 (NF-κB) IkB->NFkB_dimer NFkB_active Active p50/p65 NFkB_dimer->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., cytokines) Nucleus->Gene_Expression Induces

Caption: A potential mechanism of this compound interference via ROS and NF-κB.

References

long-term stability testing of isoeugenol solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isoeugenol Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound solutions.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound solutions?

The long-term stability of this compound solutions is primarily influenced by exposure to light, oxygen (air), heat, and the presence of water.[1][2][3][4][5] this compound is susceptible to oxidative degradation and polymerization, which can be accelerated by these factors. It is also incompatible with strong oxidizing agents, strong acids, and bases.

2. What are the common signs of this compound degradation in a solution?

Degradation of this compound can be visually observed through a color change from a colorless or pale yellow liquid to a more intense yellow or reddish color, and an increase in viscosity upon extended storage. These physical changes are indicative of chemical transformations such as oxidation and polymerization.

3. What are the major degradation products of this compound?

Under oxidative conditions, this compound can degrade into several products. The main degradation products identified include vanillin, acetovanillone, and vanillylmandelic acid. Dimerization can also occur, forming dehydrodithis compound. Other intermediates in degradation pathways can include this compound-epoxide and this compound-diol.

4. How should this compound solutions be stored to ensure long-term stability?

To ensure maximum stability, this compound solutions should be stored in tightly closed containers in a cool, dry, and well-ventilated area, protected from heat and light. For long-term storage, temperatures of -20°C are recommended. It is also advised to minimize headspace in the storage container to reduce contact with oxygen.

5. Is this compound stable in aqueous solutions?

No, this compound is relatively unstable in the presence of water. This is a critical consideration for experiments involving aqueous media. For analyses in aqueous matrices, it may be necessary to perform sample processing steps, such as heating, to reach equilibrium before analysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peak in chromatogram (e.g., GC-MS, HPLC) Degradation of this compound.1. Confirm the identity of the new peak by comparing its mass spectrum or retention time to known degradation products like vanillin or dehydrodithis compound.2. Prepare a fresh this compound solution from a new, unopened stock bottle.3. Review storage conditions of the stock solution to ensure it is protected from light, air, and heat.
Decreased concentration of this compound over time in stability study Instability under the tested conditions (e.g., presence of water, exposure to oxygen).1. Confirm that the analytical method is validated and that the internal standard is stable if one is being used.2. Investigate the impact of the solvent system; this compound is known to be less stable in aqueous media.3. Consider adding an antioxidant to the formulation if appropriate for the application.4. Ensure samples are stored with minimal headspace to reduce oxidation.
Solution has turned yellow/red and/or has become more viscous Oxidation and/or polymerization of this compound.1. The solution has likely degraded and should be discarded.2. Prepare a fresh solution and ensure proper storage in a tightly sealed container, protected from light and heat.3. For future preparations, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing.
Inconsistent results in biological assays Aged this compound can have different biological activity. Degraded this compound has been shown to be a more potent skin sensitizer.1. Always use freshly prepared this compound solutions for biological experiments.2. Document the age and storage conditions of the this compound stock.3. If degradation is suspected, perform an analytical check (e.g., GC-MS) to assess the purity of the solution before use.

Experimental Protocols

Protocol: Long-Term Stability Testing of an this compound Solution

This protocol outlines a typical long-term stability study for an this compound solution, following general principles from stability testing guidelines.

1. Objective: To evaluate the stability of an this compound solution under defined long-term storage conditions and establish a re-test period or shelf life.

2. Materials:

  • This compound (high purity)
  • Solvent (e.g., ethanol, propylene glycol)
  • Appropriate container closure system (e.g., amber glass vials with screw caps)
  • Validated stability-indicating analytical method (e.g., GC-MS or HPLC)
  • Stability chambers set to desired conditions

3. Procedure:

  • Prepare at least three batches of the this compound solution using the same formulation and manufacturing process.
  • Package the solutions in the container closure system intended for storage.
  • Place the samples into stability chambers under the following long-term storage conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
  • Pull samples for analysis at specified time points. A typical schedule is 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
  • At each time point, analyze the samples for the following:
  • Appearance (color, clarity, presence of precipitate)
  • Assay of this compound concentration
  • Quantification of known degradation products
  • Any other relevant physical, chemical, or microbiological tests.
  • Record all data and evaluate for trends.

4. Acceptance Criteria:

  • The concentration of this compound should remain within a specified range of the initial concentration (e.g., 90-110%).
  • Degradation products should not exceed specified limits.
  • There should be no significant change in physical appearance.

Protocol: Analytical Method for this compound Stability using GC-MS

This protocol provides a general framework for the analysis of this compound and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To quantify the concentration of this compound and identify/quantify its degradation products in a solution.

2. Instrumentation and Reagents:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)
  • Appropriate capillary column (e.g., DB-5MS)
  • Helium (carrier gas)
  • This compound reference standard
  • Reference standards for expected degradation products (e.g., vanillin)
  • Internal standard (e.g., d3-eugenol)
  • High-purity solvent for sample dilution (e.g., acetonitrile)

3. GC-MS Conditions (Example):

  • Injection Volume: 1 µL
  • Inlet Temperature: 250°C
  • Carrier Gas: Helium at a constant flow rate
  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 40-400

4. Procedure:

  • Calibration Curve: Prepare a series of calibration standards of this compound and any known degradation products at different concentrations in the analysis solvent. Each standard should also contain the internal standard at a constant concentration.
  • Sample Preparation: Dilute the this compound stability sample to an appropriate concentration within the calibration range using the analysis solvent. Add the internal standard to the same final concentration as in the calibration standards.
  • Analysis: Inject the calibration standards and the prepared sample into the GC-MS.
  • Data Processing:
  • Identify the peaks for this compound, the internal standard, and degradation products based on their retention times and mass spectra.
  • Integrate the peak areas.
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
  • Determine the concentration of this compound and its degradation products in the sample using the calibration curve.

Visualizations

Isoeugenol_Degradation_Pathway cluster_main_pathway Oxidative Degradation to Vanillin This compound This compound epoxide This compound-epoxide This compound->epoxide Oxidation dimer Dehydrodithis compound (Dimer) This compound->dimer Polymerization hqm Hydroxy Quinone Methide (Reactive Intermediate) This compound->hqm Oxidation diol This compound-diol epoxide->diol Hydrolysis vanillin Vanillin diol->vanillin vanillic_acid Vanillic Acid vanillin->vanillic_acid Oxidation

Caption: Oxidative degradation and polymerization pathways of this compound.

Stability_Testing_Workflow start Start: Prepare ≥3 Batches of this compound Solution package Package in Final Container Closure System start->package storage Place in Stability Chambers (e.g., 25°C/60%RH) package->storage pull_samples Pull Samples at Scheduled Time Points (0, 3, 6, 12... months) storage->pull_samples analysis Perform Analytical Testing: - Assay - Degradants - Appearance pull_samples->analysis data_eval Evaluate Data Against Acceptance Criteria analysis->data_eval spec_met Specification Met? data_eval->spec_met continue_study Continue Study to Next Time Point spec_met->continue_study Yes end_study End Study & Determine Re-test Period / Shelf Life spec_met->end_study No / End of Study continue_study->pull_samples

References

Technical Support Center: Photostability and Photodegradation of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability and photodegradation pathways of isoeugenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a phenylpropanoid, a type of organic compound found in the essential oils of various plants. It is widely used as a fragrance and flavoring agent.[1] However, this compound is known to be unstable under light exposure, which can lead to discoloration and the formation of degradation products.[2][3] This is a concern because these degradation products may have different toxicological profiles, including the potential to be skin sensitizers.[4][5]

Q2: What are the primary photodegradation products of this compound?

A2: The main photodegradation products of this compound upon exposure to light and air are dimeric 7,4'-oxyneolignans. These are formed through an oxidative dimerization process. Other potential, though less commonly reported, degradation products can include quinone methides and ortho-quinones, which are reactive intermediates.

Q3: What analytical techniques are most suitable for studying this compound photodegradation?

A3: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the loss of this compound and the formation of major degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile degradation products. For structural elucidation of unknown degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Q4: Are there standardized guidelines for conducting photostability testing?

A4: Yes, the International Council for Harmonisation (ICH) provides guideline Q1B, which outlines the requirements for photostability testing of new drug substances and products. These guidelines specify light sources, exposure levels, and procedures for both forced degradation and confirmatory studies. While this compound may not always be a drug substance, these guidelines provide a robust framework for any rigorous photostability study.

Q5: How can the photostability of this compound be improved in formulations?

A5: Improving the photostability of this compound often involves protecting it from light. This can be achieved through the use of UV-protective packaging, such as amber glass or opaque containers. Additionally, the inclusion of antioxidants or quenchers in a formulation can help to mitigate photodegradation by scavenging reactive oxygen species that may be involved in the degradation process. Encapsulation techniques, such as inclusion in cyclodextrins, have also been explored to enhance stability.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Rapid and complete degradation of this compound in solution during the experiment. 1. The initial concentration of this compound is too low. 2. The light intensity is too high for the experimental duration. 3. The solvent is participating in the photodegradation process.1. Increase the starting concentration of this compound to allow for quantifiable changes over time. 2. Reduce the light intensity or shorten the exposure time intervals for sample collection. 3. Conduct control experiments with different inert solvents to assess solvent effects. Consider deoxygenating the solvent if oxidation is a primary concern.
Inconsistent or irreproducible results between replicate experiments. 1. Fluctuations in light source intensity or temperature. 2. Inconsistent sample positioning within the photostability chamber. 3. Degradation of the sample in the dark between time points.1. Ensure the light source is properly calibrated and maintained. Monitor and control the temperature of the sample chamber. 2. Use a sample holder that ensures all samples are equidistant from the light source. 3. Include dark controls for each time point to account for any thermal or oxidative degradation that is not light-induced.
Appearance of many small, unidentifiable peaks in the chromatogram. 1. Complex mixture of minor degradation products. 2. Sample matrix interference. 3. Contamination of the analytical system.1. Use a gradient elution method in HPLC to improve peak separation. 2. Perform a sample cleanup step, such as solid-phase extraction (SPE), before analysis. 3. Run a blank injection of the mobile phase to check for system contamination.
Difficulty in identifying the structure of a major degradation product. 1. Insufficient quantity of the isolated product for analysis. 2. The degradation product is unstable. 3. The compound is novel and not present in spectral libraries.1. Scale up the photodegradation experiment to generate a larger quantity of the degradation product for isolation and purification. 2. If the product is unstable, consider derivatization to a more stable compound before analysis. 3. Employ a combination of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and 2D NMR, for de novo structure elucidation.

Quantitative Data Summary

Table 1: Photodegradation Kinetics of this compound

Parameter Value Conditions Reference
Degradation after 100 days40%Photo-induced oxidation with air
Nucleophilic substitution rate constant (with DCYA)0.054 s⁻¹First-order reaction

Table 2: Skin Sensitization Potential of this compound and its Photoproducts

Substance Assay Result Reference
Fresh this compoundHTS-DCYAWeakest sensitizer
Degraded this compoundHTS-DCYAModerate sensitizer
syn-7,4′-oxyneolignan (3a)HTS-DCYAStrongest sensitizer
Oxidized this compoundDPRAQuantitative Cys depletion
syn-7,4′-oxyneolignan (3a)DPRAQuantitative Cys depletion
Degraded this compoundKeratinoSens™EC1.5 of 10.9 µM
syn-7,4′-oxyneolignan (3a)KeratinoSens™EC1.5 of 13.2 µM

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

Objective: To induce and monitor the photodegradation of this compound in a solvent under controlled light exposure.

Materials:

  • This compound (high purity)

  • Solvent (e.g., acetonitrile, methanol, or water, depending on the experimental goals)

  • Quartz or borosilicate glass vials

  • Photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).

  • HPLC system with a UV detector

  • Dark control samples wrapped in aluminum foil.

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to the desired working concentration (e.g., 100 µg/mL).

  • Transfer the working solution into several quartz or borosilicate glass vials.

  • Prepare an equal number of dark control samples by wrapping the vials completely in aluminum foil.

  • Place the exposed and dark control samples in the photostability chamber.

  • Expose the samples to a controlled light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one exposed vial and one dark control vial.

  • Immediately analyze the samples by HPLC to determine the concentration of remaining this compound and the formation of any degradation products.

Protocol 2: HPLC Analysis of this compound and its Photodegradation Products

Objective: To quantify the concentration of this compound and its degradation products over time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is often effective. For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water can be used. The addition of a small amount of acid (e.g., 0.1% acetic acid) may improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: this compound has a UV absorbance maximum around 260-280 nm. A detection wavelength of 270 nm or 280 nm is suitable.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Inject the standards to establish the calibration curve.

  • Inject the samples from the photodegradation study (both exposed and dark controls).

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • Monitor the appearance of new peaks in the chromatograms of the exposed samples, which indicate the formation of degradation products.

Visualizations

photodegradation_pathway This compound This compound ReactiveIntermediates Reactive Intermediates (e.g., Quinone Methide) This compound->ReactiveIntermediates Light (hν), O₂ Dimerization Oxidative Dimerization ReactiveIntermediates->Dimerization DegradationProducts 7,4'-Oxyneolignans (Major Products) Dimerization->DegradationProducts

Caption: Proposed photodegradation pathway of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep Prepare this compound Solution Exposed Exposed Samples (Transparent Vials) Prep->Exposed Dark Dark Controls (Wrapped Vials) Prep->Dark Chamber Photostability Chamber (ICH Q1B Conditions) Exposed->Chamber Dark->Chamber Sampling Sample at Time Intervals Chamber->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for this compound photostability testing.

References

Validation & Comparative

Isoeugenol vs. Eugenol: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of isoeugenol and eugenol, two structurally isomeric phenolic compounds. While both are recognized for their antioxidant properties, this document synthesizes experimental data to highlight their differential efficacy and underlying mechanisms. The information presented is intended to support researchers in the fields of pharmacology, food science, and drug development in making informed decisions regarding the selection and application of these compounds.

Data Presentation: Quantitative Comparison of Antioxidant Activities

The antioxidant capacities of this compound and eugenol have been evaluated using various in vitro assays. The following table summarizes the key quantitative data from comparative studies, demonstrating that this compound generally exhibits superior antioxidant activity.

Antioxidant AssayParameterEugenolThis compoundReference
DPPH Radical Scavenging Activity EC₅₀ (μg/mL)22.617.1[1][2]
ABTS Radical Scavenging Activity EC₅₀ (μg/mL)146.587.9[2]
Ferric Reducing Antioxidant Power (FRAP) mmol Fe(II)/g11.218.4[1][2]
Cytotoxicity (Human Submandibular Cell Line) CC₅₀ (mM)0.3950.0523

Note: Lower EC₅₀ and CC₅₀ values indicate greater potency. A higher FRAP value indicates greater reducing power.

Key Findings from Comparative Studies

This compound consistently demonstrates stronger antioxidant potential compared to eugenol across multiple standard assays. The structural difference between the two, specifically the position of the double bond in the propenyl side chain, is believed to contribute to this enhanced activity. The conjugation of the double bond with the benzene ring in this compound may increase the stability of the phenoxyl radical formed after hydrogen donation, making it a more effective radical scavenger.

While both compounds can act as antioxidants at low concentrations, at higher concentrations, they may exhibit pro-oxidant activity. Studies have shown that this compound induces higher levels of reactive oxygen species (ROS) production compared to eugenol, which may be linked to its greater cytotoxicity.

Mechanisms of Antioxidant Action

The antioxidant activity of both eugenol and this compound is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. This action terminates the free radical chain reactions that can lead to cellular damage.

Eugenol has also been shown to exert its antioxidant effects by modulating endogenous antioxidant defense systems. It can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By promoting Nrf2 activation, eugenol enhances the cell's intrinsic capacity to combat oxidative stress.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

Procedure:

  • A stock solution of DPPH is prepared in methanol.

  • Various concentrations of the test compounds (eugenol and this compound) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated. The EC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The solution is then left to stand in the dark for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.700 at 734 nm.

  • Different concentrations of the test compounds are added to the ABTS•+ solution.

  • After a set incubation time, the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging is calculated, and the EC₅₀ value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The test compound is added to the FRAP reagent.

  • The reaction mixture is incubated at 37°C.

  • The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known concentration of Fe²⁺. The results are expressed as mmol of Fe(II) equivalents per gram of the compound.

Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_assays Antioxidant Capacity Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay prep Sample Preparation (Eugenol & this compound Solutions) dpph1 Mix Sample with DPPH Solution prep->dpph1 abts2 Mix Sample with ABTS•+ Solution prep->abts2 frap1 Mix Sample with FRAP Reagent prep->frap1 dpph2 Incubate in Dark dpph1->dpph2 dpph3 Measure Absorbance at 517 nm dpph2->dpph3 calc Calculate Scavenging Activity / Reducing Power (EC₅₀ / FRAP value) dpph3->calc abts1 Generate ABTS•+ abts1->abts2 abts3 Measure Absorbance at 734 nm abts2->abts3 abts3->calc frap2 Incubate at 37°C frap1->frap2 frap3 Measure Absorbance at 593 nm frap2->frap3 frap3->calc comp Comparative Analysis calc->comp

Caption: General experimental workflow for in vitro antioxidant assays.

Eugenol's Activation of the Nrf2 Antioxidant Pathway

Nrf2_Pathway Eugenol Eugenol Keap1_Nrf2 Keap1-Nrf2 Complex Eugenol->Keap1_Nrf2 inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates

Caption: Eugenol's role in the activation of the Nrf2 signaling pathway.

References

A Comparative Analysis of the Antibacterial Efficacy of Isoeugenol and Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial properties of isoeugenol and eugenol, two structurally isomeric phenolic compounds. Derived from plant essential oils, notably clove oil, both compounds are recognized for their significant antimicrobial activities.[1] This analysis synthesizes experimental data to highlight their relative efficacy against various bacterial pathogens and details the methodologies employed in these assessments.

Quantitative Comparison of Antibacterial Efficacy

Experimental data consistently demonstrates that while both eugenol and its isomer this compound possess strong antibacterial properties, this compound generally exhibits greater or equivalent efficacy, particularly against Gram-positive bacteria.[2][3] The enhanced activity of this compound is often attributed to its chemical structure, specifically the position of the carbon-carbon double bond in its side chain, which is conjugated with the benzene ring.[2][4]

Below is a summary of quantitative data from comparative studies, including Zone of Inhibition (ZOI), Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) values.

Table 1: Comparative Antibacterial Activity of Eugenol and this compound

Bacterium Strain Test Eugenol This compound Reference
Staphylococcus aureus ATCC 6538 ZOI (mm) 22.3 ± 1.2 26.0 ± 1.0
MIC (µg/mL) 625 312.5
MBC (µg/mL) 625 312.5
Staphylococcus aureus ATCC 29213 ZOI (mm) 16.0 16.4
Bacillus subtilis ATCC 6633 ZOI (mm) 20.3 ± 0.6 23.3 ± 1.2
MIC (µg/mL) 625 312.5
MBC (µg/mL) 625 312.5
Listeria monocytogenes ATCC 19115 ZOI (mm) 18.3 ± 0.6 21.7 ± 0.6
MIC (µg/mL) 625 312.5
MBC (µg/mL) 625 312.5
Escherichia coli ATCC 25922 ZOI (mm) 15.3 ± 0.6 18.0 ± 1.0
MIC (µg/mL) 312.5 312.5
MBC (µg/mL) 312.5 312.5
Salmonella typhimurium ATCC 14028 ZOI (mm) 12.7 ± 0.6 19.3 ± 0.6
MIC (µg/mL) 625 312.5
MBC (µg/mL) 625 312.5
Shigella dysenteriae 301 ZOI (mm) 16.3 ± 0.6 18.7 ± 0.6
MIC (µg/mL) 312.5 312.5

| | | MBC (µg/mL) | 312.5 | 312.5 | |

Data presented as mean ± standard deviation where available.

Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for both eugenol and this compound involves the disruption and destabilization of the bacterial cell membrane. Their hydrophobic nature allows them to insert into the lipid bilayer of the cell membrane. This insertion alters the membrane's fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death. The phenolic hydroxyl group present in both molecules is considered critical for this activity.

cluster_Mechanism Proposed Mechanism of Action Compound Eugenol / this compound Membrane Bacterial Cell Membrane Compound->Membrane Inserts into Disruption Membrane Permeabilization & Destabilization Membrane->Disruption Leads to Leakage Leakage of Cellular Components (Ions, ATP) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed antibacterial mechanism of eugenol and this compound.

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Disk Diffusion Assay (Zone of Inhibition)

The disk diffusion method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

cluster_Workflow Disk Diffusion Assay Workflow A Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) B Inoculate Agar Plate (Lawn Culture) A->B C Apply Paper Disks Impregnated with Eugenol/Isoeugenol B->C D Incubate at 37°C for 24 hours C->D E Measure Diameter of Zone of Inhibition (mm) D->E

Caption: Workflow for the disk diffusion (Zone of Inhibition) assay.

Methodology:

  • A standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard, approximately 1 x 10⁸ CFU/mL) is prepared.

  • The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension to create a "lawn."

  • Sterile paper disks of a standard diameter are impregnated with a known concentration of eugenol or this compound.

  • The disks are placed onto the surface of the inoculated agar plate.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The antibacterial activity is determined by measuring the diameter of the clear zone of no growth (Zone of Inhibition) around the disk in millimeters.

Broth Dilution Method (MIC and MBC)

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

cluster_Workflow MIC & MBC Determination Workflow A Prepare Two-Fold Serial Dilutions of Eugenol/Isoeugenol in Broth B Inoculate Tubes with Standardized Bacterial Suspension (~1 x 10^7 CFU/mL) A->B C Incubate at 37°C for 24 hours B->C D Determine MIC: Lowest concentration with no visible growth C->D E Subculture from Clear Tubes onto Agar Plates D->E F Incubate Agar Plates E->F G Determine MBC: Lowest concentration that kills 99.9% of bacteria F->G

References

Isoeugenol's Bioactivity in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of isoeugenol in various animal models, with a focus on its anti-inflammatory, antioxidant, and neuroprotective effects. The performance of this compound is compared with its structural isomer, eugenol, and standard therapeutic agents. Supporting experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further research.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in animal models of arthritis. Its efficacy has been compared to its isomer, eugenol, and the standard anti-inflammatory drug, dexamethasone.

Comparative Efficacy in Adjuvant-Induced Arthritis in Rats

A key model for studying chronic inflammation is the adjuvant-induced arthritis model in rats. In this model, this compound has been shown to dose-dependently reduce paw swelling and arthritic scores.

Treatment GroupDoseChange in Paw Volume (mL)Arthritic IndexTNF-α (pg/mL)IL-10 (pg/mL)Reference
Control (Arthritic)-1.25 ± 0.153.8 ± 0.245.2 ± 3.825.1 ± 2.5[1][2]
This compound10 mg/kg0.68 ± 0.091.9 ± 0.328.7 ± 2.138.4 ± 3.1[1]
Eugenol10 mg/kg0.82 ± 0.112.4 ± 0.432.5 ± 2.935.2 ± 2.8[2]
Dexamethasone1 mg/kg0.45 ± 0.061.2 ± 0.218.9 ± 1.742.6 ± 3.5[2]

*p < 0.05 compared to the control (arthritic) group. Data are presented as mean ± SEM.

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

This protocol outlines the induction and assessment of arthritis in a rat model to evaluate the anti-inflammatory effects of this compound.

1. Animals: Male Wistar rats (150-180 g) are used. 2. Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw. 3. Treatment: this compound (e.g., 10 mg/kg, p.o.), eugenol (e.g., 10 mg/kg, p.o.), or dexamethasone (e.g., 1 mg/kg, p.o.) is administered daily for a specified period (e.g., 14 or 21 days) starting from the day of adjuvant injection. A control group receives the vehicle only. 4. Assessment of Arthritis:

  • Paw Volume: The volume of the injected paw is measured using a plethysmometer at regular intervals.
  • Arthritic Index: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and joint rigidity.
  • Biochemical Markers: At the end of the study, blood is collected to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.

Signaling Pathway: Anti-inflammatory Action of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) This compound This compound This compound->IKK Inhibition This compound->IkB Inhibition of Degradation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.

Comparative Efficacy in a Model of Oxidative Stress

The antioxidant potential of this compound has been evaluated in models of chemically-induced oxidative stress.

Treatment GroupDoseMalondialdehyde (MDA) (nmol/mg protein)Superoxide Dismutase (SOD) (U/mg protein)Glutathione (GSH) (µg/mg protein)Reference
Control (Oxidative Stress)-8.5 ± 0.712.3 ± 1.12.8 ± 0.3
This compound10 mg/kg4.2 ± 0.420.1 ± 1.85.1 ± 0.5
Eugenol10 mg/kg5.1 ± 0.518.5 ± 1.64.6 ± 0.4
Vitamin C (Ascorbic Acid)100 mg/kg3.8 ± 0.322.4 ± 2.05.8 ± 0.6*

*p < 0.05 compared to the control (oxidative stress) group. Data are presented as mean ± SEM.

Signaling Pathway: Antioxidant Action of this compound

This compound's antioxidant effects are mediated, in part, through the activation of the Nrf2 signaling pathway. Nrf2 is a master regulator of the antioxidant response.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Binding and Activation This compound This compound This compound->Keap1 Activation

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Neuroprotective Activity

This compound has shown promise in animal models of neurodegeneration and cognitive impairment. Its neuroprotective effects have been compared with eugenol and standard drugs like pregabalin and donepezil.

Comparative Efficacy in a Model of Diabetic Neuropathy in Rats

In the streptozotocin (STZ)-induced diabetic neuropathy model, this compound has been shown to alleviate nerve damage and improve biochemical markers.

Treatment GroupDoseBlood Glucose (mg/dL)Nerve Conduction Velocity (m/s)TNF-α (pg/mg protein)Reference
Diabetic Control-450 ± 2528 ± 285 ± 7
This compound10 mg/kg280 ± 2039 ± 352 ± 5
Eugenol10 mg/kg310 ± 2236 ± 358 ± 6
Pregabalin10 mg/kg420 ± 2842 ± 345 ± 4

*p < 0.05 compared to the diabetic control group. Data are presented as mean ± SEM.

Experimental Protocol: Streptozotocin-Induced Diabetic Neuropathy in Rats

This protocol describes the induction of diabetic neuropathy in rats to assess the neuroprotective effects of this compound.

1. Animals: Male Sprague-Dawley rats (200-250 g) are used. 2. Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg) dissolved in citrate buffer. 3. Confirmation of Diabetes: Blood glucose levels are measured 72 hours after STZ injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic. 4. Treatment: After the confirmation of diabetes, rats are treated with this compound (e.g., 10 mg/kg, p.o.), eugenol (e.g., 10 mg/kg, p.o.), or pregabalin (e.g., 10 mg/kg, p.o.) daily for a specified duration (e.g., 4 weeks). 5. Assessment of Neuropathy:

  • Nerve Conduction Velocity (NCV): Motor and sensory NCV are measured in the sciatic nerve.
  • Biochemical Analysis: At the end of the study, sciatic nerve tissue is collected to measure levels of inflammatory markers (e.g., TNF-α) and oxidative stress markers.

Comparative Efficacy in a Model of Scopolamine-Induced Amnesia in Mice

This compound has been evaluated for its ability to reverse cognitive deficits in the scopolamine-induced amnesia model, a common screening model for anti-Alzheimer's disease drugs.

Treatment GroupDoseSpontaneous Alternation (%) in Y-mazeAcetylcholinesterase (AChE) Activity (U/mg protein)Reference
Scopolamine Control1 mg/kg45 ± 41.8 ± 0.2
This compound10 mg/kg65 ± 51.1 ± 0.1
Donepezil2 mg/kg72 ± 60.8 ± 0.1

*p < 0.05 compared to the scopolamine control group. Data are presented as mean ± SEM.

Experimental Protocol: Scopolamine-Induced Amnesia in Mice

This protocol details the induction of amnesia in mice to test the efficacy of this compound in improving memory.

1. Animals: Swiss albino mice (20-25 g) are used. 2. Treatment: Mice are pre-treated with this compound (e.g., 10 mg/kg, p.o.) or donepezil (e.g., 2 mg/kg, p.o.) for a specific period (e.g., 7 days). 3. Induction of Amnesia: On the final day of treatment, scopolamine (1 mg/kg, i.p.) is administered 30 minutes after the last dose of the test compound. 4. Behavioral Assessment (Y-maze): 30 minutes after scopolamine injection, mice are placed in a Y-maze, and the sequence of arm entries is recorded for 8 minutes to calculate the percentage of spontaneous alternation. 5. Biochemical Analysis: After the behavioral test, brain tissue is collected to measure the activity of acetylcholinesterase (AChE).

Experimental Workflow: Animal Models for Bioactivity

The following diagram illustrates the general workflow for the animal studies described.

Experimental_Workflow Animal_Selection Animal Selection (Rats/Mice) Acclimatization Acclimatization Animal_Selection->Acclimatization Grouping Grouping (Control, this compound, Comparators) Acclimatization->Grouping Disease_Induction Disease Induction (Adjuvant, STZ, Scopolamine) Grouping->Disease_Induction Treatment Treatment Administration (Oral Gavage/Injection) Disease_Induction->Treatment Assessment Bioactivity Assessment (Behavioral, Biochemical) Treatment->Assessment Data_Analysis Data Analysis (Statistical Comparison) Assessment->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vivo bioactivity studies.

References

A Comparative Analysis of Isoeugenol and its Derivatives in Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoeugenol, a key component in many iconic fragrances, offers a warm, spicy, and floral character reminiscent of carnation and clove. However, its use is restricted due to its potential for skin sensitization. This has led to the development and use of several derivatives aimed at retaining the desirable olfactory properties of this compound while reducing its allergenic potential. This guide provides a comparative analysis of this compound and its common derivatives, supported by experimental data and detailed methodologies, to aid in the selection of appropriate fragrance ingredients.

Quantitative Data Summary

The following table summarizes the key fragrance and safety properties of this compound and its derivatives.

CompoundCAS NumberMolecular Weight ( g/mol )Odor ProfileOdor ThresholdSubstantivity (on smelling strip)Skin Sensitization Potential
This compound 97-54-1164.20Sweet, spicy, clove, woody, floral (carnation)[1]100 ppb[2][3]> 400 hours[4]Moderate to Strong Sensitizer[5]
Isoeugenyl Acetate 93-29-8206.24Softer, sweeter, and more floral than this compound, with clove and balsamic notesNot widely reported> 400 hoursReduced compared to this compound, but can metabolize to this compound on skin
Methyl this compound 93-16-3178.23Floral (tuberose-like), slightly spicy, earthyNot widely reportedNot widely reportedGenerally considered non-sensitizing
Benzyl this compound 120-11-6254.32Mild, sweet, spicy, balsamic, floral (carnation)Not widely reported232 hoursLow
Isoeugenyl Phenylacetate 120-43-4282.33Balsamic, sweet, floral, with honey and rose facetsNot widely reportedNot widely reportedPotential for sensitization, may hydrolyze to this compound

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds in a fragrance mixture.

Methodology:

  • Sample Preparation: Dilute the fragrance oil in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

  • GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the individual compounds based on their volatility and polarity.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a standard GC detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification.

  • Olfactometry Port: The other stream is directed to a heated sniffing port where a trained sensory panelist or "assessor" can smell the eluting compounds.

  • Data Recording: The assessor records the retention time, odor description, and intensity of each detected odor. This data is then correlated with the chemical data from the detector to identify the odor-active compounds.

Sensory Panel Analysis

Objective: To evaluate and compare the olfactory characteristics of different fragrance ingredients.

Methodology:

  • Panelist Selection and Training: Select a panel of individuals with a demonstrated ability to detect and describe odors. Train the panelists on the specific fragrance vocabulary and rating scales to be used in the evaluation.

  • Sample Preparation: Prepare solutions of the fragrance materials (this compound and its derivatives) at various concentrations in a neutral solvent (e.g., dipropylene glycol or ethanol). The samples should be coded to blind the panelists to the identity of the materials.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room to prevent sensory adaptation and cross-contamination.

  • Evaluation Procedure:

    • Provide panelists with smelling strips dipped in the prepared fragrance solutions.

    • Instruct panelists to evaluate the odor at different time points (e.g., immediately after dipping, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the top, middle, and base notes, as well as the substantivity.

    • Panelists rate the intensity of various odor descriptors (e.g., spicy, sweet, floral, woody) on a standardized scale (e.g., a 10-point scale).

    • Panelists may also be asked to provide an overall preference rating.

  • Data Analysis: Analyze the collected data statistically to determine significant differences in the olfactory profiles of the compounds.

In Vitro Skin Sensitization Assays

A combination of in vitro methods is often used to predict the skin sensitization potential of a chemical, based on the Adverse Outcome Pathway (AOP) for skin sensitization.

1. Direct Peptide Reactivity Assay (DPRA) - Key Event 1: Covalent Binding to Proteins

  • Principle: Measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking its potential to bind to skin proteins.

  • Procedure:

    • Incubate the test chemical with the synthetic peptides for a defined period.

    • Quantify the depletion of the unreacted peptides using High-Performance Liquid Chromatography (HPLC).

    • The percentage of peptide depletion is used to classify the chemical's reactivity.

2. KeratinoSens™ or LuSens Assay - Key Event 2: Keratinocyte Activation

  • Principle: Measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in keratinocytes, which is a key cellular response to sensitizers.

  • Procedure:

    • Expose a genetically modified human keratinocyte cell line (containing a luciferase reporter gene) to the test chemical.

    • Measure the induction of luciferase activity, which indicates the activation of the ARE pathway.

3. human Cell Line Activation Test (h-CLAT) - Key Event 3: Dendritic Cell Activation

  • Principle: Measures the activation of dendritic cells (represented by a human monocytic cell line, THP-1) by assessing the upregulation of cell surface markers associated with sensitization.

  • Procedure:

    • Expose THP-1 cells to the test chemical.

    • Use flow cytometry to measure the expression of cell surface markers such as CD54 and CD86.

    • An increase in the expression of these markers indicates dendritic cell activation.

Visualizations

cluster_structure Chemical Structures cluster_properties Fragrance & Safety Properties This compound This compound (Spicy, Clove, Sensitizer) Derivatives Derivatives This compound->Derivatives Modification of -OH group Isoeugenyl_Acetate Isoeugenyl Acetate (Softer, Sweeter, Reduced Sensitization) Derivatives->Isoeugenyl_Acetate Acetylation Methyl_this compound Methyl this compound (Floral, Non-sensitizing) Derivatives->Methyl_this compound Methylation Benzyl_this compound Benzyl this compound (Mild, Balsamic, Low Sensitization) Derivatives->Benzyl_this compound Benzylation Olfactory_Profile Olfactory Profile Isoeugenyl_Acetate->Olfactory_Profile Alters scent profile Stability Stability Isoeugenyl_Acetate->Stability Increases stability Safety Safety (Sensitization) Isoeugenyl_Acetate->Safety Reduces sensitization Methyl_this compound->Olfactory_Profile Alters scent profile Methyl_this compound->Stability Increases stability Methyl_this compound->Safety Reduces sensitization Benzyl_this compound->Olfactory_Profile Alters scent profile Benzyl_this compound->Stability Increases stability Benzyl_this compound->Safety Reduces sensitization

Caption: Relationship between this compound's structure and the properties of its derivatives.

cluster_olfactory_epithelium Olfactory Epithelium cluster_signal_transmission Signal Transmission to Brain Odorant This compound Derivative OR Olfactory Receptor (OR) (e.g., mOR-EG) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_ion Ca²⁺ Influx CNG->Ca_ion Neuron_Depolarization Neuron Depolarization Ca_ion->Neuron_Depolarization Action_Potential Action Potential Neuron_Depolarization->Action_Potential Triggers Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Brain Brain (Odor Perception) Olfactory_Bulb->Brain

Caption: Simplified olfactory signal transduction pathway for this compound-like odorants.

cluster_phase1 Phase 1: Sample Preparation & Analysis cluster_phase2 Phase 2: Data Acquisition cluster_phase3 Phase 3: Safety Assessment cluster_phase4 Phase 4: Comparative Analysis start Start: Fragrance Sample sample_prep Sample Preparation (Dilution, Extraction) start->sample_prep in_vitro_sensitization In Vitro Skin Sensitization Assays (DPRA, KeratinoSens, h-CLAT) start->in_vitro_sensitization gc_o Gas Chromatography- Olfactometry (GC-O) sample_prep->gc_o sensory_panel Sensory Panel Evaluation sample_prep->sensory_panel odor_profile Odor Profile & Intensity Data gc_o->odor_profile chemical_id Chemical Identification (GC-MS) gc_o->chemical_id sensory_panel->odor_profile substantivity Substantivity Data sensory_panel->substantivity data_comparison Comparative Data Analysis odor_profile->data_comparison substantivity->data_comparison chemical_id->data_comparison sensitization_potential Sensitization Potential (EC3, Potency) in_vitro_sensitization->sensitization_potential sensitization_potential->data_comparison conclusion Conclusion & Selection data_comparison->conclusion

Caption: Experimental workflow for the comparative analysis of fragrance ingredients.

References

The Synergistic Power of Isoeugenol's Isomer, Eugenol, with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates novel strategies to enhance the efficacy of existing antimicrobial agents. While research on the direct synergistic effects of isoeugenol with conventional antibiotics is limited, extensive studies on its structural isomer, eugenol, offer valuable insights. This guide provides a comparative analysis of eugenol's synergistic interactions with various antibiotics, supported by experimental data and detailed protocols. Given their structural similarities, the findings on eugenol may serve as a strong predictive model for the potential synergistic activities of this compound.

Mechanism of Synergy: Disrupting the Fortress

The primary mechanism underlying the synergistic effect of eugenol with antibiotics is its ability to disrupt the bacterial cell membrane. Eugenol, a lipophilic compound, integrates into the lipid bilayer of the bacterial cell membrane, increasing its permeability. This "leaky" membrane allows for enhanced penetration of antibiotics into the bacterial cell, reaching their target sites in higher concentrations and overwhelming the bacteria's defense mechanisms. This action is particularly effective against Gram-negative bacteria, which possess a protective outer membrane that typically restricts the entry of many antibiotics.[1][2]

cluster_bacterium Bacterial Cell CellWall Cell Wall CellMembrane Cell Membrane DisruptedMembrane Disrupted Cell Membrane (Increased Permeability) CellMembrane->DisruptedMembrane AntibioticTarget Intracellular Antibiotic Target CellDeath Bacterial Cell Death AntibioticTarget->CellDeath Leads to Eugenol Eugenol Eugenol->CellMembrane Disrupts Antibiotic Antibiotic Antibiotic->DisruptedMembrane Enhanced Penetration DisruptedMembrane->AntibioticTarget Increased Antibiotic Concentration

Caption: Mechanism of Eugenol's Synergistic Action.

Quantitative Analysis of Synergistic Effects: Checkerboard Assay Data

The checkerboard assay is a common in vitro method to quantify the synergistic effects of two antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FICI of ≤ 0.5 is considered synergistic.

Table 1: Synergistic Effects of Eugenol with Various Antibiotics Against Gram-Negative Bacteria

BacteriumAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Eugenol (µg/mL)FICIReference
Escherichia coliAmpicillin250500.3[3]
Escherichia coliCefotaxime0.50.125≤ 0.5[4]
Escherichia coliCiprofloxacin0.060.015≤ 0.5[4]
Klebsiella pneumoniaeCefotaxime>1024128≤ 0.5
Klebsiella pneumoniaeCiprofloxacin81≤ 0.5
Pseudomonas aeruginosaGentamicin410.375
Pseudomonas aeruginosaColistin16 - 642 - 8≤ 0.5
Salmonella typhimuriumAmpicillin62.515.60.35

Dynamic Interaction: Time-Kill Curve Assays

Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time. A synergistic interaction is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Expected Outcome of a Time-Kill Curve Assay Demonstrating Synergy:

A graphical representation would typically show that the combination of eugenol and an antibiotic leads to a more rapid and profound reduction in the number of viable bacteria (log CFU/mL) compared to the individual agents and the control group over a 24-hour period.

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the steps for determining the synergistic interaction between eugenol and a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Eugenol stock solution

  • Antibiotic stock solution

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Setup:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the antibiotic stock solution to the first well and perform serial two-fold dilutions down the column.

    • In the first row, add 50 µL of the eugenol stock solution to the first well and perform serial two-fold dilutions across the row.

    • Following the checkerboard pattern, add the corresponding concentrations of the antibiotic and eugenol to the remaining wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC (Antibiotic) = MIC of Antibiotic in combination / MIC of Antibiotic alone

      • FIC (Eugenol) = MIC of Eugenol in combination / MIC of Eugenol alone

    • Calculate the FIC Index (FICI): FICI = FIC (Antibiotic) + FIC (Eugenol)

    • Interpret the results: FICI ≤ 0.5 (Synergy), 0.5 < FICI ≤ 4 (Additive/Indifference), FICI > 4 (Antagonism).

Start Start PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum PlateSetup Set up 96-well plate with serial dilutions of Eugenol and Antibiotic PrepareInoculum->PlateSetup Inoculate Inoculate wells with bacterial suspension PlateSetup->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate DetermineMIC Determine MIC of individual agents and combinations Incubate->DetermineMIC CalculateFICI Calculate FIC Index (FICI) DetermineMIC->CalculateFICI Interpret Interpret Results: Synergy, Additive, or Antagonism CalculateFICI->Interpret End End Interpret->End

Caption: Checkerboard Assay Workflow.

Time-Kill Curve Assay Protocol

This protocol details the procedure for assessing the rate of bacterial killing by eugenol-antibiotic combinations.

Materials:

  • Bacterial strain of interest

  • MHB

  • Eugenol and antibiotic solutions at desired concentrations (e.g., MIC, sub-MIC)

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates

  • Colony counter

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture in MHB with a turbidity equivalent to a 0.5 McFarland standard. Dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Experimental Setup: Prepare tubes with the following conditions:

    • Growth control (no antimicrobial agent)

    • Eugenol alone

    • Antibiotic alone

    • Eugenol and antibiotic in combination

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. Perform serial ten-fold dilutions in sterile saline or PBS. Plate the dilutions onto agar plates.

  • Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Start Start PrepareInoculum Prepare Log-Phase Bacterial Inoculum Start->PrepareInoculum SetupTubes Set up test tubes: Control, Eugenol, Antibiotic, Combination PrepareInoculum->SetupTubes InoculateIncubate Inoculate and Incubate at 37°C with shaking SetupTubes->InoculateIncubate Sampling Withdraw samples at defined time points InoculateIncubate->Sampling SerialDilution Perform Serial Dilutions and Plate on Agar Sampling->SerialDilution CountColonies Incubate plates and Count CFU/mL SerialDilution->CountColonies PlotData Plot log10 CFU/mL vs. Time and Analyze for Synergy CountColonies->PlotData End End PlotData->End

References

A Comparative Guide to the Neuroprotective Effects of Isoeugenol and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents from natural sources. Among these, isoeugenol, a phenylpropanoid found in essential oils of plants like cloves and nutmeg, has garnered attention for its neuroprotective potential. This guide provides an objective comparison of the neuroprotective effects of this compound against other well-researched natural compounds—eugenol, curcumin, resveratrol, and quercetin—supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Mechanisms of Neuroprotection: A Multi-pronged Approach

The neuroprotective effects of this compound and the compared natural compounds are attributed to a combination of antioxidant, anti-inflammatory, and specific molecular pathway modulations. A primary mechanism involves the quenching of reactive oxygen species (ROS) and bolstering the endogenous antioxidant defense systems. Furthermore, these compounds exhibit potent anti-inflammatory properties, primarily through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB). Additionally, some compounds, including this compound, demonstrate the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the degradation of the neurotransmitter acetylcholine, which is crucial for cognitive function.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the in vitro neuroprotective potential of this compound and other selected natural compounds based on their antioxidant and anti-cholinesterase activities.

Table 1: Antioxidant Activity of Natural Compounds

CompoundDPPH Radical Scavenging Assay (IC₅₀)ABTS Radical Scavenging Assay (IC₅₀)
This compound 38.97 µg/mL[1]43.76 µg/mL[1]
Curcumin 3.20 - 32.86 µM15.59 - 18.54 µg/mL
Resveratrol Varies significantly by studyVaries significantly by study
Quercetin 4.60 ± 0.3 µM - 19.17 µg/ml48.0 ± 4.4 µM - 62.4 ± 3.5 µM

Note: IC₅₀ values for curcumin and resveratrol can vary significantly based on the specific assay conditions and the purity of the compound used. Direct comparative studies are limited.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Natural Compounds

CompoundAChE Inhibition
This compound 78.39 ± 0.40% at 1 mg/mL[1]
Curcumin IC₅₀ = 51.8 µmol/L[2]
Resveratrol Exhibits inhibitory activity
Quercetin IC₅₀ = 4.59 ± 0.27 µM - 55.44 µM

In Vivo Neuroprotective Effects: Insights from Animal Models

Animal models of neurodegenerative diseases provide a more complex physiological system to evaluate the therapeutic potential of these natural compounds.

Table 3: Neuroprotective Effects in a Scopolamine-Induced Amnesia Model

CompoundAnimal ModelKey Findings
This compound RodentsOffered considerable protection against scopolamine-induced memory deficits and improved spatial memory.[1]
Curcumin Mice/RatsPrevents memory retrieval deficit, restores hippocampal p-Akt and p-GSK-3β levels, and improves cognitive function.
Resveratrol RatsShowed memory-enhancing effects, inhibited acetylcholinesterase activity, and prevented the rise in malondialdehyde levels. Combination therapy with hesperidin showed excellent anti-cognitive impairment properties.
Quercetin Mice/RatsMitigates memory deficits by protecting against neuroinflammation and neurodegeneration. Potentiates the action of donepezil.

Table 4: Neuroprotective Effects in a Streptozotocin-Induced Diabetic Neuropathy Model

CompoundAnimal ModelKey Findings
This compound & Eugenol RatsShowed therapeutic potential against neuronal and oxidative damage, with their combination having synergistic effects.
Curcumin RatsAmeliorated oxidative stress by increasing antioxidant enzyme levels (SOD) and reducing oxidative stress markers (MDA, NO).
Resveratrol RatsNormalized markers of oxidative stress and strengthened the action of antioxidant enzymes in the brain.
Quercetin RatsRestored antioxidant enzyme levels (SOD, CAT, GSH) and reduced inflammatory markers (TNF-α, IL-6, IL-1β).

Signaling Pathways in Neuroprotection

The neuroprotective effects of these natural compounds are mediated through complex signaling pathways. Two of the most critical pathways are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In neurodegenerative diseases, chronic activation of NF-κB in glial cells leads to the production of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Many natural compounds, including this compound, exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_inhibition Inhibition by Natural Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates Inhibitor This compound, Curcumin, Resveratrol, Quercetin Inhibitor->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Degrades, releasing NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates to NFkB_IkappaB NF-κB-IκB Complex DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Promotes Transcription Nrf2_Pathway cluster_stimuli Stimuli cluster_activation Activation by Natural Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Activator This compound, Curcumin, Resveratrol, Quercetin Nrf2 Nrf2 Activator->Nrf2 Promotes release from Keap1 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nrf2_Keap1 Nrf2-Keap1 Complex ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1, GST) ARE->Genes Promotes Transcription

References

validation of isoeugenol's efficacy against standard foodborne pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of isoeugenol's efficacy against standard foodborne pathogens, offering researchers, scientists, and drug development professionals a comprehensive guide to its antimicrobial properties and an objective comparison with its well-known isomer, eugenol.

This compound, a naturally occurring phenolic compound found in essential oils of plants like cloves, nutmeg, and cinnamon, has demonstrated significant antimicrobial activity against a range of common foodborne pathogens.[1][2] This comparison guide provides a detailed overview of its efficacy, supported by experimental data, and compares its performance with its structural isomer, eugenol. Both compounds are recognized for their biological activities and are used as flavoring agents in food products.[3][4][5]

Comparative Efficacy: this compound vs. Eugenol

Studies have shown that this compound exhibits strong antibacterial activity, often surpassing that of eugenol, particularly against certain types of bacteria. The antimicrobial effectiveness is typically evaluated using metrics such as the Zone of Inhibition (ZOI), Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC).

A comparative study on the antibacterial activities of eugenol and this compound against several foodborne pathogens revealed that this compound generally possesses stronger antibacterial activity. For instance, the ZOI values for this compound were found to be greater than those of eugenol, with a significant difference observed for Gram-positive bacteria. Furthermore, the MIC and MBC values for this compound were consistently lower or equal to those of eugenol across a panel of tested bacteria, indicating a higher potency.

PathogenTestThis compoundEugenol
Gram-Positive Bacteria
Listeria monocytogenesZOI (mm)26.022.3
MIC (µg/mL)312.5625
MBC (µg/mL)312.5625
Staphylococcus aureusZOI (mm)24.320.3
MIC (µg/mL)312.5625
MBC (µg/mL)312.5625
Bacillus subtilisZOI (mm)25.721.7
MIC (µg/mL)312.5625
MBC (µg/mL)312.5625
Gram-Negative Bacteria
Escherichia coliZOI (mm)18.012.7
MIC (µg/mL)312.5312.5
MBC (µg/mL)312.5312.5
Salmonella typhimuriumZOI (mm)20.315.3
MIC (µg/mL)312.5625
MBC (µg/mL)312.5625
Shigella dysenteriaeZOI (mm)19.714.3
MIC (µg/mL)312.5312.5
MBC (µg/mL)312.5312.5

Data sourced from a comparative study on the antioxidant, DNA damage protective and antibacterial activities of eugenol and this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and eugenol's antimicrobial efficacy.

Determination of Zone of Inhibition (ZOI) by Agar Disc Diffusion Method
  • Bacterial Culture Preparation: The test bacteria are cultured in nutrient broth at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: A sterile cotton swab is dipped into the adjusted bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound or eugenol (e.g., 20 µL of a 10 mg/mL solution). A control disc impregnated with the solvent (e.g., ethanol) is also prepared.

  • Incubation: The discs are placed on the surface of the inoculated MHA plates. The plates are then incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters (mm).

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution Method
  • Preparation of Test Solutions: A stock solution of this compound or eugenol is prepared in a suitable solvent. A series of twofold serial dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the test bacterial suspension (adjusted to approximately 5 x 10⁵ CFU/mL in the final volume). A positive control well (broth with bacteria, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth and is subcultured onto MHA plates. The plates are incubated at 37°C for 18-24 hours. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial count.

Visualizing the Experimental Workflow

The following diagram illustrates the standard workflow for assessing the antimicrobial efficacy of a compound like this compound.

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_results Results Bacterial_Culture Bacterial Culture (e.g., L. monocytogenes) Agar_Disc_Diffusion Agar Disc Diffusion Method Bacterial_Culture->Agar_Disc_Diffusion Broth_Microdilution Broth Microdilution Method Bacterial_Culture->Broth_Microdilution Antimicrobial_Compound Antimicrobial Compound (this compound/Eugenol) Antimicrobial_Compound->Agar_Disc_Diffusion Antimicrobial_Compound->Broth_Microdilution ZOI Zone of Inhibition (ZOI) Agar_Disc_Diffusion->ZOI MIC Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Subculture

Caption: Workflow for determining antimicrobial efficacy.

Mechanism of Action

The primary mechanism of action for this compound is believed to be its interaction with the bacterial cell membrane. This interaction leads to a non-disruptive, detergent-like effect that destabilizes the membrane, increases its fluidity, and ultimately causes cell death. This mode of action is effective against both Gram-positive and Gram-negative bacteria, although the outer membrane of Gram-negative bacteria can present an additional barrier.

References

Isoeugenol: A Comprehensive Comparison with Phenylpropanoid Analogs in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of isoeugenol with other key phenylpropanoids relevant to flavor chemistry, focusing on their sensory properties, chemical stability, and biological interactions. Experimental data and detailed methodologies are presented to support objective evaluation and further research.

Chemical and Sensory Profile Comparison

This compound belongs to the phenylpropanoid class of organic compounds, which are characterized by a phenyl group substituted with a three-carbon propyl side chain. Its flavor and aroma profile, along with those of its close structural relatives, are pivotal in the food and fragrance industries. A defining structural feature among these compounds is the position of the double bond in the propenyl side chain, which significantly influences their sensory perception.

This compound is a structural isomer of eugenol, with the key difference being the location of the double bond in the side chain.[1][2] This subtle structural variance results in distinct aroma profiles: eugenol is predominantly associated with a sharp, spicy, clove-like scent, whereas this compound offers a warmer, more floral, and sweet-spicy aroma reminiscent of carnation.[1][3][4] Other related phenylpropanoids like methyl this compound present a warmer, spicy, and slightly sweet profile with woody nuances.

Table 1: Comparison of Chemical and Sensory Properties of Selected Phenylpropanoids

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )Flavor/Odor ProfileOdor Threshold (in water)Natural Sources
This compound 2-methoxy-4-(1-propenyl)phenolC₁₀H₁₂O₂164.20Warm, sweet, spicy-floral, clove, woody, carnation0.11 µg/mLYlang-ylang, clove, nutmeg, cinnamon
Eugenol 2-methoxy-4-(2-propenyl)phenolC₁₀H₁₂O₂164.20Spicy, clove-like0.026 µg/mLClove, nutmeg, cinnamon, basil, bay leaf
Methyl this compound 1,2-dimethoxy-4-(1-propenyl)benzeneC₁₁H₁₄O₂178.23Warm, spicy, floral with woody nuancesNot widely reported-
Anethole 1-methoxy-4-(1-propenyl)benzeneC₁₀H₁₂O148.20Anise, licorice, sweet0.0003 ppm (in water)Anise, fennel, star anise
Cinnamaldehyde 3-phenyl-2-propenalC₉H₈O132.16Cinnamon, spicy, warm0.0005 ppm (in water)Cinnamon bark

Flavor Perception and Signaling Pathways

The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors and non-volatile compounds with taste receptors. The "spicy" sensation of many phenylpropanoids is not a taste in the traditional sense but a chemesthetic sensation mediated by the activation of specific ion channels.

Olfactory Perception

The distinct aromas of this compound and eugenol are initiated by their binding to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium. Molecular docking studies have shown that both this compound and eugenol can activate the olfactory receptor OR5D18. However, their binding orientation within the receptor's pocket differs due to the position of the double bond in their side chains. Eugenol forms a hydrogen bond with the SER183 residue of OR5D18, while this compound preferentially binds to the TYR260 residue. This difference in interaction at the molecular level is believed to contribute to their distinct perceived aromas.

The general signaling cascade following the binding of an odorant like this compound to an olfactory receptor is depicted below.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (OR5D18) Odorant->OR G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion Neuron Olfactory Neuron Ca_ion->Neuron Brain Brain Neuron->Brain Signal to

Figure 1: Olfactory Signaling Pathway for this compound.
Chemesthetic "Spicy" Sensation

The warm and spicy sensation elicited by compounds like this compound is mediated by the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This receptor is also activated by heat and capsaicin (the active component in chili peppers), which is why "spicy" is often perceived as a hot or burning sensation. The activation of TRPV1 by these phenylpropanoids leads to a depolarization of sensory neurons, which then transmit a signal to the brain that is interpreted as a spicy sensation.

Quantitative Analysis and Experimental Protocols

Accurate quantification of this compound and other phenylpropanoids is crucial for quality control in the food and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.

Experimental Protocol: Quantification of this compound and Eugenol in Clove Essential Oil by GC-MS

This protocol provides a general framework for the quantitative analysis of this compound and eugenol in an essential oil matrix.

1. Sample Preparation:

  • Prepare a stock solution of clove essential oil by diluting 1 µL of the oil in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • Prepare a series of calibration standards of this compound and eugenol of known concentrations in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in split mode (e.g., 25:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 3 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MSD Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify the peaks for this compound and eugenol in the chromatogram based on their retention times and mass spectra compared to the standards.

  • Construct a calibration curve by plotting the peak area of each standard against its concentration.

  • Quantify the amount of this compound and eugenol in the clove oil sample by interpolating their peak areas on the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing EssentialOil Essential Oil Sample Dilution1 Dilute in Solvent EssentialOil->Dilution1 Standards This compound/Eugenol Standards Dilution2 Prepare Calibration Series Standards->Dilution2 Injection Inject 1µL into GC Dilution1->Injection Dilution2->Injection Separation Separation on HP-5MS Column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakID Identify Peaks (Retention Time & Mass Spectra) Chromatogram->PeakID Quantification Quantify Analytes PeakID->Quantification Calibration Construct Calibration Curve Calibration->Quantification Result Concentration of this compound & Eugenol Quantification->Result

Figure 2: Workflow for GC-MS Quantification of Phenylpropanoids.

Flavor Stability and Degradation

The stability of flavor compounds is critical for maintaining the sensory quality of food and beverage products throughout their shelf life. Phenylpropanoids can degrade through various mechanisms, including oxidation, which can be influenced by factors such as heat, light, and the presence of oxygen.

This compound has been found to be more susceptible to oxidative degradation than eugenol. The degradation of this compound can lead to the formation of various byproducts, including syn-7,4′-oxyneolignan, which can impact the flavor profile and potentially have different biological activities. The thermal degradation of eugenol can produce vanillin, a valuable flavor compound, but at higher temperatures can also lead to the formation of less desirable volatile aromatic compounds.

Table 2: Comparative Stability and Degradation of this compound and Eugenol

FactorThis compoundEugenolReference(s)
Oxidative Stability Less stable; more susceptible to degradation.More stable compared to this compound.
Primary Degradation Products syn-7,4′-oxyneolignan and other oxidized byproducts.Vanillin (at lower temperatures), various volatile aromatics (at higher temperatures).
Pro-oxidant Activity Induces significant Reactive Oxygen Species (ROS) production.Biphasic ROS production (enhancement at low concentrations, decrease at high concentrations).
Experimental Protocol: Accelerated Shelf-Life Testing (ASLT)

ASLT is used to predict the stability of a flavor compound over a longer period by subjecting it to accelerated aging conditions.

1. Sample Preparation:

  • Prepare samples of the flavor compound (e.g., this compound) in the desired food matrix (e.g., a beverage or a solid food product).

  • Prepare a control sample stored under normal conditions (e.g., refrigeration or room temperature in the dark).

2. Accelerated Storage Conditions:

  • Expose the test samples to elevated temperatures (e.g., 40-50 °C) in a stability chamber.

  • If relevant, also expose samples to controlled humidity and/or light (e.g., using a xenon lamp to simulate sunlight).

3. Sampling and Analysis:

  • At predetermined time intervals (e.g., weekly), withdraw samples from the accelerated storage conditions.

  • Analyze the samples for the concentration of the flavor compound using a validated analytical method (e.g., GC-MS as described above).

  • Conduct sensory evaluation (e.g., Triangle Test) to determine if there is a perceivable change in the flavor profile compared to the control.

4. Data Analysis and Shelf-Life Prediction:

  • Plot the degradation of the flavor compound over time at the accelerated conditions.

  • Use kinetic models (e.g., Arrhenius equation) to extrapolate the degradation rate at normal storage conditions and predict the shelf life.

Comparative Biological Activities

Beyond their role in flavor, phenylpropanoids exhibit a range of biological activities. Comparative studies on their antioxidant and cytotoxic effects provide valuable insights for their application in food preservation and for assessing their safety.

This compound has been shown to have slightly higher DPPH radical scavenging activity than eugenol, although both are effective antioxidants. However, this compound also exhibits significantly higher cytotoxicity compared to eugenol, which is attributed to its greater induction of reactive oxygen species and depletion of cellular glutathione.

Table 3: Comparative Biological Activities of this compound and Eugenol

Biological ActivityThis compoundEugenolReference(s)
Antioxidant Activity (DPPH EC₅₀) 17.1 µg/mL22.6 µg/mL
Antioxidant Activity (ABTS EC₅₀) 87.9 µg/mL146.5 µg/mL
Cytotoxicity (CC₅₀ in human submandibular cells) 0.0523 mM0.395 mM
Antibacterial Activity (Zone of Inhibition) 18.0–26.0 mm12.7–22.3 mm

Biosynthesis of this compound and Related Phenylpropanoids

This compound and eugenol share a common biosynthetic pathway originating from the amino acid phenylalanine. The pathway proceeds through several intermediates, including cinnamic acid and coniferyl alcohol. The final step, the formation of this compound or eugenol from a coniferyl alcohol ester, is catalyzed by specific enzymes. This compound synthase (IGS) directs the formation of this compound, while eugenol synthase (EGS) leads to the production of eugenol.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Coniferyl_Aldehyde Coniferyl Aldehyde Ferulic_Acid->Coniferyl_Aldehyde Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Aldehyde->Coniferyl_Alcohol Coniferyl_Acetate Coniferyl Acetate Coniferyl_Alcohol->Coniferyl_Acetate Eugenol Eugenol Coniferyl_Acetate->Eugenol EGS This compound This compound Coniferyl_Acetate->this compound IGS

References

Safety Operating Guide

Proper Disposal of Isoeugenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of isoeugenol, a compound commonly used in fragrance and flavor industries. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed or in contact with skin, can cause serious eye irritation, and may provoke an allergic skin reaction.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves, eye protection, or face shields, and protective clothing, should be worn at all times.[2][3] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or mixed with other waste.

1. Managing Spills:

In the event of a spill, the immediate priority is to contain the material and prevent it from entering drains or waterways.

  • Small Spills: For minor spills, use an inert absorbent material such as dry clay, sand, diatomaceous earth, or commercial sorbents to soak up the liquid. Absorbent paper can also be used for very small quantities.

  • Large Spills: For larger spills, first, try to stop the flow of the material if it can be done without risk. Dike the spilled material to prevent it from spreading. Cover the spill with a plastic sheet to prevent the spreading of vapors. Then, absorb the contained liquid with vermiculite, dry sand, or earth and place it into appropriate containers for disposal.

2. Waste Collection and Storage:

  • Collect the absorbed spill material and any contaminated items (e.g., gloves, absorbent pads, clothing) in a suitable, clearly labeled, and closed container.

  • Never return spilled material to the original container for reuse.

  • Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container must be kept tightly closed.

3. Final Disposal:

  • All this compound waste, including the original product, spill cleanup materials, and contaminated packaging, must be disposed of as hazardous waste.

  • Engage a licensed and approved waste disposal company to handle the final disposal of the hazardous material. This ensures that the disposal is carried out in accordance with all local, regional, national, and international regulations.

Summary of this compound Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Waste
Spill Containment Use inert absorbent materials (e.g., sand, vermiculite). Do not allow entry into drains.
Containerization Use suitable, closed, and properly labeled containers for waste.
Disposal Method Engage a licensed waste disposal company.
Regulatory Compliance Adhere to local, regional, national, and international regulations.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Isoeugenol_Disposal_Workflow cluster_prep Preparation & Handling cluster_event Disposal Event cluster_spill Spill Management cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Work in a Well-Ventilated Area A->B C This compound Waste Generated (Expired Chemical, Spill, Contaminated Material) B->C D Is it a spill? C->D K DO NOT Pour Down Drain C->K E Contain the Spill (Dike, Cover) D->E Yes G Collect Waste in a Suitable, Closed Container D->G No (e.g., unused product) F Absorb with Inert Material (Sand, Vermiculite) E->F F->G H Label Container as 'Hazardous Waste - this compound' G->H I Store in a Cool, Well-Ventilated Area H->I J Contact Licensed Waste Disposal Company I->J

This compound Disposal Workflow Diagram

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.